molecular formula C7H3F3N2O5 B1345968 2,6-Dinitro-4-(trifluoromethyl)phenol CAS No. 393-77-1

2,6-Dinitro-4-(trifluoromethyl)phenol

Cat. No.: B1345968
CAS No.: 393-77-1
M. Wt: 252.1 g/mol
InChI Key: FXZGYEWQIGIFMC-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3F3N2O5 and its molecular weight is 252.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dinitro-4-(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2,6-Dinitro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dinitro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dinitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O5/c8-7(9,10)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZGYEWQIGIFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192542
Record name p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro-
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Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

393-77-1
Record name 2,6-Dinitro-4-(trifluoromethyl)phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro-
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Record name p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro-
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Record name 2,6-Dinitro-4-(trifluoromethyl)phenol
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Record name 2,6-Dinitro-4-(trifluoromethyl)phenol
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Foundational & Exploratory

Technical Guide: Synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive This guide is structured as a high-level technical whitepaper designed for drug development professionals and organic chemists.[1][2][3] It prioritizes the Chlorobenzene Hydrolysis Route (Industrial Standard) as the primary protocol due to its superior safety profile and scalability compared to direct phenol nitration.[1][2][3]

Executive Summary & Target Profile

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1) is a critical intermediate in the synthesis of trifluoromethyl-based agrochemicals and uncoupling agents.[1][2][3] It functions as a lipophilic weak acid protonophore (pKa ~ 4.0–5.0), capable of dissipating the proton gradient across mitochondrial membranes.[2][3]

  • IUPAC Name: 2,6-Dinitro-4-(trifluoromethyl)phenol[1][2][4][5][6]

  • Common Synonyms: 4-Hydroxy-3,5-dinitrobenzotrifluoride;

    
    -Trifluoro-2,6-dinitro-p-cresol.[1][2][3][4]
    
  • Key Structural Features:

    • Electron-Withdrawing Groups: The cooperative effect of two nitro groups (

      
      ) and one trifluoromethyl group (
      
      
      
      ) renders the phenolic proton highly acidic.[1][2][3]
    • Substitution Pattern: The 2,6-dinitro substitution pattern is sterically crowded but electronically favored during nucleophilic aromatic substitution of the chloro-precursor.[1][2][3]

Retrosynthetic Analysis & Strategy

To maximize yield and minimize the risk of oxidative ring degradation (common in direct nitration of electron-rich phenols), the Nucleophilic Aromatic Substitution (


)  strategy is the preferred industrial and laboratory approach.[1][2][3]

Pathway Logic:

  • Target Disconnection: The C-O bond is disconnected to reveal the activated aryl chloride.[1][2][3]

  • Precursor Identification: 4-Chloro-3,5-dinitrobenzotrifluoride (CDNBTF).[1][2][3]

  • Starting Material: 4-Chlorobenzotrifluoride (PCBTF), a commercially available, robust solvent/intermediate.[1][2][3]

Retrosynthesis Target 2,6-Dinitro-4-(trifluoromethyl)phenol (Target) Inter 4-Chloro-3,5-dinitrobenzotrifluoride (Activated Precursor) Target->Inter Hydrolysis (SnAr) NaOH/H2O Start 4-Chlorobenzotrifluoride (PCBTF) Inter->Start Dinitration HNO3/H2SO4

Figure 1: Retrosynthetic pathway utilizing the robust chlorobenzene route to avoid phenol oxidation.

Primary Synthesis Protocol: The Chlorobenzene Route

Rationale: Direct nitration of 4-(trifluoromethyl)phenol is viable but hazardous due to exotherms and "red fume" oxidation byproducts.[1][2][3] The chlorobenzene route isolates the nitration step on a deactivated ring, preventing oxidative runaway.[1][2][3]

Stage 1: Dinitration of PCBTF

Reaction: 4-Chlorobenzotrifluoride


 4-Chloro-3,5-dinitrobenzotrifluoride[1][2][7][8]
  • Reagents: Fuming Nitric Acid (98%), Sulfuric Acid (98%) or Oleum (20%

    
    ).[2][3]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1][2][3] The 
    
    
    
    group directs ortho/para (positions 2,6 relative to itself), while the
    
    
    group directs meta (positions 3,5 relative to itself).[2][3] These effects reinforce each other to target the 3,5-positions (relative to
    
    
    ).[2][3]

Protocol:

  • Setup: 3-neck round-bottom flask, reflux condenser, dropping funnel, internal thermometer.

  • Charge: Add Sulfuric Acid (5.0 eq) to the flask. Cool to 0–5°C.[1][2][3]

  • Addition 1: Add 4-Chlorobenzotrifluoride (1.0 eq) dropwise.

  • Nitration: Add Fuming Nitric Acid (2.2 eq) dropwise, maintaining temp < 10°C.[1][2][3]

  • Ramp: Allow to warm to RT, then heat to 90–100°C for 4–6 hours to drive the second nitration.

  • Quench: Pour onto crushed ice. The product, 4-Chloro-3,5-dinitrobenzotrifluoride , precipitates as a yellow solid.[1][2][3]

  • Purification: Filter, wash with water, and recrystallize from ethanol if necessary. (MP: ~53–56°C).[1][2][3]

Stage 2: Hydrolysis (

)

Reaction: 4-Chloro-3,5-dinitrobenzotrifluoride


 2,6-Dinitro-4-(trifluoromethyl)phenol[1][2]
  • Reagents: 20% NaOH (aq), Ethanol (optional co-solvent).[2][3]

  • Mechanism: Addition-Elimination (

    
    ).[1][2][3] The ring is highly activated by two 
    
    
    
    groups and one
    
    
    group, making the chloride an excellent leaving group.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: In a reactor, suspend 4-Chloro-3,5-dinitrobenzotrifluoride (10 g, 37 mmol) in Water (50 mL).

  • Base Addition: Slowly add 20% NaOH solution (15 g, ~2.0 eq). The mixture will turn deep orange/red due to the formation of the phenolate salt.[1][2][3]

  • Reflux: Heat to reflux (100°C) for 2–4 hours. Monitor via TLC (disappearance of non-polar chloride spot).[1][2][3]

  • Workup:

    • Cool reaction mixture to room temperature.

    • Acidification: Slowly add conc. HCl until pH < 1.[1][2][3] The deep red phenolate will convert to the free phenol and precipitate as a yellow solid.[1][2][3]

    • Warning: Acidification is exothermic; control temperature to < 25°C to prevent oiling out.[1][2][3]

  • Isolation: Filter the yellow solid. Wash with cold water to remove salts.[1][2][3]

  • Drying: Vacuum dry at 40°C.

Yield Expectations:

Step Typical Yield Purity Key Impurity
Nitration 85–92% >95% Mononitro-intermediate

| Hydrolysis | 90–95% | >98% | Unreacted Chloride |[1][2][3]

Process Safety & Hazard Control

Critical Warning: This synthesis involves polynitro-aromatics and uncoupling agents.[1][2][3]

1. Thermal Runaway (Nitration):

  • Risk: Dinitration is highly exothermic.[1][2][3] Failure to control temperature during

    
     addition can lead to rapid gas evolution (
    
    
    
    ) and reactor over-pressurization.[1][2][3]
  • Control: Use a jacketed reactor with active cooling. Ensure stirring is robust. Do not exceed 10°C during addition.[1][2][3]

2. Toxicity (Uncoupling Agent):

  • Mechanism: 2,6-Dinitro-4-(trifluoromethyl)phenol uncouples oxidative phosphorylation in mitochondria, leading to hyperthermia, metabolic collapse, and death.[1][2][3]

  • Handling:

    • Skin: Fatal in contact with skin.[1][2][3][9] Wear double nitrile gloves and Tyvek sleeves.[1][2][3]

    • Inhalation: Use a certified fume hood.[1][2][3] Handle solids as damp cake to minimize dust.[1][2][3]

    • Antidote: There is no specific antidote for DNP poisoning; treatment is supportive (cooling).[1][2][3]

SafetyLoop Hazard HAZARD: Uncoupling Agent (Hyperthermia Risk) Control1 Engineering Control: Negative Pressure Glovebox / Hood Hazard->Control1 Control2 PPE: Double Gloves + Tyvek Suit Hazard->Control2 Action Emergency Response: Cooling Measures (Ice Bath) Control1->Action If Breach

Figure 2: Safety logic for handling potent uncoupling agents.

Characterization Data

Verify the product identity using the following standard values.

  • Appearance: Yellow crystalline solid.[1][2][3][9]

  • Melting Point: 120–122°C (Isomer specific; distinct from the 2-CF3 isomer which melts lower).[1][2][3]

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    8.6–8.8 ppm (s, 2H, Ar-H).[1][2][3] The signal is a singlet due to the symmetry of the 2,6-dinitro substitution.[1][2][3] Broad singlet >10 ppm for -OH.[1][2][3]
  • 
     NMR:  Singlet at ~ -60 to -63 ppm (relative to 
    
    
    
    ).[1][2][3]
  • IR Spectroscopy:

    • 
       (Broad -OH stretch)[1][2][3]
      
    • 
       (Strong 
      
      
      
      stretches)[1][2][3]
References
  • US Patent 4,096,195 . Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride. (1978).[1][2][3] Link

  • PubChem Compound Summary . 2,6-Dinitro-4-(trifluoromethyl)phenol (CID 164591).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[2][3]

  • Al-Howsaway, H. O., et al. Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives.[1][2][3][10] Journal of Chemical Research (2007).[1][2][3][10] Describes the reactivity of the chloro-precursor. Link[2][3]

  • GHS Safety Data Sheet . 4-Chloro-3,5-dinitrobenzotrifluoride. Sigma-Aldrich / Merck.[1][2][3] Link[2][3]

Sources

Physicochemical Profiling of 2,6-Dinitro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and mechanistic analysis of 2,6-Dinitro-4-(trifluoromethyl)phenol , a potent uncoupling agent and structural analog of 2,4-dinitrophenol (DNP).

Executive Summary

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS 393-77-1) is a highly acidic, lipophilic phenol derivative characterized by strong protonophoric activity. Structurally defined by a phenol ring substituted with two nitro groups at the ortho positions and a trifluoromethyl group at the para position, this compound exhibits enhanced lipophilicity and acidity compared to classic uncouplers like 2,4-DNP. These properties make it a highly efficient shuttle for protons across mitochondrial membranes, leading to the uncoupling of oxidative phosphorylation. This guide details its chemical behavior, synthesis, mechanistic impact, and handling protocols for research applications.

Chemical Identity & Structural Analysis

The molecule's activity is dictated by the electron-withdrawing nature of its substituents. The trifluoromethyl group (


) at the para position and the two nitro groups (

) at the ortho positions create a synergistic electron-deficient ring system, significantly stabilizing the phenolate anion.
Property Data
IUPAC Name 2,6-Dinitro-4-(trifluoromethyl)phenol
Common Synonyms

-Trifluoro-2,6-dinitro-p-cresol; 4-Hydroxy-3,5-dinitrobenzotrifluoride
CAS Registry Number 393-77-1
Molecular Formula

Molecular Weight 252.10 g/mol
SMILES C1=C(C=C(C(=C1[O-])O)[O-])C(F)(F)F

Physicochemical Profile

The physicochemical parameters of 2,6-Dinitro-4-(trifluoromethyl)phenol are critical for predicting its biological behavior, particularly its ability to partition into lipid bilayers and release protons.

Key Properties Table
PropertyValueContext/Significance
Physical State Yellow crystalline powderCharacteristic of nitrophenols due to

transitions.
Melting Point 47 – 50 °CRelatively low melting point facilitates sublimation and vapor phase transport.
Boiling Point ~227 °CHigh thermal stability required for gas chromatography analysis.
Acidity (pKa) ~3.0 (Predicted)Significantly more acidic than DNP (pKa 4.1) due to the para-

group.
Lipophilicity (LogP) 3.27 (Calculated)High lipophilicity ensures rapid membrane insertion and accumulation.
Solubility Soluble in Toluene, DCM, EthanolPoor water solubility; requires organic solvents for stock preparation.
Electronic Effects & Acidity

The acidity of this phenol is driven by the stabilization of the conjugate base (phenolate).

  • Inductive Effect (-I): The fluorine atoms in the

    
     group exert a powerful inductive pull, withdrawing electron density from the ring.
    
  • Resonance Effect (-R): The two ortho-nitro groups delocalize the negative charge of the phenolate oxygen onto the nitro oxygens.

  • Result: The pKa is shifted lower than that of 2,6-dinitrophenol (pKa 3.7), making it a stronger acid and ensuring it exists primarily as the anion at physiological pH (7.4), though a fraction remains protonated to initiate membrane transport.

Mechanism of Action: Protonophore Cycle

The compound acts as a protonophore , a lipid-soluble acid that shuttles protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase. This dissipates the electrochemical gradient (


) essential for ATP production.
Mechanistic Workflow

The following diagram illustrates the futile cycle of proton transport driven by 2,6-Dinitro-4-(trifluoromethyl)phenol.

ProtonophoreCycle cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) Anion_In TFM-O⁻ (Anion) H_In H⁺ Anion_In->H_In Deprotonation Protonated_Out TFM-OH (Neutral) Anion_In->Protonated_Out Anion Return (Electrophoretic) Protonated_Out->Anion_In Diffusion across Membrane Membrane Inner Mitochondrial Membrane H_Out H⁺ (High Conc.) H_Out->Protonated_Out Protonation

Caption: The protonophore cycle. The neutral phenol (TFM-OH) diffuses into the matrix, releases a proton due to high pH, and the resulting anion (TFM-O⁻) is driven back to the intermembrane space by the membrane potential.

Synthesis & Preparation

For research purposes, high-purity material is often synthesized via the nitration of 4-(trifluoromethyl)phenol. This route ensures the correct regiochemistry (2,6-substitution).

Synthesis Protocol

Precursor: 4-(trifluoromethyl)phenol (CAS 402-45-9). Reagents: Concentrated Nitric Acid (


), Sulfuric Acid (

).
  • Dissolution: Dissolve 4-(trifluoromethyl)phenol in a solvent resistant to oxidation (e.g., dichloromethane or acetic acid).

  • Nitration: Add mixed acid (

    
    ) dropwise at controlled temperatures (
    
    
    
    ) to prevent over-oxidation.
  • Work-up: Quench reaction mixture on ice. The product precipitates as a yellow solid.

  • Purification: Recrystallize from ethanol/water to remove mono-nitro impurities.

SynthesisPath Start 4-(Trifluoromethyl)phenol Intermediate Reaction Mixture (Temp < 20°C) Start->Intermediate Dissolution Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Dropwise Addition Quench Ice Water Quench Intermediate->Quench Exothermic Control Product 2,6-Dinitro-4-(trifluoromethyl)phenol (Yellow Precipitate) Quench->Product Precipitation & Filtration

Caption: Standard laboratory synthesis pathway via electrophilic aromatic substitution (Nitration).

Analytical Methodologies

Accurate quantification is essential due to the compound's high toxicity.

HPLC Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) + 0.1% Formic Acid.

    • Rationale: Acidic modifier ensures the phenol remains protonated or fully defined, improving peak shape.

  • Detection: UV-Vis Diode Array at 370 nm .

    • Note: The phenolate anion absorbs strongly in the yellow region.

  • Flow Rate: 1.0 mL/min.

UV-Vis Spectroscopy
  • Solvent: 0.1 M NaOH (to ensure full deprotonation).

  • Lambda Max (

    
    ):  ~370–380 nm (Intense yellow color).
    
  • Application: Rapid concentration determination using Beer-Lambert Law.

Safety & Handling (MSDS Summary)

Danger: This compound is a Fatal Poison and Flammable Solid .

  • H-Codes:

    • H300/H310/H330: Fatal if swallowed, in contact with skin, or inhaled.

    • H228: Flammable solid.

  • Handling Protocol:

    • Containment: Handle only in a certified chemical fume hood.

    • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

    • Waste: Segregate as hazardous organic waste. Do not mix with oxidizers.

  • First Aid: In case of skin contact, wash immediately with soap and water for 15 minutes. Seek urgent medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164591, 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved February 8, 2026 from [Link]

  • ChemSrc (2025). 2,6-Dinitro-4-(trifluoromethyl)phenol Physicochemical Data. Retrieved February 8, 2026 from [Link]

  • University of Hertfordshire (2024). PPDB: Pesticide Properties DataBase - 2,6-dinitro-4-(trifluoromethyl)phenol. Retrieved February 8, 2026 from [Link]

An In-depth Technical Guide to 2,6-Dinitro-4-(trifluoromethyl)phenol (CAS Number: 393-77-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, reactivity, and applications of 2,6-Dinitro-4-(trifluoromethyl)phenol, a versatile compound with significant applications in agrochemicals and as a synthetic intermediate in various chemical industries, including pharmaceuticals.

Chemical Identity and Physical Properties

2,6-Dinitro-4-(trifluoromethyl)phenol, identified by the CAS number 393-77-1, is a specialized chemical compound characterized by a phenol ring substituted with two nitro groups and a trifluoromethyl group.[1][2][3][4] This unique substitution pattern imparts distinct reactivity and physical properties to the molecule.

Molecular Structure:

The structure of 2,6-Dinitro-4-(trifluoromethyl)phenol consists of a benzene ring with a hydroxyl (-OH) group at position 1, nitro (-NO₂) groups at positions 2 and 6, and a trifluoromethyl (-CF₃) group at position 4.

Chemical Structure of 2,6-Dinitro-4-(trifluoromethyl)phenol

Synonyms:

  • α,α,α-Trifluoro-2,6-dinitro-p-cresol

  • 4-Hydroxy-3,5-dinitrobenzotrifluoride

  • 2,6-Dinitro-4-trifluoromethylphenol[1]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₃F₃N₂O₅[2][3][4]
Molecular Weight 252.11 g/mol [3][4]
Appearance Light yellow to orange powder or crystals[1]
Melting Point 47 °C[2]
Solubility Soluble in most organic solvents and aqueous alkaline solutions.[5]

Synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol

The synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol can be achieved through various methods, with the nitration of a suitable precursor being a common approach. While specific laboratory-scale protocols are not extensively detailed in publicly available literature, a general synthetic strategy involves the nitration of 4-(trifluoromethyl)phenol.

Conceptual Synthesis Workflow:

Synthesis_Workflow Start 4-(Trifluoromethyl)phenol Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Product 2,6-Dinitro-4-(trifluoromethyl)phenol Nitration->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

General synthesis workflow for 2,6-Dinitro-4-(trifluoromethyl)phenol.

Experimental Protocol (Illustrative):

Disclaimer: This is an illustrative protocol based on general nitration procedures for phenols and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)phenol in a suitable solvent, such as glacial acetic acid. The flask should be cooled in an ice bath to maintain a low temperature.

  • Nitrating Agent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling.

  • Nitration: Slowly add the nitrating mixture to the cooled solution of 4-(trifluoromethyl)phenol with vigorous stirring. The temperature should be carefully monitored and maintained below 10 °C to control the reaction and minimize side product formation.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration, washed with cold water to remove residual acids, and then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Spectroscopic Characterization

The structural elucidation of 2,6-Dinitro-4-(trifluoromethyl)phenol is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy (Predicted):

  • ¹H NMR: A single singlet in the aromatic region (around 8.5-9.0 ppm) is expected for the two equivalent aromatic protons. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will show distinct signals for the six aromatic carbons, with those bearing the nitro and trifluoromethyl groups being significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3500O-H stretching (broad)
~1520-1560 & ~1340-1380Asymmetric and symmetric N-O stretching of the nitro groups
~1100-1300C-F stretching of the trifluoromethyl group
~1600 & ~1450C=C stretching of the aromatic ring

Mass Spectrometry:

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 252. The fragmentation pattern would be characterized by the loss of nitro groups (-NO₂) and potentially the trifluoromethyl group (-CF₃).

Reactivity and Applications

The chemical reactivity of 2,6-Dinitro-4-(trifluoromethyl)phenol is largely dictated by the interplay of its functional groups. The strong electron-withdrawing nature of the two nitro groups and the trifluoromethyl group makes the phenolic proton highly acidic and the aromatic ring susceptible to nucleophilic aromatic substitution.

Key Reactions:

  • Acidity and Salt Formation: The phenolic proton is readily abstracted by bases to form the corresponding phenoxide salt.

  • Ether Synthesis: The hydroxyl group can be alkylated to form ethers.

  • Nucleophilic Aromatic Substitution: Under certain conditions, the nitro groups can be displaced by strong nucleophiles.

Applications:

The primary application of 2,6-Dinitro-4-(trifluoromethyl)phenol is in the agricultural sector as a herbicide.[1] It is also utilized as a key intermediate in the synthesis of other agrochemicals and pharmaceuticals.[1] Its enhanced reactivity makes it a valuable building block in organic synthesis for the construction of more complex molecules.[1] Furthermore, this compound is a known environmental transformation product of the herbicide Trifluralin, where it is designated as ET-20.[4][6]

Relevance to Drug Development:

While direct applications of 2,6-Dinitro-4-(trifluoromethyl)phenol in drug development are not extensively documented, its structural motifs are of interest to medicinal chemists. Dinitrophenol derivatives have been explored for various therapeutic applications, although their use is often limited by toxicity. The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability. Therefore, 2,6-Dinitro-4-(trifluoromethyl)phenol serves as a potential starting material for the synthesis of novel drug candidates.

Biological Activity and Mechanism of Action

The biological activity of 2,6-Dinitro-4-(trifluoromethyl)phenol is primarily associated with its ability to act as an uncoupler of oxidative phosphorylation, a mechanism shared by other dinitrophenols.[5][7]

Mechanism of Action as a Herbicide:

Mechanism_of_Action cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H⁺) ETC->ProtonGradient Pumps H⁺ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives Heat Heat Dissipation ProtonGradient->Heat ATP ATP (Energy) ATPSynthase->ATP Synthesizes ATPSynthase->ATP Inhibited DNP 2,6-Dinitro-4- (trifluoromethyl)phenol DNP->ProtonGradient Disrupts Gradient (Shuttles H⁺ back)

Mechanism of dinitrophenols as uncouplers of oxidative phosphorylation.

In the inner mitochondrial membrane, the electron transport chain establishes a proton gradient that is used by ATP synthase to produce ATP. 2,6-Dinitro-4-(trifluoromethyl)phenol, being a lipophilic weak acid, can diffuse across the membrane. In the intermembrane space, it picks up a proton, diffuses back into the mitochondrial matrix, and releases the proton, effectively dissipating the proton gradient.[5] This uncoupling of electron transport from ATP synthesis leads to a decrease in cellular energy production and an increase in heat generation, which is ultimately lethal to the plant.

Safety and Handling

2,6-Dinitro-4-(trifluoromethyl)phenol is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Toxicity: It is classified as highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[3][4]

  • Flammability: It is a flammable solid.[3][4]

  • Irritation: It can cause skin and eye irritation.[4]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2,6-Dinitro-4-(trifluoromethyl)phenol is a synthetically valuable compound with significant utility in the agrochemical industry and as a versatile intermediate for organic synthesis. Its unique chemical structure, characterized by the presence of two nitro groups and a trifluoromethyl group, confers potent biological activity and a range of chemical reactivity. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development. While its direct application in drug development is not prominent, its role as a precursor for more complex molecules with potential therapeutic applications should not be overlooked.

References

  • Verma, S., Pandita, S., & Jain, S. L. (2014). A simple and efficient microwave-assisted regioselective synthesis of ortho-nitrophenols using urea nitrate. Tetrahedron Letters, 55(7), 1320-1322.
  • Rudakov, O. B., & Preobrazhenskii, A. A. (2010). Synthesis of 2,4-dinitrophenol. Russian Journal of General Chemistry, 80(10), 2226-2227.
  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. Chemosensors, 10(11), 472.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023).
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  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2024). Pesticide properties for 2,6-dinitro-4-(trifluoromethyl)phenol. Retrieved February 7, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENOL. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dinitrophenol. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2024). Trifluralin. Retrieved February 7, 2026, from [Link]

  • van Rensen, J. J. S. (1982). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis.
  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2023). Trifluralin (Ref: EL 152). Retrieved February 7, 2026, from [Link]

  • Or, P. L. (2018). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 14(2), 115-120.
  • PubChem. (n.d.). Trifluralin. Retrieved February 7, 2026, from [Link]

  • PharmaCompass. (n.d.). 2,6-Dinitrophenol. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. International Journal of Molecular Sciences, 22(16), 8757.
  • ResearchGate. (2019). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. Retrieved February 7, 2026, from [Link]

  • Frontiers in Plant Science. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved February 7, 2026, from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2015). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Retrieved February 7, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Solubility of α,α,α-Trifluoro-2,6-dinitro-p-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a substance's behavior in various systems, influencing everything from its environmental fate to its bioavailability. This guide provides an in-depth technical exploration of the solubility of α,α,α-Trifluoro-2,6-dinitro-p-cresol.

This compound is a known environmental degradate of the widely used herbicide Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine)[1]. While extensive data exists for the parent compound, Trifluralin, specific quantitative solubility data for its cresol degradate is less readily available. This guide will therefore leverage the well-documented properties of Trifluralin and related analogs to provide a scientifically grounded estimation of the solubility of α,α,α-Trifluoro-2,6-dinitro-p-cresol, alongside detailed methodologies for its empirical determination.

Chemical Identity and Structural Considerations

The structures of Trifluralin and its degradate, α,α,α-Trifluoro-2,6-dinitro-p-cresol, are presented below. The primary structural difference is the substitution at the 1-position of the benzene ring: a di-n-propylamino group in Trifluralin is replaced by a hydroxyl group in the cresol derivative. This seemingly minor change has profound implications for the compound's polarity and, consequently, its solubility.

The hydroxyl group of the cresol is capable of acting as both a hydrogen bond donor and acceptor, a property that generally enhances water solubility compared to the more nonpolar tertiary amine group in Trifluralin[2][3]. However, the presence of two electron-withdrawing nitro groups and a lipophilic trifluoromethyl group significantly influences the overall physicochemical properties of the molecule.

Solubility Profile: A Comparative Analysis

Direct quantitative solubility data for α,α,α-Trifluoro-2,6-dinitro-p-cresol is not extensively reported in the literature. To build a comprehensive understanding, we will examine the solubility of its parent compound, Trifluralin, and structurally related dinitro-p-cresol compounds.

Trifluralin Solubility

Trifluralin is characterized by its low water solubility. It is generally described as being insoluble in water, with specific values reported as less than 0.01 g/100 mL at 22.5 °C and 0.395 mg/L at pH 7[4]. Conversely, it is soluble in most organic solvents[4].

SolventSolubility of TrifluralinReference
Water<0.01 g/100 mL at 22.5 °C[4]
Water0.395 mg/L at pH 7
Water0.22 mg/L at 20 °C[5]
Acetone>1000 g/L[6]
Organic SolventsSoluble[4]
Solubility of Related Cresol Derivatives

To infer the solubility of the target compound, it is instructive to examine the solubility of similar molecules.

  • 2,6-Dinitro-p-cresol: This compound, lacking the trifluoromethyl group, is reported to be insoluble in water[7][8].

  • α,α,α-Trifluoro-p-cresol: This molecule, which has the trifluoromethyl and hydroxyl groups but lacks the nitro groups, is also described as insoluble in water[9].

The consistent insolubility of these related cresol derivatives in water suggests that α,α,α-Trifluoro-2,6-dinitro-p-cresol is also likely to exhibit very low aqueous solubility. The presence of the polar hydroxyl group may slightly increase its water solubility compared to Trifluralin, but the overall hydrophobic nature of the substituted benzene ring will be the dominant factor.

Factors Influencing Solubility

The solubility of α,α,α-Trifluoro-2,6-dinitro-p-cresol is governed by a delicate interplay of its structural features and the properties of the solvent.

Solubility_Determination_Workflow Start Start Excess_Solid Add Excess Solid to Solvent Start->Excess_Solid Equilibration Equilibrate at Constant Temperature Excess_Solid->Equilibration Settling Allow Solid to Settle Equilibration->Settling Filtration Filter Supernatant Settling->Filtration Dilution Dilute Sample Filtration->Dilution Analysis Analyze by HPLC or UV-Vis Dilution->Analysis Calculation Calculate Solubility Analysis->Calculation End End Calculation->End

Sources

An In-depth Technical Guide to 2,6-Dinitro-4-(trifluoromethyl)phenol: From Synthesis to Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitro-4-(trifluoromethyl)phenol is a specialized aromatic compound of significant interest in both agrochemical and pharmaceutical research. The presence of two electron-withdrawing nitro groups and a trifluoromethyl group on the phenol ring imparts unique chemical and biological properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, mechanism of action, and biological activities, including its applications and associated toxicological concerns. Furthermore, detailed experimental protocols are presented to facilitate further research and evaluation of this and similar compounds.

Chemical Identity and Properties

2,6-Dinitro-4-(trifluoromethyl)phenol, also known as 4-hydroxy-3,5-dinitrobenzotrifluoride, is a solid at room temperature.[1][2] Its structure is characterized by a phenol ring substituted with two nitro groups at positions 2 and 6, and a trifluoromethyl group at position 4. This substitution pattern significantly influences its reactivity and biological interactions.

PropertyValueSource
CAS Number 393-77-1[2]
Molecular Formula C₇H₃F₃N₂O₅[2]
Molecular Weight 252.11 g/mol [2]
Appearance Light yellow to yellow-orange powder/crystals[1]
Melting Point 47 °C[3]
Solubility Soluble in toluene[1]

Synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol

Hypothetical Synthesis Protocol

Starting Material: 4-(Trifluoromethyl)phenol

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Dissolution of Starting Material: In a separate flask, dissolve 4-(trifluoromethyl)phenol in a minimal amount of dichloromethane.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-(trifluoromethyl)phenol while maintaining the reaction temperature below 10°C with an ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2,6-Dinitro-4-(trifluoromethyl)phenol can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for dinitrophenols, including likely 2,6-Dinitro-4-(trifluoromethyl)phenol, is the uncoupling of oxidative phosphorylation in mitochondria.[6] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase.

Dinitrophenols act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[7] This uncoupling of the proton gradient from ATP synthesis leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the gradient, but the energy is dissipated as heat instead of being used for ATP production.[8] This can lead to a significant increase in the basal metabolic rate.[9]

Uncoupling of Oxidative Phosphorylation cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Matrix H_high High Proton Concentration (H+) ATP_Synthase ATP Synthase H_high->ATP_Synthase Drives ATP Synthesis DNP 2,6-Dinitro-4- (trifluoromethyl)phenol H_high->DNP Binds H+ H_low Low Proton Concentration (H+) ETC Electron Transport Chain ETC->H_high Pumps H+ ATP_Synthase->H_low DNP->H_low Transports H+ across membrane Heat Heat Dissipation DNP->Heat

Caption: Mechanism of mitochondrial uncoupling by 2,6-Dinitro-4-(trifluoromethyl)phenol.

Biological Activities and Potential Applications

Herbicidal Activity

2,6-Dinitro-4-(trifluoromethyl)phenol is utilized in the formulation of herbicides.[1] Its ability to disrupt energy metabolism in plants makes it an effective agent for controlling unwanted vegetation. The trifluoromethyl group enhances its reactivity and stability, contributing to its potent herbicidal activity.[1]

Potential in Drug Development

The uncoupling of oxidative phosphorylation by dinitrophenols has been investigated for its therapeutic potential, particularly in the context of metabolic diseases.

  • Obesity and Non-alcoholic Fatty Liver Disease (NAFLD): By increasing the basal metabolic rate, dinitrophenols can promote weight loss.[9] Research is ongoing to develop safer derivatives or prodrugs that can harness this effect with a reduced risk of toxicity.[4]

  • Neuroprotection: Some studies suggest that mild mitochondrial uncoupling may have neuroprotective effects, potentially offering a therapeutic avenue for neurodegenerative diseases.[10]

Despite these potential applications, the narrow therapeutic index and significant toxicity of dinitrophenols remain major hurdles for their clinical use.[9]

Toxicology

Dinitrophenols are highly toxic compounds. The uncoupling of oxidative phosphorylation can lead to a rapid and uncontrolled increase in body temperature (hyperthermia), which can be fatal.[11]

GHS Hazard Classification for 2,6-Dinitro-4-(trifluoromethyl)phenol: [12]

Hazard StatementDescription
H300Fatal if swallowed
H310Fatal in contact with skin
H330Fatal if inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Acute toxicity studies on dinitrophenol isomers have shown that 2,6-DNP has a comparable lethality to the well-studied 2,4-DNP.[13] Newborn rats have been found to be more susceptible to the toxic effects of 2,4-DNP than older rats.[14]

Experimental Protocols

Assessment of Mitochondrial Respiration

To evaluate the effect of 2,6-Dinitro-4-(trifluoromethyl)phenol on cellular energy metabolism, high-resolution respirometry can be employed. This technique measures the oxygen consumption rate (OCR) of cells in real-time.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Agilent Seahorse XF Analyzer)

  • Cultured cells of interest

  • Respiration medium (e.g., DMEM with specific substrates)

  • 2,6-Dinitro-4-(trifluoromethyl)phenol stock solution

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)

Protocol:

  • Cell Seeding: Seed cells in a microplate compatible with the respirometer and allow them to adhere and grow to the desired confluency.

  • Assay Preparation: On the day of the assay, replace the culture medium with the pre-warmed respiration medium.

  • Baseline Measurement: Place the cell plate in the respirometer and measure the basal oxygen consumption rate.

  • Compound Injection: Inject a specific concentration of 2,6-Dinitro-4-(trifluoromethyl)phenol into the wells and monitor the change in OCR. An increase in OCR is expected as the compound uncouples respiration.

  • Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:

    • Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

    • FCCP (a known uncoupler): To determine the maximal respiratory capacity.

    • Rotenone/Antimycin A (Complex I/III inhibitors): To measure non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effects of 2,6-Dinitro-4-(trifluoromethyl)phenol on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Mitochondrial Respiration Assay Workflow Start Start: Seed Cells in Microplate Prepare Prepare Assay: Replace Medium Start->Prepare Measure_Basal Measure Basal OCR Prepare->Measure_Basal Inject_Compound Inject 2,6-Dinitro-4- (trifluoromethyl)phenol Measure_Basal->Inject_Compound Measure_Effect Measure Change in OCR Inject_Compound->Measure_Effect Inject_Oligo Inject Oligomycin Measure_Effect->Inject_Oligo Measure_ATP Measure ATP-linked Respiration Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Measure_Max Measure Maximal Respiration Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max->Inject_Rot_AA Measure_NonMit Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_NonMit Analyze Data Analysis NonMit NonMit NonMit->Analyze

Caption: Workflow for assessing mitochondrial respiration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.[15]

Materials:

  • Cultured cells

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2,6-Dinitro-4-(trifluoromethyl)phenol and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.

MTT Cytotoxicity Assay Workflow Start Start: Plate Cells in 96-well Plate Treat Treat with 2,6-Dinitro-4- (trifluoromethyl)phenol Start->Treat Incubate Incubate for Desired Time Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

2,6-Dinitro-4-(trifluoromethyl)phenol is a compound with potent biological activity stemming from its ability to uncouple mitochondrial oxidative phosphorylation. While this property makes it an effective herbicide and a compound of interest for potential therapeutic applications in metabolic diseases, its high toxicity presents a significant challenge. A thorough understanding of its chemical properties, mechanism of action, and toxicological profile is crucial for any research or development involving this molecule. The experimental protocols provided in this guide offer a framework for the further investigation of 2,6-Dinitro-4-(trifluoromethyl)phenol and other related compounds.

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  • DOI. (2024, September 20). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Retrieved February 8, 2026, from [Link]

  • Shavell, V. I., Abdallah, M. E., Diamond, M. P., Krawetz, S. A., & Fletcher, N. M. (2012). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. Fertility and sterility, 97(4), 991–997. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved February 8, 2026, from [Link]

  • uncouplers of oxidative phosphorylation. (2019, April 17). YouTube. Retrieved February 8, 2026, from [Link]

Sources

Technical Whitepaper: The Dinitrophenol Class – From Munitions to Metabolic Uncouplers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dinitrophenol class represents a pivotal chapter in the history of agrochemistry and pharmacology. Originally synthesized for high-explosive munitions in World War I, compounds like 2,4-Dinitrophenol (DNP) and 4,6-Dinitro-o-cresol (DNOC) were repurposed in the 1930s as the first synthetic organic herbicides.[1] Their efficacy stems from a fundamental bioenergetic mechanism: the uncoupling of oxidative phosphorylation.[2][3] This guide analyzes the transition of these compounds from industrial agents to biological tools, detailing their synthesis, protonophore mechanics, and the rigorous safety protocols required for their experimental handling.[1]

Chemical Genesis & Industrial Origins

The trajectory of dinitrophenols illustrates the "dual-use" nature of early industrial organic chemistry. Before their application in agriculture or medicine, these compounds were defined by their high energy potential and toxicity.[1]

From Munitions to Dyes

During World War I, the French military industrial complex synthesized 2,4-Dinitrophenol (DNP) as a precursor for picric acid and other explosives.[1] The nitration of phenol introduces nitro groups (


) which withdraw electron density from the aromatic ring, stabilizing the molecule while providing oxygen for rapid combustion.

Following the war, the surplus of nitrated phenols found use in the dye industry (sulfur dyes) and as wood preservatives. It was in these industrial settings that the first biological effects were noted: workers exposed to DNP dust experienced weight loss, hyperthermia, and fatigue, providing the first epidemiological evidence of its metabolic impact.[1]

The Agronomic Pivot (1932)

The shift to agriculture was formalized by Georges Truffaut and I. Pastac . In 1932, they filed the seminal patent (French Patent 748,938) for the use of DNOC (4,6-dinitro-o-cresol) as a herbicide.[1]

  • Innovation: This was the first selective organic herbicide. It could eliminate broadleaf weeds in cereal crops because the waxy cuticle of cereals prevented absorption, whereas broadleaf weeds absorbed the lethal compound.[1]

  • Commercialization: Marketed under trade names like Sinox, DNOC became the standard for weed control until the advent of phenoxy herbicides (2,4-D) in the 1940s.[1]

Technical Synthesis & Structural Properties[1]

Understanding the synthesis of DNP/DNOC is critical for researchers handling these compounds, as impurities can drastically alter toxicity profiles.[1]

Synthesis Pathway (DNOC)

The industrial synthesis of DNOC typically avoids direct nitration of o-cresol due to oxidation risks. Instead, it follows a sulfonation-nitration route:[1]

  • Sulfonation: o-Cresol is treated with concentrated sulfuric acid (

    
    ) to form o-cresol-disulfonic acid.[1] This blocks the para-position and activates the ring.
    
  • Nitration: The sulfonated intermediate is treated with nitric acid (

    
    ).[4] The sulfonic acid groups are displaced by nitro groups (ipso-substitution) at the 4 and 6 positions.
    
  • Isolation: The product precipitates as a yellow solid, which is then washed to remove acid residues.[1]

Physicochemical Properties Table[1]
Property2,4-Dinitrophenol (DNP)4,6-Dinitro-o-cresol (DNOC)
CAS Number 51-28-5534-52-1
Molecular Formula


Appearance Yellow crystalline solidYellow prismatic solid
pKa 4.094.40
Lipophilicity (LogP) 1.672.12
Solubility Low in water; High in ethanol/etherLow in water; High in lipids
Primary Use Research tool, illicit diet agentHerbicide, Insecticide (Ovicide)

Mechanism of Action: The Protonophore Cycle

The herbicidal and toxicological effects of dinitrophenols are caused by mitochondrial uncoupling . DNP acts as a protonophore, a lipid-soluble acid that can transport protons across the Inner Mitochondrial Membrane (IMM).[1][3]

The Chemiosmotic Short-Circuit

Normally, the Electron Transport Chain (ETC) pumps protons (


) from the Matrix to the Intermembrane Space (IMS), creating an electrochemical gradient (

).[1] ATP Synthase uses this gradient to generate ATP.

DNP disrupts this by cycling between two forms:

  • Neutral Form (DNPH): Protonated DNP is lipophilic and diffuses from the IMS (high

    
    ) into the Matrix.
    
  • Anionic Form (DNP

    
    ):  Inside the Matrix (low 
    
    
    
    ), DNP releases the proton.[1] The negative charge is delocalized across the aromatic ring and nitro groups, allowing the anion to diffuse back across the membrane to the IMS, resetting the cycle.

This cycle dissipates the proton motive force as heat rather than chemical energy (ATP).[3]

Pathway Visualization[1]

DNP_Mechanism Figure 1: The Protonophore Cycle of Dinitrophenol (DNP) cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ (Accumulated) DNPH_out DNPH (Neutral) H_out->DNPH_out Protonation Diffusion_In Lipophilic Diffusion DNPH_out->Diffusion_In DNP_anion_out DNP- (Anion) DNP_anion_out->DNPH_out Binding DNPH_in DNPH (Neutral) Diffusion_In->DNPH_in Diffusion_Out Anion Diffusion Diffusion_Out->DNP_anion_out H_in H+ (Released) ATP_Synthase ATP Synthase (Bypassed) DNPH_in->H_in Release H+ DNP_anion_in DNP- (Anion) DNPH_in->DNP_anion_in Deprotonation DNP_anion_in->Diffusion_Out

Toxicology & The Therapeutic Window

The primary danger of DNP is the lack of a negative feedback loop. Unlike physiological uncoupling proteins (UCPs), DNP-mediated uncoupling is uncontrolled.[1]

  • Therapeutic Index: Extremely narrow. The effective dose for metabolic increase overlaps significantly with the lethal dose.

  • LD50 Data:

    • Rat (Oral): ~30 mg/kg[1][4]

    • Human (Estimated Lethal Dose): 10–20 mg/kg (approx. 1–2 grams for an adult).[1]

  • Clinical Presentation: "Malignant hyperthermia." The body cooks itself from the inside. Rigor mortis sets in rapidly due to ATP depletion.

Safety Note: There is no specific antidote for DNP poisoning. Treatment is purely supportive (aggressive cooling).

Experimental Protocol: Real-Time Respirometry

For researchers investigating mitochondrial function, DNP is a standard "positive control" to determine Maximum Respiration Capacity (MRC).[1]

Protocol: Mitochondrial Stress Test (Seahorse/Oroboros)

Objective: Measure the spare respiratory capacity of cells by chemically uncoupling the ETC.

Reagents:

  • Basal Media: Unbuffered DMEM (pH 7.4).

  • Oligomycin (2 µM): Inhibits ATP Synthase (Complex V).[1]

  • DNP (Stock 10 mM in EtOH): The uncoupler. Note: FCCP is often used, but DNP is less liable to inhibit respiration at high doses.[1]

  • Rotenone/Antimycin A (1 µM): Inhibits Complex I/III (stops all mitochondrial respiration).[1]

Workflow:

  • Baseline Measurement:

    • Measure Oxygen Consumption Rate (OCR) to establish basal respiration.

    • Logic: Establishes the cell's resting energy demand.

  • Oligomycin Injection:

    • Add Oligomycin. OCR should drop significantly.

    • Causality: This proves that the respiration was driving ATP synthesis (Coupled Respiration). The remaining OCR is "Proton Leak."

  • DNP Titration (The Critical Step):

    • Do not add a single bolus. DNP has a biphasic effect: it uncouples at low doses but inhibits respiration at high doses.

    • Add DNP in increments (e.g., 20 µM, 40 µM, 60 µM).

    • Validation: Look for the peak OCR. This peak represents the Maximal Respiratory Capacity . If OCR drops after an addition, you have exceeded the optimal concentration.

  • Shutdown:

    • Add Rotenone/Antimycin A. OCR should drop to non-mitochondrial levels.

    • Self-Validation: If OCR remains, there is non-mitochondrial oxygen consumption (e.g., oxidases), which must be subtracted from data.[1]

Legacy & Modern Implications

While banned as herbicides and diet drugs, the dinitrophenol class is experiencing a research renaissance.[1]

  • Mild Uncoupling: New derivatives are being engineered to induce "mild uncoupling"—enough to combat obesity and fatty liver disease (NASH) without reaching toxic hyperthermia.

  • Neuroprotection: Low-dose uncoupling can reduce Reactive Oxygen Species (ROS) production (which is high when the proton gradient is hyper-polarized), offering potential treatments for Alzheimer’s and Parkinson’s.[1]

The history of DNP teaches that toxicity is often a matter of kinetics and dosage, not just chemistry.

References

  • Tainter, M. L., & Cutting, W. C. (1933).[1] Febrile, respiratory and some other actions of dinitrophenol.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Truffaut, G., & Pastac, I. (1932).[1] French Patent 748,938: Perfectionnements aux produits anticryptogamiques et insecticides. (Historical Patent Record).[1]

  • Grundlingh, J., et al. (2011).[1] 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death.[1][5][6] Journal of Medical Toxicology. Link

  • Mitchell, P. (1961).[1] Coupling of phosphorylation to electron and hydrogen transfer by a chemi-osmotic type of mechanism. Nature. Link[1]

  • Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak.[3] Physiology.[5] Link[1]

  • Childress, E. S., et al. (2018).[1] Mitochondrial uncouplers as selective anti-cancer agents.[1] Chapter in Mitochondrial Metabolism. Link[1]

Sources

spectroscopic data (NMR, IR, MS) of 2,6-Dinitro-4-(trifluoromethyl)phenol

[1]

Executive Summary

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1) is a highly electron-deficient aromatic scaffold used primarily as an intermediate in the synthesis of dinitroaniline herbicides (e.g., prodrugs or metabolites of Trifluralin/Benfuralin) and as a protonophore in bioenergetic research.[1][2][3][4][5] Its spectroscopic signature is defined by the synergistic electron-withdrawing effects of two nitro groups and a trifluoromethyl moiety, resulting in significant downfield shifts in NMR and characteristic fragmentation patterns in MS.[1]

This guide provides a comprehensive technical analysis of its spectroscopic data (NMR, IR, MS), supported by experimental protocols for its isolation and characterization.[1][6]

Part 1: Compound Identity & Physicochemical Profile[1][9]

PropertyData
IUPAC Name 2,6-Dinitro-4-(trifluoromethyl)phenol
Common Synonyms 4-Hydroxy-3,5-dinitrobenzotrifluoride;

-Trifluoro-2,6-dinitro-p-cresol
CAS Number 393-77-1
Molecular Formula C

H

F

N

O

Molecular Weight 252.10 g/mol
Appearance Yellow crystalline solid
pKa 3.69 (Strongly acidic due to -NO

and -CF

stabilization of phenolate)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); slightly soluble in water (acidic form)

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry (

1


1

H NMR (400 MHz, DMSO-d

)

Note: DMSO-d


1
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.80 – 9.00 Singlet (s)2HAr-H (C3, C5)Protons are chemically equivalent.[1] Deshielded by ortho-NO

and ortho-CF

groups.
10.50 – 11.50 Broad Singlet (br s)1HAr-OH Highly acidic phenolic proton.[1] Chemical shift varies with concentration and water content.[1]

Mechanistic Note: The aromatic protons at C3 and C5 appear as a singlet.[1] While coupling to the


1

C NMR (100 MHz, DMSO-d

)

The spectrum displays coupling to fluorine atoms (


1
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
121.5 Quartet (q)

Hz
C F

129.8 Quartet (q)

Hz
C 4 (Ar-C-CF

)
132.5 Singlet (s)-C 3, C 5 (Ar-C-H)
138.2 Singlet (s)-C 2, C 6 (Ar-C-NO

)
150.1 Singlet (s)-C 1 (Ar-C-OH)

F NMR (376 MHz, DMSO-d

)
Chemical Shift (

, ppm)
MultiplicityAssignment
-61.5 Singlet (s)-CF

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the nitro and trifluoromethyl stretches.[1] The hydroxyl stretch is often shifted due to intramolecular hydrogen bonding with the ortho-nitro groups.[1]

Wavenumber (cm

)
IntensityFunctional GroupVibrational Mode
3200 – 3500 Medium, BroadO-HStretching (Intramolecular H-bond)
3050 – 3100 WeakC-H (Ar)Aromatic C-H stretching
1540 – 1560 StrongNO

Asymmetric stretching
1340 – 1360 StrongNO

Symmetric stretching
1100 – 1300 Very StrongC-FC-F stretching (Multiple bands)
1600, 1480 MediumC=CAromatic ring skeletal vibrations
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]

  • ESI(-): The compound readily forms the phenolate ion

    
     due to its high acidity.[1]
    
  • EI: Shows characteristic fragmentation of nitroaromatics.[1]

Key Fragments (EI):

  • m/z 252: Molecular Ion

    
    .[1]
    
  • m/z 235:

    
    .
    
  • m/z 222:

    
    .
    
  • m/z 206:

    
    .
    
MS Fragmentation Pathway (Visualization)[1]

MS_FragmentationMMolecular Ion [M]+m/z 252M_OH[M - OH]+m/z 235M->M_OH- OH (17)M_NO[M - NO]+m/z 222M->M_NO- NO (30)M_NO2[M - NO2]+m/z 206M->M_NO2- NO2 (46)RingRing Fragmentation(Complex)M_NO2->RingFurther Decay

Figure 1: Proposed EI-MS fragmentation pathway for 2,6-Dinitro-4-(trifluoromethyl)phenol.

Part 3: Experimental Protocol (Synthesis & Isolation)

This protocol describes the hydrolysis of 2-chloro-3,5-dinitrobenzotrifluoride, a standard industrial route yielding high-purity product suitable for spectroscopic validation.[1]

Materials
  • Precursor: 2-Chloro-3,5-dinitrobenzotrifluoride.[1][7]

  • Reagent: Sodium Hydroxide (20% aqueous solution).[1]

  • Solvent: Water.[1][7]

  • Acid: Hydrochloric acid (conc).[1]

Workflow Diagram

Synthesis_WorkflowStartPrecursor:2-Chloro-3,5-dinitrobenzotrifluorideReactHydrolysis20% NaOH, 75-80°C3.5 HoursStart->ReactCoolCool to RTReact->CoolAcidifyAcidificationAdd HCl to pH < 2Cool->AcidifyIsolateFiltration & DryingYield: ~92%Acidify->Isolate

Figure 2: Synthesis and isolation workflow for 2,6-Dinitro-4-(trifluoromethyl)phenol.[1]

Step-by-Step Methodology
  • Reaction Setup: Charge a glass-lined reactor with water (approx. 2 volumes relative to precursor). Add 2-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) with vigorous stirring.

  • Hydrolysis: Heat the mixture to 75°C . Slowly dose 20% NaOH solution (2.2 eq) over 30 minutes, maintaining temperature between 75–80°C .

  • Completion: Stir at 80°C for 3.5 hours. Monitor reaction progress by TLC or HPLC (disappearance of chloro-precursor).

  • Workup: Cool the reaction mixture to 20–25°C.

  • Acidification: Slowly add concentrated HCl until the pH reaches < 2. The product will precipitate as a yellow solid.[1]

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3x) to remove salts.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

Part 4: Safety & Handling (Critical)[1]

2,6-Dinitro-4-(trifluoromethyl)phenol belongs to the class of nitrophenols, which carry specific hazards:

  • Explosion Hazard: Dry dinitrophenols can be shock-sensitive or explosive, especially if metal salts (picrates) are formed.[1] Do not use metal spatulas. Store in plastic or glass containers.

  • Toxicity: Fatal if swallowed, inhaled, or absorbed through skin.[1] It acts as an uncoupler of oxidative phosphorylation, leading to hyperthermia and metabolic collapse.[1]

  • PPE: Full chemical resistant suit, double nitrile gloves, and face shield are mandatory during synthesis.[1]

References

  • PubChem. (n.d.).[1] 2,6-Dinitro-4-(trifluoromethyl)phenol (CID 164591).[1][2][5] National Library of Medicine.[1] Retrieved February 8, 2026, from [Link][1]

  • Nagy, L., et al. (1986).[1] Process for the preparation of 2-trifluoromethyl-4,6-dinitrophenol.[1][7] U.S. Patent No.[1] 4,596,893.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • University of Hertfordshire. (2024).[1] PPDB: Pesticide Properties DataBase - 2,6-dinitro-4-(trifluoromethyl)phenol.[1][5] Retrieved from [Link][1]

Unlocking the Research Potential of 2,6-Dinitro-4-(trifluoromethyl)phenol: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule at the Crossroads of Bioenergetics and Cytoskeletal Dynamics

2,6-Dinitro-4-(trifluoromethyl)phenol is a fascinating and underexplored molecule with a chemical structure that suggests a rich potential for diverse research applications. As a dinitrophenol derivative, it shares a structural resemblance to the classic mitochondrial uncoupler 2,4-dinitrophenol (DNP), hinting at a role in modulating cellular metabolism. Simultaneously, its classification as a dinitroaniline derivative, and its known status as a metabolite of the herbicide trifluralin, points towards an ability to interfere with microtubule dynamics, a cornerstone of cell division and intracellular transport.[1]

This dual-threat potential—influencing both cellular energy production and structural integrity—positions 2,6-Dinitro-4-(trifluoromethyl)phenol as a compound of significant interest for researchers in fields ranging from oncology and metabolic diseases to environmental science and toxicology. This in-depth technical guide provides a framework for exploring the multifaceted research avenues of this molecule, offering not just a review of existing knowledge but a forward-looking perspective on novel areas of investigation. We will delve into its core mechanisms of action, propose detailed experimental protocols, and outline promising translational applications.

Physicochemical Properties: A Foundation for Research

A thorough understanding of the physicochemical properties of 2,6-Dinitro-4-(trifluoromethyl)phenol is fundamental to designing robust experimental protocols and interpreting results. The presence of two nitro groups and a trifluoromethyl group significantly influences its electronic and steric characteristics, enhancing its reactivity and stability.[2][3]

PropertyValueSource
Molecular Formula C₇H₃F₃N₂O₅[1][4]
Molecular Weight 252.11 g/mol [3][4]
Appearance Light yellow to yellow to orange powder/crystal[3]
Melting Point 47 °C[1]
CAS Number 393-77-1[1]

Core Research Area 1: Modulating Cellular Bioenergetics via Mitochondrial Uncoupling

The structural similarity of 2,6-Dinitro-4-(trifluoromethyl)phenol to 2,4-dinitrophenol (DNP), a well-characterized mitochondrial uncoupler, is a strong indicator of its potential to influence cellular energy metabolism. Dinitrophenols act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that drives ATP synthesis.[2] This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP production, with the energy being dissipated as heat.[2]

Scientific Rationale

The therapeutic potential of mitochondrial uncoupling is a burgeoning area of research, with implications for metabolic diseases such as obesity and nonalcoholic fatty liver disease (NAFLD), as well as neurodegenerative disorders.[5] By increasing energy expenditure, controlled mitochondrial uncoupling could offer a novel approach to weight management and improving insulin sensitivity. Furthermore, the mild uncoupling induced by some compounds has been shown to have neuroprotective effects.[6] The key challenge in this field is the narrow therapeutic window of compounds like DNP. Therefore, identifying and characterizing novel uncouplers with improved safety profiles is a high priority. 2,6-Dinitro-4-(trifluoromethyl)phenol, with its distinct substitution pattern, may offer a different potency and toxicity profile compared to 2,4-DNP, making it a compelling candidate for investigation.

Experimental Workflow: Assessing Mitochondrial Uncoupling Potential

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Comparative Analysis A Isolate Mitochondria (e.g., from rat liver) B Measure Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse Analyzer A->B C Titrate with 2,6-Dinitro-4-(trifluoromethyl)phenol B->C D Determine EC50 for OCR Stimulation C->D I Compare EC50 and toxicity data with 2,4-Dinitrophenol and other known uncouplers D->I E Culture relevant cell lines (e.g., HepG2, 3T3-L1) F Treat cells with varying concentrations of the compound E->F G Measure changes in cellular ATP levels F->G H Assess cytotoxicity (e.g., MTT assay) F->H H->I J Evaluate therapeutic index I->J

Caption: Workflow for evaluating the mitochondrial uncoupling activity.

Detailed Protocol: Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type electrode, a standard method for assessing the potency of uncoupling agents.[7]

Materials:

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.4)

  • Substrates (e.g., glutamate/malate or succinate)

  • ADP solution

  • 2,6-Dinitro-4-(trifluoromethyl)phenol stock solution (in DMSO)

  • Clark-type oxygen electrode system

  • Isolated mitochondria (e.g., from rat liver)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1 mL of respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30 °C).

  • Add isolated mitochondria (typically 0.5-1 mg of protein) to the chamber and record the basal respiration rate (State 2).

  • Add the respiratory substrate (e.g., 5 mM glutamate/5 mM malate) and allow the respiration rate to stabilize.

  • Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 nmol).

  • Once the ADP is phosphorylated and the respiration rate returns to State 4, begin the titration with 2,6-Dinitro-4-(trifluoromethyl)phenol.

  • Add small aliquots of the stock solution to the chamber, allowing the respiration rate to stabilize after each addition.

  • Continue the titration until a maximal respiration rate is achieved and subsequent additions do not further increase the rate.

  • Plot the oxygen consumption rate as a function of the compound concentration to determine the EC50 value.

Core Research Area 2: Probing the Cytoskeleton through Microtubule Disruption

As a metabolite of the dinitroaniline herbicide trifluralin, 2,6-Dinitro-4-(trifluoromethyl)phenol is predicted to share the parent compound's mechanism of action: the disruption of microtubule polymerization.[8] Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules, and inhibit its assembly, leading to a loss of microtubule-dependent processes such as cell division and intracellular transport.[8]

Scientific Rationale

Microtubules are a validated and highly important target in cancer chemotherapy. Drugs that interfere with microtubule dynamics, such as the taxanes and vinca alkaloids, are mainstays of cancer treatment. However, the development of drug resistance and dose-limiting toxicities are significant clinical challenges. The discovery of novel microtubule-targeting agents with different binding sites or mechanisms of action is therefore a critical area of research. Dinitroanilines represent a class of compounds that bind to tubulin at a site distinct from that of many clinically used drugs. Investigating the anti-mitotic and anti-proliferative effects of 2,6-Dinitro-4-(trifluoromethyl)phenol could lead to the development of new anticancer agents, potentially with activity against resistant tumors.

Experimental Workflow: Characterizing Anti-mitotic Activity

G cluster_0 Phase 1: In Vitro Tubulin Polymerization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action Studies A Purify tubulin from a suitable source (e.g., bovine brain) B Perform in vitro tubulin polymerization assay in the presence of the compound A->B C Measure changes in turbidity or fluorescence B->C D Determine IC50 for polymerization inhibition C->D I Perform competitive binding assays with known tubulin ligands (e.g., colchicine) D->I E Treat cancer cell lines with the compound F Analyze cell cycle progression by flow cytometry (look for G2/M arrest) E->F G Visualize microtubule organization by immunofluorescence microscopy E->G H Assess anti-proliferative effects (e.g., colony formation assay) E->H J Investigate effects on microtubule dynamics (e.g., using live-cell imaging) G->J

Caption: Workflow for investigating microtubule-disrupting properties.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a common method for assessing the effect of a compound on the in vitro polymerization of purified tubulin by measuring changes in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • GTP stock solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • 2,6-Dinitro-4-(trifluoromethyl)phenol stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Prepare a reaction mixture containing polymerization buffer, GTP (e.g., 1 mM final concentration), and the desired concentration of 2,6-Dinitro-4-(trifluoromethyl)phenol or vehicle control (DMSO).

  • Pre-warm the spectrophotometer to 37 °C.

  • Place the reaction mixture in a cuvette and add purified tubulin (e.g., 1-2 mg/mL final concentration).

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

  • An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the compound to the vehicle control.

  • To determine the IC50, perform the assay with a range of compound concentrations and calculate the concentration that inhibits the maximum polymerization rate by 50%.

Core Research Area 3: Environmental Fate and Bioremediation

As a known soil and groundwater metabolite of the widely used herbicide trifluralin, understanding the environmental persistence and potential for bioremediation of 2,6-Dinitro-4-(trifluoromethyl)phenol is of significant ecological importance.[1] The presence of nitroaromatic compounds in the environment is a concern due to their potential toxicity to non-target organisms.[9]

Scientific Rationale

The development of effective bioremediation strategies for pesticide-contaminated sites is a key goal of environmental science. This requires the identification of microorganisms capable of degrading the target pollutants and an understanding of the enzymatic pathways involved. Research into the microbial degradation of 2,6-Dinitro-4-(trifluoromethyl)phenol could lead to the development of bioaugmentation or biostimulation approaches for cleaning up contaminated soil and water. Furthermore, studying the effects of this compound on soil microbial communities can provide valuable insights into the ecological impact of trifluralin use.[9]

Experimental Workflow: Investigating Biodegradation

G cluster_0 Phase 1: Isolation of Degrading Microorganisms cluster_1 Phase 2: Degradation Studies cluster_2 Phase 3: Ecotoxicological Assessment A Collect soil/water samples from trifluralin-contaminated sites B Enrichment culture with 2,6-Dinitro-4- (trifluoromethyl)phenol as the sole carbon/nitrogen source A->B I Evaluate the impact on soil microbial community structure and function A->I C Isolate and identify pure microbial strains B->C D Incubate isolated strains with the compound in liquid culture C->D E Monitor compound disappearance over time (e.g., by HPLC or GC-MS) D->E F Identify degradation intermediates by LC-MS/MS E->F G Determine the degradation pathway F->G H Assess the toxicity of the parent compound and its metabolites to non-target organisms (e.g., algae, daphnia, earthworms) G->H

Caption: Workflow for studying the bioremediation of the target compound.

Detailed Protocol: Isolation of Degrading Bacteria

This protocol describes an enrichment culture technique to isolate bacteria capable of utilizing 2,6-Dinitro-4-(trifluoromethyl)phenol as a growth substrate.

Materials:

  • Mineral salts medium (MSM)

  • 2,6-Dinitro-4-(trifluoromethyl)phenol stock solution

  • Soil or water sample from a contaminated site

  • Agar plates with MSM and the target compound

  • Shaking incubator

Procedure:

  • Prepare MSM broth.

  • Inoculate a flask of MSM with the soil/water sample (e.g., 1 g soil or 1 mL water per 100 mL of medium).

  • Add 2,6-Dinitro-4-(trifluoromethyl)phenol to a final concentration of, for example, 50 mg/L.

  • Incubate the flask on a shaker at an appropriate temperature (e.g., 28 °C).

  • After a period of incubation (e.g., 1-2 weeks), transfer an aliquot of the culture to a fresh flask of MSM containing the target compound.

  • Repeat this subculturing process several times to enrich for microorganisms that can grow on the compound.

  • Plate serial dilutions of the enriched culture onto MSM agar plates containing 2,6-Dinitro-4-(trifluoromethyl)phenol as the sole carbon source.

  • Isolate distinct colonies that appear on the plates and purify them by re-streaking.

  • Identify the isolated strains using techniques such as 16S rRNA gene sequencing.

Synthesis and Analytical Methodologies

Synthesis

Proposed Synthetic Scheme: 4-(Trifluoromethyl)phenol can be reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like urea nitrate, to introduce the two nitro groups at the ortho positions to the hydroxyl group. The reaction conditions (temperature, reaction time, and choice of nitrating agent) would need to be optimized to achieve the desired dinitration and minimize the formation of byproducts.

Analytical Detection

The detection and quantification of 2,6-Dinitro-4-(trifluoromethyl)phenol in various matrices are crucial for all proposed research areas. Several analytical techniques are suitable for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector is a common method for the analysis of phenolic compounds.[10] A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and acidified water would likely provide good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and specificity. Derivatization of the phenolic hydroxyl group may be necessary to improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of trace levels of the compound in complex matrices such as environmental and biological samples.[11][12][13] A method could be developed using an electrospray ionization (ESI) source in negative ion mode, monitoring for the parent ion and specific fragment ions.

  • Electrochemical Sensors: Novel biosensors and electrochemical sensors are being developed for the rapid and sensitive detection of dinitrophenols, and similar technology could be adapted for 2,6-Dinitro-4-(trifluoromethyl)phenol.[14][15][16][17]

Future Directions and Translational Potential

The research areas outlined in this guide represent a starting point for unlocking the full potential of 2,6-Dinitro-4-(trifluoromethyl)phenol. Further investigations could explore:

  • Structure-Activity Relationships: Synthesizing and testing a series of analogues with modifications to the phenol ring could provide valuable insights into the structural requirements for mitochondrial uncoupling and microtubule disruption, potentially leading to the development of more potent and selective compounds.

  • Therapeutic Applications in Oncology: Given its dual mechanism of action, this compound could be investigated as a single agent or in combination with other chemotherapeutic drugs for the treatment of various cancers.[3][5][18][19][20][21] Its ability to disrupt cellular energy metabolism could be particularly effective against cancer cells with high metabolic demands.

  • Development of Novel Herbicides: A deeper understanding of its herbicidal activity and its effects on non-target organisms could inform the development of new, more effective, and environmentally safer herbicides.

  • Toxicological Studies: Comprehensive toxicological studies are essential to fully characterize the safety profile of this compound and to assess the risks associated with its environmental presence.

Conclusion

2,6-Dinitro-4-(trifluoromethyl)phenol is a molecule with a unique combination of potential biological activities. Its structural features suggest that it could be a potent modulator of both cellular bioenergetics and cytoskeletal dynamics. This technical guide has provided a comprehensive overview of the key research areas, from its potential as a mitochondrial uncoupler and a microtubule-disrupting agent to its environmental significance. The detailed experimental workflows and protocols offered herein are intended to serve as a practical resource for researchers poised to explore the promising scientific landscape of this intriguing compound. The insights gained from such research will undoubtedly contribute to advancements in medicine, agriculture, and environmental science.

References

  • Verma, S., Pandita, S., & Jain, S. L. (2014). A simple and efficient microwave-assisted regioselective nitration of phenols using urea nitrate. Tetrahedron Letters, 55(7), 1320-1322.
  • DigitalCommons@UMaine. (n.d.). How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler?. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • MDPI. (2022). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International Journal of Molecular Sciences, 23(21), 12945.
  • Journal of Pure and Applied Microbiology. (2025). Profiling Pesticide Biodegradation by Phyllosphere Microbes for Putative Role in Effectuating Remediation of Common Pesticides. Retrieved from [Link]

  • AERU. (n.d.). 2,6-dinitro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • ResearchGate. (2022). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Retrieved from [Link]

  • GSRS. (n.d.). 2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENOL. Retrieved from [Link]

  • Frontiers. (2022). Trifluralin Impacts Soil Microbial Community and Functions. Frontiers in Microbiology, 13.
  • PubMed. (2007). Near real-time biosensor-based detection of 2,4-dinitrophenol. Journal of environmental monitoring : JEM, 9(1), 83–88.
  • NCBI. (1991). Trifluralin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53.
  • ResearchGate. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]

  • NCBI. (2014). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Methods in molecular biology (Clifton, N.J.), 1105, 359–371.
  • PubMed Central. (2024). Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation.
  • PubMed Central. (2022). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International journal of molecular sciences, 23(21), 12945.
  • ResearchGate. (2018). Ultrasensitive Detection of 2,4-Dinitrophenol Using Nanowire Biosensor. Retrieved from [Link]

  • NCBI. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific reports, 12(1), 2888.
  • Annals of Agricultural and Environmental Medicine. (2021). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine, 28(3), 487-493.
  • NCBI. (2006). A Previously Unexposed Forest Soil Microbial Community Degrades High Levels of the Pollutant 2,4,6-Trichlorophenol. Applied and environmental microbiology, 72(8), 5177–5183.
  • MDPI. (2021). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. International Journal of Molecular Sciences, 22(19), 10737.
  • NCBI. (2018). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Redox biology, 15, 584–591.
  • PubMed. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of analytical toxicology, 31(4), 214–220.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols.
  • Minerva Obstetrics and Gynecology. (2024). The potential benefits of dinitrophenol combination with chemotherapy in the treatment of ovarian cancer. Minerva Obstetrics and Gynecology, 76(4), 335-42.
  • Journal of Applied and Natural Science. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • MDPI. (2021). Soil Microbial Community Changes in a Field Treatment with Chlorotoluron, Flufenacet and Diflufenican and Two Organic Amendments. Agronomy, 11(11), 2235.
  • AERU, University of Hertfordshire. (2025). Trifluralin (Ref: EL 152). Retrieved from [Link]

  • EPA NEPS. (1971). Ecological Effects Of Pesticides On Non-target Species. Retrieved from [Link]

  • MDPI. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. Chemosensors, 10(11), 469.
  • MMPC.org. (n.d.). Effect of Dinitrophenol (DNP) and mitochondrial uncouplers on Energy expenditure. Retrieved from [Link]

  • AACC. (2007). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Clinical Chemistry, 53(3), 509-516.
  • ResearchGate. (2009). Effect of MitoDNP on mitochondrial respiration. The respiration rates.... Retrieved from [Link]

  • SciSpace. (2018). Ultrasensitive Detection of 2,4-Dinitrophenol Using Nanowire Biosensor. Journal of Nanotechnology, 2018, 1-7.
  • USDA ARS. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from [Link]

  • MDPI. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. Toxics, 12(12), 1021.
  • YouTube. (2024). Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). Retrieved from [Link]

  • Canada.ca. (2009). Screening Assessment - Phenol, 2-methyl-4,6-dinitro- (DNOC) Chemical Abstracts Service Registry Number. Retrieved from [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]

  • DOI. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Retrieved from [Link]

  • ResearchGate. (2007). Near real-time biosensor-based detection of 2,4-dinitrophenol. Retrieved from [Link]

  • Frontiers. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Bioengineering and Biotechnology, 10.
  • Semantic Scholar. (2013). Characterization, Modes of Action and Effects of Trifluralin: A Review. Retrieved from [Link]

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2,6-Dinitro-4-(trifluoromethyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: High-Level Technical Guide Target Audience: Researchers, Medicinal Chemists, and Toxicology Safety Officers

Executive Summary

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1) is a highly potent uncoupler of oxidative phosphorylation, structurally related to 2,4-Dinitrophenol (DNP). Distinguished by the presence of a para-trifluoromethyl (


) group, this compound exhibits altered lipophilicity and acidity compared to its methylated analogue (DNOC) or DNP itself. Primarily identified as a major metabolite of the dinitroaniline herbicide Trifluralin , it has garnered renewed interest in metabolic research due to its protonophoric properties, despite its narrow therapeutic index and significant toxicity profile.

This guide provides a definitive technical analysis of its physicochemical identity, synthesis pathways, mitochondrial mechanism of action, and safety protocols.

Identity & Physicochemical Profiling

The introduction of the trifluoromethyl group at the para position significantly influences the molecule's electronic environment. The strong electron-withdrawing nature of the


 group (

) combined with two nitro groups renders the phenolic hydroxyl highly acidic, facilitating its function as a transmembrane proton shuttle.
Table 1: Key Chemical Constants
PropertyDataNotes
IUPAC Name 2,6-Dinitro-4-(trifluoromethyl)phenol
Common Aliases Trifluralin metabolite TR-4; 4-Hydroxy-3,5-dinitrobenzotrifluoride
CAS Registry Number 393-77-1 Specific to the 2,6-dinitro isomer
Molecular Formula

Molecular Weight 252.10 g/mol
Physical State Yellow Crystalline SolidCharacteristic of polynitro-phenols
Melting Point 47 – 50 °CLower than DNP (112°C) due to F-substitution
Acidity (pKa) ~3.0 – 3.5 (Predicted)More acidic than 2,6-DNP (pKa 3.[1][2][3][4][5][6][7]69) due to

induction
Lipophilicity (LogP) ~2.1 – 2.5Increased lipophilicity vs. DNP facilitates membrane crossing

Synthesis & Purity Analysis

Causality of Protocol: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol typically proceeds via the electrophilic aromatic substitution (nitration) of 4-(trifluoromethyl)phenol. Direct nitration is favored because the hydroxyl group activates the ortho positions, while the para position is blocked by the


 group.
Protocol: Controlled Nitration of 4-(Trifluoromethyl)phenol

Note: This reaction is highly exothermic. Temperature control is critical to prevent thermal runaway or poly-nitration beyond the target.

  • Reagent Preparation: Prepare a mixed acid solution of concentrated Sulfuric Acid (

    
    , 98%) and Nitric Acid (
    
    
    
    , 70%) in a 2:1 ratio. Chill to 0°C.
  • Substrate Solubilization: Dissolve 4-(trifluoromethyl)phenol in dichloromethane (DCM) or glacial acetic acid to moderate the reaction rate.

  • Addition: Dropwise add the nitrating mixture to the substrate solution, maintaining internal temperature

    
    .
    
  • Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Quenching & Isolation: Pour the reaction mixture onto crushed ice. The product will precipitate as a yellow solid.[7][8]

  • Purification: Recrystallize from ethanol/water to remove mono-nitro impurities.

Diagram 1: Synthesis & Degradation Logic

This diagram illustrates the synthetic route and the compound's origin as a metabolite.

SynthesisPathway Start 4-(Trifluoromethyl)phenol Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Inter Intermediate: 2-Nitro-4-(trifluoromethyl)phenol Reagents->Inter Electrophilic Subst. Product TARGET: 2,6-Dinitro-4-(trifluoromethyl)phenol Inter->Product Second Nitration Trifluralin Herbicide: Trifluralin Metabolism Environmental Degradation (Dealkylation) Trifluralin->Metabolism Metabolism->Product Metabolite

Caption: Synthetic pathway via nitration (solid lines) and environmental origin as a Trifluralin metabolite (dashed lines).

Mechanism of Action: Mitochondrial Uncoupling[9][10][11][12]

The pharmacological relevance of 2,6-Dinitro-4-(trifluoromethyl)phenol lies in its ability to act as a protonophore . It disrupts the chemiosmotic gradient essential for ATP production.

The Protonophoric Cycle
  • Protonation (IMS): In the acidic Intermembrane Space (IMS), the phenolate anion (

    
    ) accepts a proton to form the neutral phenol (
    
    
    
    ).
  • Translocation: The lipophilic neutral form (

    
    ) diffuses across the Inner Mitochondrial Membrane (IMM) into the matrix.
    
  • Deprotonation (Matrix): In the alkaline matrix,

    
     releases the proton (
    
    
    
    ), reverting to the anion (
    
    
    ).
  • Return: The anion (

    
    ), delocalized by the electron-withdrawing nitro and trifluoromethyl groups, is lipophilic enough to diffuse back to the IMS, completing the futile cycle.
    

Consequence: The proton motive force (


) is dissipated as heat rather than driving ATP Synthase, leading to rapid oxygen consumption and hyperthermia.
Diagram 2: Uncoupling Mechanism

Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ L_minus_out L- (Anion) LH_out LH (Neutral) L_minus_out->LH_out + H+ (Protonation) Diffusion_LH LH Diffuses In LH_out->Diffusion_LH LH_in LH (Neutral) Diffusion_LH->LH_in Diffusion_L L- Diffuses Out Diffusion_L->L_minus_out L_minus_in L- (Anion) LH_in->L_minus_in Releases H+ L_minus_in->Diffusion_L H_in H+ L_minus_in->H_in

Caption: Protonophore cycle dissipating the proton gradient across the mitochondrial membrane.

Experimental Protocol: Assessing Uncoupling Activity

To validate the activity of 2,6-Dinitro-4-(trifluoromethyl)phenol, a standard mitochondrial respiration assay is required.

Method: Oxygen Consumption Rate (OCR) Assay (Seahorse XF or Clark Electrode).

  • Cell Preparation: Seed HepG2 or C2C12 cells in microplates.

  • Basal Measurement: Measure baseline OCR.

  • Oligomycin Injection: Add Oligomycin (

    
    ) to inhibit ATP Synthase. OCR should drop (State 4 respiration).
    
  • Compound Injection: Titrate 2,6-Dinitro-4-(trifluoromethyl)phenol (0.1 – 10

    
    ).
    
    • Expected Result: Immediate spike in OCR (Uncoupled respiration).

    • Control: Compare against FCCP (standard uncoupler).

  • Inhibition: Add Rotenone/Antimycin A to shut down the electron transport chain. OCR should drop to non-mitochondrial levels.

Safety Warning: This compound has a narrow therapeutic index. In vivo, the effective dose for uncoupling is often close to the lethal dose (LD50) due to severe hyperthermia. Handle with extreme caution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164591, 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • University of Hertfordshire (2024). PPDB: Pesticide Properties DataBase - 2,6-dinitro-4-(trifluoromethyl)phenol. Retrieved from [Link][9]

  • U.S. EPA (1993). Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

The Trifluoromethyl Phenol Motif: Electronic, Steric, and Physicochemical Modulation in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of a methyl group (


) with a trifluoromethyl group (

) on a phenolic scaffold is not merely a "fluorine scan" tactic; it is a fundamental alteration of the pharmacophore's electronic and physical landscape.[1][2][3] While often termed a "bioisostere," the

group introduces profound changes: it drastically lowers

(increasing acidity), enhances lipophilicity (

), and imposes unique steric demands that alter protein-ligand binding kinetics.

This technical guide dissects the trifluoromethyl phenol moiety, providing researchers with the mechanistic causality, quantitative data, and validated synthetic protocols necessary to deploy this motif effectively in lead optimization.

Electronic Modulation: The Acidity Shift

The most immediate impact of trifluoromethylation on a phenol is the acidification of the hydroxyl proton. Unlike the electron-donating methyl group (


), the 

group is a potent electron-withdrawing group (EWG) primarily operating through a strong inductive effect (

).
Mechanistic Insight

The high electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring. This stabilizes the phenoxide anion formed upon deprotonation, shifting the equilibrium toward the conjugate base.

  • Para/Ortho positions: The effect is most pronounced here due to the direct transmission of the inductive pull through the

    
    -framework and resonance contributions.
    
  • Meta position: The effect is purely inductive but slightly attenuated compared to para.

Quantitative Comparison: Isomer Data

The following table contrasts the dissociation constants of trifluoromethylphenols against standard cresols and unsubstituted phenol.

CompoundSubstituent Position

(approx.)

(vs Phenol)
Electronic Effect
Phenol -9.95 0Reference

-Cresol
Para (

)
10.26+0.31Electron Donating (

)

-CF

-Phenol
Para (

)
8.68 -1.27Strong Withdrawal (

)

-CF

-Phenol
Ortho (

)
8.81-1.14Withdrawal + Steric/H-bond

-CF

-Phenol
Meta (

)
9.08-0.87Inductive Withdrawal (

)

Data Sources: BenchChem [1], ChemicalBook [2].

Implication for Drug Design: A drop in


 from ~10 to ~8.7 means a significant fraction of the molecule may exist as the phenoxide anion at physiological pH (7.4). This alters solubility and electrostatic interactions with target binding pockets (e.g., salt bridges vs. H-bonds).

Physicochemical Profile: Lipophilicity & Permeability

While the


 group increases polarity locally (C-F bond dipole), it paradoxically increases the overall lipophilicity of the molecule compared to a methyl group. This is the "Fluorine Effect," driven by the low polarizability of fluorine and its poor solvation by water.
The Shift[3]
  • Phenol

    
    :  ~1.5
    
  • Cresol (

    
    ) 
    
    
    
    :
    ~1.95
  • 
    -Phenol 
    
    
    
    :
    ~2.8

Analysis: Replacing a methyl group with a trifluoromethyl group increases


 by approximately 0.9 units . This is a massive shift in medicinal chemistry terms, potentially pushing a lead compound from "drug-like" to "grease-ball" territory if not balanced by polar groups elsewhere. However, this increased lipophilicity often correlates with improved blood-brain barrier (BBB) penetration, provided the molecular weight remains controlled.

Structural Dynamics: The Ortho-Effect

The steric volume of a


 group is significantly larger than a 

group and approximates the size of an isopropyl group or an iodine atom.
Ortho-Substitution Conformation

When placed ortho to the hydroxyl group, the


 moiety restricts bond rotation. Unlike 

-fluorophenol, which can form weak intramolecular hydrogen bonds, the bulk of the

group often forces the hydroxyl group out of coplanarity or locks it into a specific conformation to minimize steric clash with the fluorine atoms.
  • Metabolic Shielding: This steric bulk effectively blocks metabolic enzymes (like CYPs) from accessing the ortho or para positions, preventing oxidative degradation (e.g., ring hydroxylation).

Validated Synthetic Protocol: Radical Trifluoromethylation

Objective: Direct C-H trifluoromethylation of phenols. Challenge: Phenols are electron-rich and prone to oxidation. Electrophilic trifluoromethylation often requires pre-functionalization. Solution: Innate Radical Trifluoromethylation using the Langlois Reagent (


). This method is robust, uses bench-stable reagents, and operates under mild conditions suitable for late-stage functionalization.
Protocol: Langlois Reagent C-H Functionalization

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (

    
    , Langlois Reagent) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0 - 5.0 equiv)

  • Solvent: DCM/Water biphasic mix (2:1) or pure DMSO depending on solubility.

Step-by-Step Methodology:

  • Setup: In a pressure tube or sealed vial, dissolve the phenol substrate (0.5 mmol) in DCM (2 mL) and Water (1 mL).

  • Reagent Addition: Add

    
     (1.5 mmol, 3 equiv) in one portion.
    
  • Initiation: Cool the mixture to 0°C. Dropwise add TBHP (1.5 - 2.5 mmol).

    • Note: The reaction is exothermic. Temperature control is vital to prevent over-oxidation of the phenol to quinones.

  • Reaction: Seal the vessel and stir vigorously at ambient temperature (20-25°C) for 12–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. The

      
       radical is electrophilic and will favor ortho and para positions.
      
  • Workup: Quench with saturated

    
     (sodium thiosulfate) to neutralize excess peroxide. Extract with DCM (3x).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Tip:

      
      -phenols are less polar than starting phenols; expect them to elute earlier.
      
Mechanistic Workflow Diagram

The following diagram illustrates the radical pathway and logic flow for this synthesis.

Langlois_Protocol Start Start: Phenol Substrate Reagent Add NaSO2CF3 (Langlois Reagent) Start->Reagent Oxidant Add TBHP (Radical Initiator) Reagent->Oxidant Radical_Gen Generation of •CF3 Radical Oxidant->Radical_Gen Oxidation Attack Radical Attack on Electron-Rich Ring Radical_Gen->Attack Electrophilic Addition Intermediate Radical Intermediate Attack->Intermediate Product Final Product: CF3-Phenol Intermediate->Product Re-aromatization (-H•)

Caption: Mechanistic flow of innate C-H trifluoromethylation using Langlois reagent and peroxide initiation.

Strategic Application in Drug Discovery

Case Study Logic: Metabolic Blocking In the development of drugs like Fluoxetine (Prozac), the trifluoromethyl group plays a pivotal role. While Fluoxetine is a trifluoromethylphenyl ether, the metabolic principle applies to phenols.

  • Problem: A methyl-substituted phenol is a "soft spot." Cytochrome P450 enzymes rapidly oxidize the benzylic methyl group (

    
    ), leading to rapid clearance.
    
  • Solution: Substitution with

    
    . The C-F bond strength (~116 kcal/mol) renders it metabolically inert to oxidative attack.
    
  • Result: The half-life of the compound is extended significantly. Furthermore, the

    
     phenol moiety (a metabolite of fluoxetine) retains biological activity, contributing to the drug's prolonged duration of action.
    
Decision Matrix: When to use on Phenol?

Decision_Matrix Start Lead Compound Optimization Q1 Is metabolic clearance too high? Start->Q1 Q2 Is the Phenol pKa too high (>10)? Q1->Q2 No Action_CF3 Substitute -CH3/-H with -CF3 Q1->Action_CF3 Yes (Block Oxidation) Q3 Is membrane permeability low? Q2->Q3 No Q2->Action_CF3 Yes (Lower pKa to ~8.7) Q3->Action_CF3 Yes (Increase Lipophilicity) Action_Other Consider other Bioisosteres (Cl, CN, F) Q3->Action_Other No

Caption: Decision logic for incorporating a trifluoromethyl group during lead optimization.

References

  • BenchChem. A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. Retrieved from BenchChem.[2][3] Link

  • ChemicalBook. 4-Trifluoromethylphenol Product Properties and Safety. Retrieved from ChemicalBook.[4] Link

  • National Institutes of Health (NIH). Innate C-H trifluoromethylation of heterocycles. PMC Articles. Link

  • Sigma-Aldrich. 4-(Trifluoromethyl)phenol Product Sheet.Link

  • Baran, P. S., et al.Innate C-H Functionalization. Scripps Research Institute.

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A Theoretical and Mechanistic Exploration of 2,6-Dinitro-4-(trifluoromethyl)phenol: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,6-Dinitro-4-(trifluoromethyl)phenol, a molecule of significant interest in agrochemical and pharmaceutical research. While direct experimental and theoretical data on this specific compound are limited, this paper synthesizes information from closely related analogs, particularly other dinitrophenols, to outline a robust methodology for its computational analysis. We delve into the molecule's electronic structure, potential biological mechanisms, and the key theoretical calculations that can elucidate its reactivity and guide future drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the properties and behavior of this and similar nitrophenolic compounds.

Introduction: The Chemical and Biological Landscape of 2,6-Dinitro-4-(trifluoromethyl)phenol

2,6-Dinitro-4-(trifluoromethyl)phenol is a specialized organic compound characterized by a phenol ring substituted with two nitro groups and a trifluoromethyl group.[1] These substitutions, particularly the potent electron-withdrawing nature of the nitro and trifluoromethyl groups, are anticipated to significantly influence the molecule's chemical and biological properties.[1] It is known for its application in the synthesis of agrochemicals, including herbicides, and as an intermediate in the production of pharmaceuticals and dyes.[1]

From a toxicological standpoint, dinitrophenols are a class of compounds with well-documented effects on cellular metabolism.[2] The most studied member of this family, 2,4-Dinitrophenol (2,4-DNP), is a potent mitochondrial uncoupler.[3] This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. Instead of producing ATP, the energy from the proton motive force is lost as heat.[3] It is highly probable that 2,6-Dinitro-4-(trifluoromethyl)phenol shares this mechanism of action, a hypothesis that forms the basis of the theoretical studies proposed in this guide. Very limited data on other dinitrophenol isomers suggest that the 2,6-isomer may have an equivalent potential to increase the basal metabolic rate as the well-studied 2,4-DNP.[2]

This guide will provide a roadmap for the theoretical investigation of 2,6-Dinitro-4-(trifluoromethyl)phenol, from fundamental electronic structure calculations to the simulation of its interaction with biological membranes.

Physicochemical and Toxicological Profile

A foundational understanding of the known properties of 2,6-Dinitro-4-(trifluoromethyl)phenol is crucial for any theoretical investigation. The table below summarizes key available data.

PropertyValueSource
Molecular Formula C₇H₃F₃N₂O₅[1][4]
Molecular Weight 252.11 g/mol [1][4]
CAS Number 393-77-1[1]
Appearance Light yellow to orange powder/crystal[1][5]
Purity >97.0% (GC)[5]
Melting Point 47 °C[6]
Primary Hazards Fatal if swallowed, in contact with skin, or if inhaled. Flammable solid.[7]

Theoretical Framework and Computational Methodologies

The core of this guide focuses on the application of computational chemistry to predict and understand the behavior of 2,6-Dinitro-4-(trifluoromethyl)phenol. The following sections detail the theoretical approaches that are most pertinent to this molecule.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like 2,6-Dinitro-4-(trifluoromethyl)phenol, DFT calculations can provide invaluable insights into its geometry, stability, and reactivity.

A typical DFT study would involve the following steps:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. For this, a functional such as B3LYP with a basis set like 6-311++G(d,p) is a common and reliable choice for organic molecules.

  • Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

  • Electronic Property Analysis: From the optimized geometry, a wealth of electronic properties can be calculated:

    • Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other molecules, including biological targets.

    • Mulliken Atomic Charges: This analysis provides the partial charge on each atom in the molecule, offering a more quantitative picture of the charge distribution.

The following diagram illustrates a typical workflow for DFT calculations.

DFT_Workflow A Initial Molecular Structure (e.g., from crystal data of analog) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Confirmation of Minimum Energy Structure C->D No imaginary frequencies E Calculation of Electronic Properties D->E F HOMO-LUMO Analysis E->F G MEP Map Generation E->G H Atomic Charge Calculation E->H I Correlation with Experimental Data F->I G->I H->I

A typical workflow for DFT calculations.
Simulating Biological Interactions: The Role of Molecular Dynamics

Given the likely mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)phenol as a mitochondrial uncoupler, understanding its interaction with the mitochondrial membrane is paramount. Molecular dynamics (MD) simulations can be employed to model this interaction at an atomistic level.

An MD simulation would typically involve:

  • System Setup: A model of a lipid bilayer, representing the mitochondrial inner membrane, is constructed. The 2,6-Dinitro-4-(trifluoromethyl)phenol molecule is then placed in the surrounding aqueous environment.

  • Simulation: The system is then allowed to evolve over time, governed by the principles of classical mechanics. The trajectory of each atom is calculated, providing a dynamic picture of how the molecule interacts with the membrane.

  • Analysis: The simulation trajectories can be analyzed to determine:

    • The preferred location and orientation of the molecule within the membrane.

    • The free energy profile of the molecule as it crosses the membrane.

    • The specific interactions (e.g., hydrogen bonds, van der Waals forces) between the molecule and the lipid molecules.

This information is crucial for understanding how the molecule can act as a protonophore, shuttling protons across the membrane and disrupting the proton gradient.

The following diagram illustrates the process of a molecular dynamics simulation to study membrane interaction.

MD_Simulation A Build Lipid Bilayer Model B Solvate System with Water A->B C Introduce 2,6-Dinitro-4- (trifluoromethyl)phenol B->C D Energy Minimization C->D E Equilibration (NVT, NPT) D->E F Production MD Simulation E->F G Trajectory Analysis F->G H Calculate Free Energy Profile G->H I Analyze Molecular Interactions G->I

Workflow for molecular dynamics simulation of membrane interaction.
Predicting Toxicity and Activity: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or toxicity. For a class of compounds like dinitrophenols, a QSAR model could be developed to predict the toxicity of new, unsynthesized analogs.

A QSAR study involves:

  • Data Collection: A dataset of molecules with known toxicities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule in the dataset.

  • Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed toxicity.

  • Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For 2,6-Dinitro-4-(trifluoromethyl)phenol, a QSAR model could be used to predict its toxicity based on the known toxicities of other nitrophenols and its calculated molecular descriptors.

Experimental Protocols for Theoretical Model Validation

A critical aspect of any theoretical study is the validation of the computational models against experimental data. The following protocols are essential for a comprehensive investigation of 2,6-Dinitro-4-(trifluoromethyl)phenol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a precisely weighed sample of 2,6-Dinitro-4-(trifluoromethyl)phenol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • The chemical shifts, coupling constants, and peak integrations should be compared with the theoretically predicted NMR parameters from DFT calculations. The supplier TCI confirms that the structure can be verified by NMR.[5]

  • Infrared (IR) and Raman Spectroscopy:

    • Prepare a sample of the compound, for example, as a KBr pellet for IR or in a capillary tube for Raman spectroscopy.

    • Acquire the IR and Raman spectra over a suitable wavelength range.

    • The experimentally observed vibrational frequencies should be compared with the theoretical frequencies calculated from DFT. A scaling factor may be necessary to improve the correlation.

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Record the UV-Vis absorption spectrum.

    • The experimentally determined maximum absorption wavelength (λmax) can be compared with the electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations.

X-ray Crystallography
  • Grow single crystals of 2,6-Dinitro-4-(trifluoromethyl)phenol suitable for X-ray diffraction.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles.

Predicted Molecular Properties and Mechanistic Insights

Based on the theoretical framework outlined above and data from analogous compounds, we can predict several key properties of 2,6-Dinitro-4-(trifluoromethyl)phenol.

Electronic Properties and Reactivity

The presence of two nitro groups and a trifluoromethyl group will strongly withdraw electron density from the phenol ring, making the hydroxyl proton highly acidic. This is a key feature for its proposed mechanism as a protonophore. The MEP map is expected to show a highly positive (electron-deficient) region around the hydroxyl proton and negative (electron-rich) regions around the oxygen atoms of the nitro groups. The HOMO is likely to be localized on the phenol ring and the oxygen of the hydroxyl group, while the LUMO is expected to be distributed over the nitro groups.

Mechanism of Mitochondrial Uncoupling

The high acidity of the phenolic proton and the lipophilic nature of the molecule are expected to facilitate its role as a proton carrier across the mitochondrial membrane. The proposed mechanism is as follows:

  • In the intermembrane space, where the proton concentration is high, the phenolate anion of the molecule becomes protonated.

  • The neutral, lipophilic molecule then diffuses across the inner mitochondrial membrane.

  • In the mitochondrial matrix, where the proton concentration is low, the molecule deprotonates, releasing a proton.

  • The resulting phenolate anion then diffuses back across the membrane to the intermembrane space to repeat the cycle.

This process, depicted in the diagram below, effectively short-circuits the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis.

Uncoupling_Mechanism cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) A Phenolate Anion B Protonation A->B + H+ C Neutral Phenol B->C D Diffusion Across Membrane C->D E Deprotonation D->E F Release of H+ E->F G Phenolate Anion E->G H Return to Intermembrane Space G->H H->A

Proposed mitochondrial uncoupling mechanism.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical approach to understanding the chemical and biological properties of 2,6-Dinitro-4-(trifluoromethyl)phenol. While direct experimental and computational studies on this molecule are scarce, by leveraging data from analogous compounds and established computational methodologies, a detailed picture of its electronic structure, reactivity, and mechanism of action can be constructed.

Future research should focus on obtaining experimental spectroscopic and crystallographic data for this specific molecule to validate the theoretical models proposed herein. Furthermore, the application of these computational methods to a series of related dinitrophenol derivatives could lead to the development of predictive QSAR models for toxicity and biological activity, which would be invaluable for the rational design of new agrochemicals and pharmaceuticals with improved efficacy and safety profiles. The framework presented in this guide provides a solid foundation for these future investigations.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164591, 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2024, January 29). 2,4-Dinitrophenol. Retrieved February 7, 2026, from [Link]

  • AERU. (2024, March 20). 2,6-dinitro-4-(trifluoromethyl)phenol. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11312, 2,6-Dinitrophenol. Retrieved February 7, 2026, from [Link]

  • AERU. (n.d.). 2,6-dinitro-4-(trifluoromethyl)phenol physical properties. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol Laboratory Chemical Safety Summary. Retrieved February 7, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENOL. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis and Purification of 2,6-Dinitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1) via the electrophilic aromatic nitration of 4-(trifluoromethyl)phenol. While this molecule is a critical intermediate in the synthesis of agrochemicals and a potent uncoupler of oxidative phosphorylation, its synthesis presents significant safety hazards, including thermal runaway risks and shock sensitivity of the dry product. This guide prioritizes safety engineering, reaction control, and high-purity isolation.

Key Chemical Data
ParameterSpecification
Target Molecule 2,6-Dinitro-4-(trifluoromethyl)phenol
Precursor 4-(Trifluoromethyl)phenol (p-Cresol, alpha,alpha,alpha-trifluoro-)
Molecular Weight 252.10 g/mol
Reaction Type Electrophilic Aromatic Substitution (Dinitration)
Key Hazard Explosive when dry; Fatal if inhaled/swallowed (Metabolic Uncoupler)

Critical Safety Directives (Read Before Proceeding)

DANGER: This protocol involves the synthesis of a substituted dinitrophenol.

  • Explosion Hazard: Polynitrated phenols can be shock-sensitive and explosive, particularly when dry. NEVER scrape dry material from glass frits. Keep the product wetted with at least 15% water during storage.

  • Biological Toxicity: This compound acts as a mitochondrial uncoupler (protonophore). Absorption through skin or inhalation can cause hyperthermia, metabolic acidosis, and death. There is no specific antidote.

    • Mandatory PPE: Double nitrile gloves, full-face respirator (P100/Organic Vapor), and Tyvek suit.

  • Thermal Runaway: The nitration of phenols is highly exothermic. The trifluoromethyl group deactivates the ring, requiring stronger forcing conditions than phenol, but the reaction can still auto-accelerate. Temperature control is non-negotiable.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the cooperative directing effects of the substituents on the aromatic ring.

  • Hydroxyl Group (-OH): Strongly activating, ortho, para-director.

  • Trifluoromethyl Group (-CF3): Strongly deactivating, meta-director.

In 4-(trifluoromethyl)phenol, the para position is blocked. The ortho positions relative to the hydroxyl group (positions 2 and 6) are also the meta positions relative to the trifluoromethyl group. This cooperative alignment ensures high regioselectivity for the 2,6-dinitro isomer.

Diagram 1: Reaction Pathway

ReactionScheme Start 4-(Trifluoromethyl)phenol (Starting Material) Inter Intermediate: 2-Nitro-4-(trifluoromethyl)phenol Start->Inter First Nitration (Exothermic) Reagent HNO3 / H2SO4 (Nitrating Mixture) Reagent->Inter Product Product: 2,6-Dinitro-4-(trifluoromethyl)phenol Inter->Product Second Nitration (Requires Warming)

Caption: Electrophilic aromatic substitution pathway showing stepwise nitration at the 2 and 6 positions.

Materials and Equipment

Reagents
  • 4-(Trifluoromethyl)phenol (>98%): The substrate.

  • Sulfuric Acid (H2SO4), Concentrated (98%): Solvent and catalyst (dehydrating agent to generate nitronium ion).

  • Nitric Acid (HNO3), Fuming (>90%) or Concentrated (70%): The nitrating agent. Note: Fuming nitric acid is preferred for cleaner dinitration but requires stricter temperature control.

  • Dichloromethane (DCM): For extraction (if required).[1]

  • Ethanol/Water (1:1): For recrystallization.

Equipment
  • 3-Neck Round Bottom Flask (equipped with thermometer and addition funnel).

  • Cryogenic cooling bath (Ice/Salt or Chiller).

  • Mechanical Stirrer (Magnetic stirring is discouraged due to potential precipitation of solids stalling the bar).

  • Blast Shield.[2]

Experimental Protocol

Step 1: Preparation of the Nitrating Mix[5]
  • In a separate flask, pre-mix Concentrated H2SO4 (5.0 equiv) and Nitric Acid (2.5 equiv).

  • Cool this mixture to 0°C. Premixing dissipates the heat of hydration before the reaction begins.

Step 2: Substrate Solubilization
  • Charge the 3-neck flask with 4-(trifluoromethyl)phenol (1.0 equiv).

  • Add Concentrated H2SO4 (10 volumes relative to substrate mass).

  • Stir to dissolve. The solution may be slightly viscous.

  • Cool the internal temperature to 0–5°C .

Step 3: Controlled Addition (Critical Step)
  • Add the cold Nitrating Mix dropwise via the addition funnel.

  • Rate Limit: Adjust the drip rate to maintain the internal temperature below 10°C .

    • Why? Exceeding 10°C during the initial phase promotes oxidative degradation of the phenol ring (tar formation) and increases the risk of a runaway exotherm.

  • Once addition is complete, allow the mixture to stir at 5°C for 30 minutes.

Step 4: Reaction Completion
  • Remove the ice bath.[3]

  • Allow the reaction to warm to room temperature (20–25°C) over 1 hour.

  • Optional Heating: If TLC/HPLC indicates incomplete conversion (presence of mononitro intermediate), gently heat to 40–50°C for 1 hour.

    • Caution: Do not exceed 60°C. Dinitrophenols are thermally unstable.

Step 5: Quenching and Isolation[7]
  • Prepare a beaker containing crushed ice (approx. 20x weight of substrate).

  • Slowly pour the reaction mixture onto the stirring ice.

    • Observation: The product will precipitate as a yellow/orange solid.

  • Stir for 30 minutes to ensure all acid is diluted and the product is fully precipitated.

  • Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake copiously with cold water until the filtrate pH is neutral.

Step 6: Purification
  • Recrystallization: Dissolve the crude wet solid in a minimum amount of hot Ethanol/Water (1:1).

  • Cool slowly to room temperature, then to 4°C.

  • Filter the purified yellow crystals.

  • Storage: Store the product wetted with 20% water in a plastic container. Do not store in ground glass stoppered jars (friction hazard).

Process Workflow Visualization

Diagram 2: Synthesis Workflow

Workflow Setup Step 1: Setup Dissolve 4-TFM-Phenol in H2SO4 Cool to 0°C Addition Step 2: Nitration Add HNO3/H2SO4 dropwise Keep T < 10°C Setup->Addition Initiate Reaction Step 3: Completion Warm to 25°C (optional 50°C) Monitor via HPLC Addition->Reaction 1-2 Hours Quench Step 4: Quench Pour onto Crushed Ice Precipitate Product Reaction->Quench Complete Conversion Purify Step 5: Purification Filter & Wash (Water) Recrystallize (EtOH/H2O) Quench->Purify Crude Solid Storage Step 6: Storage Store WET (>15% H2O) Plastic Container Purify->Storage Pure Crystals

Caption: Step-by-step operational workflow for the synthesis and isolation of 2,6-Dinitro-4-(trifluoromethyl)phenol.

Analytical Validation

Successful synthesis should be validated against the following parameters:

TestExpected ResultMethod
Appearance Yellow crystalline solidVisual
Melting Point 47–50°C (Note: Lower than non-fluorinated analogs)Capillary (Caution: Small sample)
1H NMR Singlet at ~8.8-9.0 ppm (2 aromatic protons, symmetric)DMSO-d6
Purity >97%HPLC (C18, Acetonitrile/Water)

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 164591, 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved October 26, 2023, from [Link]

  • Google Patents. (1986). US4596893A - 2-trifluoromethyl-4,6-dinitro-phenol and derivatives thereof.

Sources

applications of 2,6-Dinitro-4-(trifluoromethyl)phenol in agriculture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocols

Executive Summary

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1), hereafter referred to as DNTF-Phenol , represents a critical intersection between agricultural chemistry and mitochondrial bioenergetics. Primarily identified as the hydrolytic degradation product of the dinitroaniline herbicide Trifluralin , DNTF-Phenol possesses potent protonophoric properties.

For researchers and drug development professionals, this compound serves two distinct functions:

  • Environmental Toxicology: It is a persistent soil metabolite requiring rigorous monitoring to assess the long-term environmental impact of dinitroaniline herbicide application.

  • Bioenergetic Research: It acts as a chemical probe for uncoupling oxidative phosphorylation, mechanistically similar to 2,4-Dinitrophenol (DNP) but with altered lipophilicity due to the trifluoromethyl moiety.

This guide provides the mechanistic basis for its activity and details two validated protocols: Mitochondrial Oxygen Consumption Rate (OCR) Assays and LC-MS/MS Residue Quantification .

Mechanism of Action: Protonophoric Uncoupling

The primary pharmacological and toxicological activity of DNTF-Phenol stems from its ability to shuttle protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase.[1]

The Chemiosmotic Short-Circuit

Under normal physiological conditions, the Electron Transport Chain (ETC) pumps protons (


) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient (

). ATP synthase utilizes this gradient to generate ATP.

DNTF-Phenol acts as a protonophore :

  • Protonation: In the acidic environment of the intermembrane space (high

    
    ), the phenolic hydroxyl group accepts a proton. The electron-withdrawing nitro (
    
    
    
    ) and trifluoromethyl (
    
    
    ) groups stabilize the negative charge, but the neutral form is lipophilic.
  • Translocation: The protonated, neutral molecule diffuses rapidly through the lipid bilayer of the IMM into the matrix.

  • Deprotonation: In the alkaline matrix (low

    
    ), the molecule releases the proton.
    
  • Return: The anionic form, delocalized by the electron-withdrawing groups, diffuses back to the intermembrane space (or is driven by the membrane potential), completing the cycle.

Result: The proton gradient dissipates as heat rather than chemical energy (ATP), leading to "uncoupled" respiration—rapid oxygen consumption with no ATP yield.

Experimental Protocols

Protocol A: Mitochondrial Uncoupling Assessment (OCR Assay)

Objective: To quantify the uncoupling potency of DNTF-Phenol in isolated plant mitochondria (e.g., Solanum tuberosum or Arabidopsis) or mammalian cell lines.

Materials:

  • Clark-type Oxygen Electrode (e.g., Hansatech) or Extracellular Flux Analyzer (Seahorse XF).

  • Assay Medium: 0.3 M Mannitol, 10 mM KCl, 5 mM MgCl₂, 10 mM KH₂PO₄, pH 7.2.

  • Substrates: Succinate (10 mM) + Rotenone (2 µM) [Complex II driven] OR Malate/Glutamate [Complex I driven].

  • Reagents: ADP (1-5 mM), Oligomycin (ATP synthase inhibitor), DNTF-Phenol (dissolved in DMSO).

Workflow:

  • Isolation: Isolate mitochondria via differential centrifugation (keep at 4°C).

  • Baseline: Add mitochondria (0.5 mg protein/mL) to the reaction chamber containing Assay Medium. Record basal respiration (State 2).

  • Substrate Addition: Inject Succinate. Observe increase in respiration (State 2).

  • State 3 Induction: Inject ADP. Respiration should spike (phosphorylating respiration).

  • State 4 Induction: Once ADP is consumed, respiration slows (State 4). Alternatively, induce State 4 artificially by adding Oligomycin.

  • Uncoupling Titration: Inject DNTF-Phenol in stepwise increments (e.g., 10 nM, 50 nM, 100 nM).

    • Observation: Respiration will increase dramatically (Uncoupled State) until toxicity thresholds are reached, where membrane integrity fails.

Validation Criteria:

  • Respiratory Control Ratio (RCR): State 3 / State 4 rate must be >3.0 for valid mitochondria.

  • Uncoupling Control: Compare DNTF-Phenol response to FCCP (standard uncoupler).

Protocol B: LC-MS/MS Residue Analysis in Soil

Objective: Quantification of DNTF-Phenol residues in agricultural soil samples. Matrix: Soil (Clay/Loam). Limit of Quantitation (LOQ): 0.5 µg/kg (ppb).

Instrumentation:

  • HPLC: Agilent 1290 Infinity II or equivalent.[2]

  • MS: Triple Quadrupole (QqQ) with Electrospray Ionization (ESI).

Reagents:

  • Acetonitrile (LC-MS grade).

  • Formic Acid (0.1%).

  • Internal Standard: 2,4-Dinitrophenol-d3.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5.0 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL Acetonitrile:Water (80:20 v/v) acidified with 1% Formic Acid. (Acidic pH ensures the phenol remains neutral for better organic partitioning).

    • Vortex for 1 min; Shake for 30 min at 300 rpm.

    • Centrifuge at 4000 x g for 10 min.

  • Cleanup (dSPE):

    • Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Note: PSA removes fatty acids/sugars but can bind acidic phenols. If recovery is low, use only C18 or dilute-and-shoot.

    • Alternative: Use HLB Solid Phase Extraction (SPE) cartridges if samples are dirty.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 5).

    • Mobile Phase B: Methanol.

    • Gradient: 10% B to 95% B over 8 mins.

    • Ionization: ESI Negative Mode (ESI-).[3] Phenols ionize best by losing a proton (

      
      ).
      
  • MRM Transitions (Monitor for Quantitation):

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
DNTF-Phenol 251.0 (

)
205.0 (

)
175.0 15 - 25
DNP-d3 (IS) 186.0 140.0 -18

Data Visualization

Diagram 1: Mechanism of Action (Mitochondrial Uncoupling)

This diagram illustrates how DNTF-Phenol short-circuits the proton gradient, preventing ATP synthesis.

MitochondrialUncoupling Figure 1: Protonophoric Mechanism of DNTF-Phenol cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) H_out H+ (Protons) DNTF_neutral_out DNTF-H (Neutral) H_out->DNTF_neutral_out ATP_Synthase ATP Synthase (Blocked) H_out->ATP_Synthase Normal Path DNTF_anion_out DNTF- (Anion) DNTF_anion_out->DNTF_neutral_out 1. Protonation (Acidic pH) DNTF_neutral_in DNTF-H (Neutral) DNTF_neutral_out->DNTF_neutral_in 2. Diffusion across IMM H_in H+ DNTF_anion_in DNTF- (Anion) DNTF_anion_in->DNTF_anion_out 4. Return via Potential DNTF_neutral_in->H_in DNTF_neutral_in->DNTF_anion_in 3. Deprotonation (Alkaline pH) ATP_Synthase->H_in No ATP Generated

Caption: DNTF-Phenol shuttles protons across the Inner Mitochondrial Membrane (IMM), dissipating the electrochemical gradient required for ATP synthesis.

Diagram 2: Analytical Workflow (Soil Residue Analysis)

This diagram outlines the critical steps for extracting and quantifying DNTF-Phenol from soil matrices.

AnalyticalWorkflow Figure 2: LC-MS/MS Analytical Workflow for Soil Residues Soil Soil Sample (5g) Extract Extraction ACN:H2O (80:20) + 1% Formic Acid Soil->Extract Homogenize Centrifuge Centrifugation 4000xg, 10 min Extract->Centrifuge Cleanup dSPE Cleanup (C18/PSA) Centrifuge->Cleanup Supernatant LC HPLC Separation C18 Column Gradient Elution Cleanup->LC Inject MS MS/MS Detection ESI(-) MRM: 251 -> 205 LC->MS Data Quantitation (ppb) MS->Data

Caption: Optimized workflow for the extraction and quantification of DNTF-Phenol residues using LC-MS/MS in Negative ESI mode.

References

  • United States Environmental Protection Agency (EPA). (1996). Reregistration Eligibility Decision (RED): Trifluralin. EPA 738-R-95-040. Link

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation.[4][5][6] Environmental Health Perspectives, 87, 213–218. Link

  • Pinchot, G. B. (1967).[4] The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol.[5] Journal of Biological Chemistry.[4] Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10168, 2,6-Dinitro-4-(trifluoromethyl)phenol.Link

Sources

Analytical Protocol: Determination of 2,6-Dinitro-4-(trifluoromethyl)phenol

[1][2][3][4]

Executive Summary & Chemical Intelligence

Target Analyte: 2,6-Dinitro-4-(trifluoromethyl)phenol CAS Registry Number: 393-77-1 Synonyms: 4-Hydroxy-3,5-dinitrobenzotrifluoride;

12345Relevance:21212
Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 252.10 g/mol Precursor ion [M-H]⁻ at m/z 251.[1][2]
Acidity (pKa) ~2.5 – 3.5 (Est.)Highly acidic due to –NO₂ and –CF₃ groups.[2] Exists as an anion at neutral pH.[1][2]
Log P ~2.2 – 2.8Moderately lipophilic in its neutral form; highly soluble in organic solvents.[2]
Stability Thermally stableAmenable to GC (with derivatization) and LC techniques.[2]

Sample Preparation Protocols

Proper sample preparation is critical to isolate this super-acidic phenol from complex matrices.[1][2]

Strategy: Handling the "Super-Acidic" Phenol

Because the analyte is ionized at physiological pH, simple Liquid-Liquid Extraction (LLE) requires extreme acidification (pH < 1) to drive it into the organic phase.[2] Solid Phase Extraction (SPE) using Polymeric Weak Anion Exchange (WAX) is the superior approach for cleanup.[2]

Protocol A: Solid Phase Extraction (Water & Biological Fluids)

Recommended Cartridge: Polymeric WAX (e.g., Oasis WAX or Strata-X-AW), 60 mg / 3 mL.[1][2]

  • Pre-treatment:

    • Adjust sample (10 mL water or 1 mL plasma diluted 1:10) to pH 5.0 using acetate buffer. Rationale: At pH 5, the analyte is negatively charged and binds to the WAX sorbent, while neutrals pass through.

  • Conditioning:

    • 3 mL Methanol followed by 3 mL Water (pH 5).[1][2]

  • Loading:

    • Load sample at a flow rate of 1–2 mL/min.[2]

  • Washing:

    • Wash 1: 2 mL 25 mM Ammonium Acetate (pH 5).[1][2] Removes proteins/salts.[2]

    • Wash 2: 2 mL Methanol. Removes neutral organics/lipids while analyte remains ionically bound.

  • Elution:

    • Elute with 2 x 1 mL Methanol containing 5% Formic Acid .

    • Mechanism:[1][2] The high acid concentration protonates the weak anion exchange sites (or the analyte), breaking the ionic interaction.[2]

  • Reconstitution:

    • Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A/B (50:50).

Protocol B: QuEChERS (Soil & Food Matrices)

Method: Citrate-Buffered QuEChERS (AOAC 2007.01).[1][2]

  • Extraction:

    • Weigh 10 g sample into a 50 mL centrifuge tube.

    • Add 10 mL Acetonitrile (containing 1% Acetic Acid).[1][2]

    • Add internal standard (e.g., 2,4-Dinitrophenol-d3).[1][2]

    • Shake vigorously for 1 min.

    • Add salts (4 g MgSO₄, 1 g NaCl, 1 g NaCitrate, 0.5 g NaCitrate dibasic). Shake for 1 min.

    • Centrifuge at 3000 x g for 5 min.

  • dSPE Cleanup (Optional but recommended):

    • Transfer 1 mL supernatant to dSPE tube containing PSA (Primary Secondary Amine) and MgSO₄.[1][2]

    • Caution: PSA removes organic acids.[1][2] Because 2,6-Dinitro-4-(trifluoromethyl)phenol is a strong acid, limit PSA amount or use C18/GCB only to prevent analyte loss.[1][2] Validation required.

Method A: LC-MS/MS (Primary Detection)

Platform: Triple Quadrupole Mass Spectrometer (ESI-).[1][2]

Chromatographic Conditions
  • Column: C18 with polar-embedded group (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex XB-C18), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).[1][2]

  • Mobile Phase B: Methanol (LC-MS Grade).[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % B Description
0.0 10 Initial equilibration
1.0 10 Hold to elute salts
6.0 95 Linear ramp to elute analyte
8.0 95 Wash

| 8.1 | 10 | Re-equilibration |[1][2]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[2]

  • Capillary Voltage: -2.5 kV (Phenols ionize easily; lower voltage reduces arcing).[1][2]

  • Source Temp: 450°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Type
2,6-Dinitro-4-(trifluoromethyl)phenol 251.0 221.0 15 Quantifier (Loss of NO)
251.0 205.0 22 Qualifier (Loss of NO₂)

| | 251.0 | 175.0 | 30 | Qualifier (Ring cleavage) |[1][2]

Note: Transitions are derived from fragmentation patterns of structurally similar dinitrophenols (e.g., 2,4-DNP).[1][2]

Method B: GC-MS (Confirmatory)

Requirement: Derivatization is mandatory due to the polar hydroxyl group and low volatility.[1][2]

Derivatization Protocol (Silylation)[1][2]
  • Dry: Ensure sample extract is completely water-free (evaporate to dryness).[1][2]

  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL anhydrous Pyridine or Ethyl Acetate.

  • Reaction: Incubate at 65°C for 30 minutes.

  • Analysis: Inject directly into GC-MS.

GC-MS Parameters
  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30 m x 0.25 mm, 0.25 µm.[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Inlet: 260°C, Splitless.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • Detection: EI Source (70 eV), SIM mode.[2]

  • Target Ions (TMS derivative):

    • Parent Ion: m/z 324 (M+[1][2]•).

    • Fragment Ions: m/z 309 (M - CH₃), m/z 278 (Loss of NO₂).[1][2]

Visual Workflows (Graphviz)[1][2]

Figure 1: Sample Preparation Decision Tree

SamplePrepSampleStart: Sample MatrixLiquidLiquid (Water/Urine)Sample->LiquidSolidSolid (Soil/Food)Sample->SolidAcidifyAdjust to pH 5.0Liquid->AcidifyExtractAcetonitrile Extraction(Acidified)Solid->ExtractSPESPE: Polymeric WAX(Weak Anion Exchange)Acidify->SPEQuEChERSQuEChERS(Citrate Buffered)Extract->QuEChERSCleanWash: MeOHElute: 5% Formic in MeOHSPE->CleandSPEdSPE Cleanup(Avoid PSA)QuEChERS->dSPEReadyReady for LC-MS/MSClean->ReadydSPE->Ready

Caption: Decision tree for selecting the optimal extraction strategy based on sample matrix.

Figure 2: LC-MS/MS Instrument Configuration

InstrumentConfigHPLCUHPLC Pump(Binary Gradient)InjectorAutosampler(5 µL Injection)HPLC->InjectorColumnColumn: C18 Polar Embedded(2.1 x 100 mm)Injector->ColumnSourceIon Source: ESI (-)Temp: 450°CColumn->SourceQ1Q1: Filter Precursor(m/z 251.0)Source->Q1CCCollision Cell(N2 Gas, 15-30 eV)Q1->CCQ3Q3: Filter Product(m/z 221, 205)CC->Q3DetectorDetector(Electron Multiplier)Q3->Detector

Caption: Schematic of the LC-MS/MS configuration optimized for negative mode detection of acidic phenols.

References

  • United States Environmental Protection Agency (EPA). (2007).[1][2] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 164591, 2,6-Dinitro-4-(trifluoromethyl)phenol. [Link][1][2]

  • European Food Safety Authority (EFSA). (2010).[1][2] Conclusion on the peer review of the pesticide risk assessment of the active substance trifluralin. EFSA Journal.[1][2] [Link][1][2]

  • Agilent Technologies. (2017).[1][2][6] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7686EN.[1][2] [Link]

Application Note: Strategic Utilization of 2,6-Dinitro-4-(trifluoromethyl)phenol in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1), often recognized as a metabolite of the herbicide trifluralin, possesses a unique electronic structure that renders it a high-value intermediate for advanced material science. Its combination of a strongly acidic phenolic proton (


), electron-withdrawing nitro groups, and a trifluoromethyl moiety makes it an ideal candidate for fluorinated polyimide synthesis , nonlinear optical (NLO) chromophores , and energetic co-crystals . This guide outlines the protocols for transforming this "agrochemical intermediate" into high-performance functional materials.

Technical Specifications & Chemical Profile

Before integrating this compound into material workflows, researchers must understand its physicochemical baseline. The electron-withdrawing nature of the


 and 

groups significantly increases the acidity of the phenolic hydroxyl compared to unsubstituted phenol.
PropertySpecificationMaterial Science Relevance
CAS Number 393-77-1Identity verification for regulatory compliance.
Formula

High oxygen content for energetic formulations.
Molecular Weight 252.10 g/mol Calculation of stoichiometric ratios in polymerization.
Appearance Yellow Crystalline SolidColor indicates conjugation; relevant for NLO applications.
Acidity (

)
3.69 (at 25°C)Strong proton donor for salt formation and curing catalysis.
Melting Point 47 - 50 °CLow MP requires careful handling during exothermic reactions.
Solubility Soluble in EtOH, Acetone, TolueneProcessability in common organic solvents for film casting.

Critical Safety Warning: As a dinitrophenol derivative, this compound acts as an uncoupler of oxidative phosphorylation. It is toxic by inhalation, ingestion, and skin contact.[1] Furthermore, dry nitro-phenols can be shock-sensitive. Always handle in solution or wet form when possible.

Application I: Precursor for Fluorinated Polyimides (Low Dielectric Constant)

Context: Fluorinated polyimides are critical in microelectronics (flexible PCBs, interlayer dielectrics) due to their low dielectric constant (


) and low moisture absorption. The 

group in 2,6-Dinitro-4-(trifluoromethyl)phenol provides the necessary hydrophobicity and free volume to lower

.

The Strategy: The phenol itself is monofunctional (chain terminator). To use it as a backbone monomer, it must be reduced to 2,6-Diamino-4-(trifluoromethyl)phenol . This diamine is then polymerized with a dianhydride (e.g., 6FDA) to form a polyimide.

Protocol: Catalytic Reduction to Diamine Monomer

Reagents:

  • Substrate: 2,6-Dinitro-4-(trifluoromethyl)phenol (10 mmol)

  • Catalyst: Pd/C (10% loading)

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon or low pressure) or Hydrazine hydrate (chemical reduction)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.52 g (10 mmol) of the dinitrophenol in 50 mL of anhydrous ethanol in a three-neck round-bottom flask.

  • Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen (critical to prevent catalyst ignition).

  • Catalyst Addition: Carefully add 0.25 g of Pd/C catalyst. Safety Note: Pd/C can ignite ethanol vapor in air; keep wet or under inert gas.

  • Reduction:

    • Method A (Hydrogenation): Introduce

      
       gas via balloon. Stir vigorously at room temperature for 12 hours. The yellow solution will turn colorless or pale pink as the nitro groups reduce to amines.
      
    • Method B (Hydrazine): Add hydrazine hydrate (6 eq) dropwise at reflux temperature (

      
      ).
      
  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (argon/nitrogen) to prevent oxidation of the electron-rich diamine.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting 2,6-Diamino-4-(trifluoromethyl)phenol is air-sensitive and should be stored under nitrogen or used immediately for polymerization.

Visualization: Polymerization Workflow

PolyimideSynthesis Start 2,6-Dinitro-4- (trifluoromethyl)phenol Step1 Catalytic Reduction (Pd/C + H2) Start->Step1 -NO2 to -NH2 Intermediate 2,6-Diamino-4- (trifluoromethyl)phenol Step1->Intermediate Step2 Polycondensation (+ Dianhydride) Intermediate->Step2 Monomer Integration Product Fluorinated Polyimide (Low Dk Material) Step2->Product Imidization

Figure 1: Synthetic pathway transforming the nitro-phenol precursor into a high-performance fluorinated polyimide.

Application II: Energetic Co-Crystals & Salts

Context: In energetic materials research, "tuning" the sensitivity and power of explosives is achieved by co-crystallizing acidic nitro compounds with nitrogen-rich bases. 2,6-Dinitro-4-(trifluoromethyl)phenol serves as an excellent acidic partner due to its high density and oxygen balance modification provided by the


 group.

The Strategy: Form a proton-transfer salt with a nitrogen-rich base (e.g., 1,2,4-triazole or melamine). The resulting salt often possesses higher thermal stability than the individual components.

Protocol: Solvent-Evaporation Co-Crystallization

Reagents:

  • Acid: 2,6-Dinitro-4-(trifluoromethyl)phenol[2]

  • Base: 3-Amino-1,2,4-triazole (high nitrogen content)

  • Solvent: Methanol or Acetonitrile

Step-by-Step Methodology:

  • Stoichiometric Mixing: Prepare equimolar solutions (0.1 M) of the phenol and the triazole base in methanol.

  • Combination: Slowly add the base solution to the phenol solution with gentle stirring at

    
    . The color may deepen, indicating charge transfer or salt formation.
    
  • Filtration: Filter the solution through a 0.45

    
     PTFE filter to remove insoluble impurities that could act as nucleation sites for poor crystal growth.
    
  • Slow Evaporation: Place the filtrate in a crystallization dish covered with perforated parafilm. Allow solvent to evaporate slowly at room temperature (dark conditions) over 3-5 days.

  • Harvesting: Collect the resulting crystals.

  • Characterization: Verify the salt formation using IR spectroscopy (shift in

    
     stretch) and DSC (distinct melting point different from precursors).
    

Application III: Analytical Standard Preparation

Context: As a metabolite of benfluralin and trifluralin, this compound is a regulated environmental contaminant. Accurate material testing requires precise calibration standards.

Protocol: Preparation of 1000 mg/L Stock Standard

Reagents:

  • Analyte: 2,6-Dinitro-4-(trifluoromethyl)phenol (>98% purity)[3]

  • Solvent: HPLC-grade Acetonitrile or Methanol

Step-by-Step Methodology:

  • Weighing: Accurately weigh

    
     mg of the solid substance into a tared weighing boat. Note: Use an anti-static gun as the powder can be static-prone.
    
  • Transfer: Quantitatively transfer the solid into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 8 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution. The solution will be bright yellow.

  • Make to Volume: Dilute to the mark with solvent. Stopper and invert 10 times.

  • Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at

    
    . Stability is typically 6 months if protected from light.
    
Visualization: Logical Dependencies in Applications[4]

Applications Core 2,6-Dinitro-4- (trifluoromethyl)phenol Prop1 High Acidity (pKa ~3.7) Core->Prop1 Prop2 Electron Withdrawing (-NO2, -CF3) Core->Prop2 Prop3 Metabolic Origin (Trifluralin) Core->Prop3 App1 Energetic Salts (Proton Transfer) Prop1->App1 Enables Salt Formation App2 Fluorinated Polymers (After Reduction) Prop2->App2 Low Dk / Thermal Stability App3 Environmental Reference Std Prop3->App3 Regulatory Compliance

Figure 2: Relationship between the physicochemical properties of the compound and its diverse material science applications.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164591, 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - 2,6-dinitro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • Inagi, S. (2016). Electropolymerization of Fluoro-aromatic Compounds. In Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry.

Sources

Developing Anti-inflammatory Agents from Dinitrophenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Repurposing a Controversial Molecule

Dinitrophenols (DNPs), notoriously known for their historical use as weight-loss agents and associated toxicity, are undergoing a scientific renaissance.[1][2] Beyond their metabolic effects, emerging evidence highlights their potential as potent modulators of inflammatory processes. This guide provides a comprehensive overview of the scientific rationale, synthesis strategies, and detailed protocols for the development of novel anti-inflammatory agents derived from the dinitrophenol scaffold. As Senior Application Scientists, we present this information to empower researchers to explore this promising, yet challenging, class of compounds with scientific rigor and a focus on safety.

The primary mechanism underpinning the therapeutic potential of DNPs lies in their function as mitochondrial uncouplers.[3] By dissipating the proton gradient across the inner mitochondrial membrane, they disrupt ATP synthesis, leading to a cascade of cellular events that can mitigate inflammation.[4] A key consequence of this uncoupling is the reduction of mitochondrial reactive oxygen species (ROS) production, a major driver of inflammatory signaling. However, the inherent toxicity of 2,4-dinitrophenol (2,4-DNP) necessitates the development of safer derivatives.[5] This guide will focus on strategies to synthesize and evaluate such derivatives, aiming to uncouple the anti-inflammatory efficacy from the toxicological risks.

Section 1: Mechanism of Action - Beyond a Simple Antioxidant Effect

The anti-inflammatory properties of dinitrophenol derivatives are multifaceted. While the reduction of mitochondrial ROS is a critical component, their mechanism extends to the modulation of key inflammatory signaling pathways.

Mitochondrial Uncoupling and ROS Attenuation

Mitochondria are a primary source of cellular ROS, which, in excess, can activate pro-inflammatory pathways. Dinitrophenols, by acting as protonophores, reduce the mitochondrial membrane potential, thereby decreasing the efficiency of the electron transport chain and subsequently lowering ROS production. This antioxidant effect is a cornerstone of their anti-inflammatory potential.

DNP Dinitrophenol Derivative ProtonGradient Proton Gradient (ΔΨm) DNP->ProtonGradient Dissipates ROS Reactive Oxygen Species (ROS) DNP->ROS Reduces Mitochondrion Mitochondrial Inner Membrane ProtonGradient->ROS High ΔΨm promotes Inflammation Inflammatory Response ROS->Inflammation Activates

Caption: Dinitrophenol derivatives dissipate the mitochondrial proton gradient, leading to reduced ROS production and subsequent attenuation of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. Studies have shown that chemical mitochondrial uncouplers can inhibit the activation of the NF-κB pathway.[4] This inhibition appears to be linked to the prevention of NF-κB's nuclear translocation, a critical step for its activity.[4] This finding suggests that dinitrophenol derivatives may exert a more direct anti-inflammatory effect than simply quenching ROS.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Expression DNP Dinitrophenol Derivative DNP->IKK Inhibits

Caption: Dinitrophenol derivatives can inhibit the NF-κB signaling pathway, preventing the production of pro-inflammatory cytokines.

Modulation of MAP Kinase (MAPK) Signaling

Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling proteins involved in the inflammatory response. While the direct interaction of dinitrophenol derivatives with MAPKs is still an area of active research, some evidence suggests that mitochondrial uncoupling can influence MAPK signaling.[6] The intricate crosstalk between mitochondrial function and these signaling cascades presents a promising avenue for the anti-inflammatory action of these compounds.

Section 2: Synthesis of Safer Dinitrophenol Derivatives

The high toxicity of 2,4-DNP is a major hurdle for its therapeutic application.[5] The development of safer derivatives is paramount. Two promising strategies are the synthesis of ester prodrugs and the formulation of liposomal delivery systems.

Ester Prodrugs of Dinitrophenol

Esterification of the phenolic hydroxyl group of dinitrophenol can create prodrugs that are less toxic than the parent compound. These esters can be designed to be hydrolyzed by intracellular esterases, releasing the active DNP molecule in a more controlled manner. This approach can potentially widen the therapeutic window.[7]

Protocol 2.1.1: General Synthesis of a Dinitrophenol Ester

This protocol describes a general method for the synthesis of a dinitrophenol ester using an acid chloride.

  • Dissolution: Dissolve 2,4-dinitrophenol in a suitable aprotic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask.

  • Base Addition: Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution. The solution will typically turn a bright yellow color upon formation of the phenolate.

  • Acylation: Slowly add the desired acid chloride (e.g., palmitoyl chloride, acetyl chloride) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1M HCl) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Liposomal Formulations

Encapsulating dinitrophenol derivatives within liposomes offers a sophisticated approach to improve their safety profile and achieve targeted delivery.[7][8] Liposomes can alter the pharmacokinetic properties of the drug, potentially reducing systemic toxicity and increasing its concentration at the site of inflammation.[7]

Protocol 2.2.1: Preparation of DNP Derivative-Loaded Liposomes

This protocol outlines a general thin-film hydration method for preparing liposomes.

  • Lipid Film Formation: Dissolve the chosen lipids (e.g., DSPC, cholesterol) and the dinitrophenol ester derivative in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating.

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size.

  • Purification: Remove any unencapsulated drug by methods such as dialysis or size-exclusion chromatography.

Section 3: In Vitro Evaluation of Anti-inflammatory Activity

A crucial step in the development of dinitrophenol-based anti-inflammatory agents is the thorough in vitro characterization of their efficacy and cytotoxicity.

Assessment of Cytotoxicity

Before evaluating anti-inflammatory effects, it is essential to determine the cytotoxic concentration range of the dinitrophenol derivatives. The MTT or MTS assay is a standard method for this purpose.

Protocol 3.1.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the dinitrophenol derivative for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Compound Cell Line IC50 (µM)
2,4-DNP4T1-Luc~400
2,4-DNP-C3 ester4T1-Luc~100-150
2,4-DNP-C6 ester4T1-Luc~100-150
2,4-DNP-C16 ester4T1-Luc~100-150
Table adapted from a study on 2,4-DNP carboxylic acid esters, demonstrating reduced cytotoxicity of the ester derivatives compared to the parent compound.[7]
Inhibition of Pro-inflammatory Cytokine Production

Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, stimulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

Protocol 3.2.1: LPS-Induced Cytokine Production in Macrophages

  • Cell Culture: Culture macrophages in appropriate media and seed them in 24- or 48-well plates.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the dinitrophenol derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control and determine the IC50 value for the inhibition of each cytokine.

Measurement of Nitric Oxide (NO) Production

LPS stimulation also induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.

Protocol 3.3.1: Griess Assay for Nitric Oxide

  • Cell Treatment: Follow the same cell treatment protocol as for cytokine production (Protocol 3.2.1).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Section 4: In Vivo Evaluation of Anti-inflammatory Efficacy

In vivo models are essential to validate the anti-inflammatory potential of dinitrophenol derivatives in a whole-organism context. The carrageenan-induced paw edema model is a widely used and reproducible assay for acute inflammation.[10]

Protocol 4.1.1: Carrageenan-Induced Paw Edema in Rodents

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the dinitrophenol derivative or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Carrageenan Injection: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Important Considerations for Lipophilic Compounds: For lipophilic dinitrophenol derivatives, proper formulation is crucial for in vivo studies.[7] The use of co-solvents (e.g., DMSO, PEG400) or lipid-based formulations (e.g., liposomes, nanoemulsions) may be necessary to ensure adequate bioavailability.

Section 5: Safety and Toxicological Assessment

Given the history of DNP, a rigorous safety and toxicological assessment of any new derivative is non-negotiable.[11][12]

In Vivo Acute Toxicity Study

An acute toxicity study is necessary to determine the median lethal dose (LD50) and to identify potential target organs of toxicity. This typically involves administering a single high dose of the compound to animals and observing them for a set period.

Sub-chronic Toxicity Studies

Longer-term studies (e.g., 28-day or 90-day) are required to assess the cumulative effects of the compound and to identify any potential for chronic toxicity. These studies should include a comprehensive evaluation of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.[11]

Conclusion

The development of anti-inflammatory agents from dinitrophenols represents a high-risk, high-reward area of drug discovery. The potent mitochondrial uncoupling activity of this chemical scaffold offers a unique mechanism to combat inflammation at its source. However, the specter of toxicity necessitates a cautious and scientifically driven approach. By focusing on the synthesis of safer derivatives, such as ester prodrugs and liposomal formulations, and by employing rigorous in vitro and in vivo screening protocols, researchers can unlock the therapeutic potential of dinitrophenols while mitigating their inherent risks. This guide provides the foundational knowledge and detailed methodologies to embark on this challenging but potentially transformative journey in anti-inflammatory drug development.

References

  • Fujii, S., Kobayashi, T., Nakatsu, A., Miyazawa, H., & Kagechika, H. (2014). Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. Chemical & Pharmaceutical Bulletin, 62(7), 700-708. [Link]

  • Umezawa, K., Ariga, A., & Matsumoto, N. (2002). Synthesis and structure-activity relationship of dehydroxymethylepoxyquinomicin analogues as inhibitors of NF-kappaB functions. Bioorganic & Medicinal Chemistry, 10(12), 3875-3880. [Link]

  • Pelletier, A., & Coderre, L. (2007). Ketone bodies alter dinitrophenol-induced glucose uptake through AMPK inhibition and oxidative stress generation in adult cardiomyocytes. American Journal of Physiology-Endocrinology and Metabolism, 292(5), E1325-E1332. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. In Bookshelf. Retrieved from [Link]

  • Kashapov, R. R., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. International Journal of Molecular Sciences, 23(13), 6985. [Link]

  • Clayton, S. B., et al. (2019). Plasma levels of TNF-α, IL-6, IFN-γ, IL-12, IL-17, IL-22, and IL-23 in achalasia, eosinophilic esophagitis (EoE), and gastroesophageal reflux disease (GERD). BMC Gastroenterology, 19(1), 28. [Link]

  • Yuan, X., et al. (2021). Chemical mitochondrial uncouplers share common inhibitory effect on NLRP3 inflammasome activation through inhibiting NFκB nuclear translocation. Biochemical and Biophysical Research Communications, 545, 158-165. [Link]

  • Dedukhova, V. I., et al. (1993). Inhibition of 2,4-dinitrophenol-induced potassium efflux by adenine nucleotides in mitochondria. Journal of Bioenergetics and Biomembranes, 25(5), 539-544. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. [Link]

  • Kashapov, R. R., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. ResearchGate. [Link]

  • Petts, T. J., et al. (2019). Cutaneous drug toxicity from 2,4-dinitrophenol (DNP): Case report and histological description. Journal of the American Academy of Dermatology Case Reports, 5(5), 458-460. [Link]

  • Askenase, P. W., et al. (1992). Induction of macrophage TNF alpha, IL-1, IL-6, and PGE2 production by DTH-initiating factors. Journal of Immunology, 149(4), 1373-1381. [Link]

  • Al-Omar, M. A., et al. (2023). Anti-Inflammatory Effects of Bisacurone Isolated from Curcuma longa (Ryudai Gold): An In Vivo and In Silico Study. Molecules, 28(23), 7800. [Link]

  • Garedew, A., et al. (2020). Mitochondrial Regulation of Macrophage Response Against Pathogens. Frontiers in Immunology, 11, 1619. [Link]

  • Morris, C. J. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor Protocols, 2009(12), pdb.prot5332. [Link]

  • Wood, T. R., et al. (2019). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects Against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. ResearchGate. [Link]

  • Wood, C. D., et al. (2020). Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. Clinical Toxicology, 58(10), 998-1005. [Link]

  • Cameron, E. A., et al. (2024). Pro-inflammatory macrophage activation does not require inhibition of mitochondrial respiration. ResearchGate. [Link]

  • Obach, R. S. (2011). Safety Assessment of Prodrugs. ResearchGate. [Link]

  • Tohse, N., et al. (1995). Blockade of 2,4-dinitrophenol induced ATP sensitive potassium current in guinea pig ventricular myocytes by class I antiarrhythmic drugs. Cardiovascular Research, 29(5), 683-690. [Link]

  • Wikipedia contributors. (2024, January 29). 2,4-Dinitrophenol. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

  • da Silva, M. V. M., et al. (2024). The mitochondrial uncoupler 2,4-dinitrophenol modulates inflammatory and oxidative responses in Trypanosoma cruzi-induced acute myocarditis in mice. International Immunopharmacology, 128, 111516. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved February 8, 2026, from [Link]

Sources

Application Note: Integrated Protocol for the Elucidation of Nitrophenol Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenols (NPs), particularly 4-nitrophenol (4-NP), are recalcitrant industrial pollutants commonly found in effluents from pesticide, dye, and pharmaceutical manufacturing. Their stability, derived from the electron-withdrawing nitro group and the aromatic ring, renders them resistant to natural attenuation.

This Application Note provides a rigorous, multi-instrumental protocol for studying the degradation of nitrophenols. Unlike generic guides, this protocol emphasizes mineralization verification (Total Organic Carbon) alongside kinetic tracking (HPLC) and intermediate identification (LC-MS). It integrates scavenger studies to validate the specific reactive oxygen species (ROS) driving the degradation mechanism.[1][2]

Part 1: Experimental Configuration & Reactor Design

The "Dark-Light" Equilibrium Protocol

A common failure point in photocatalytic studies is the inability to distinguish between adsorption onto the catalyst and actual photodegradation. To ensure data integrity, a strict dark-adsorption phase is mandatory.

Protocol Steps:

  • Preparation: Prepare a 100 mL stock solution of 4-NP (e.g., 10 mg/L or 20 ppm) in Milli-Q water.

  • Catalyst Dispersion: Add the photocatalyst (e.g., 1 g/L TiO₂ or composite) and sonicate for 10 minutes to ensure monodispersity.

  • Dark Phase (Adsorption Equilibrium): Stir the suspension in the dark for 30–60 minutes .

    • Validation Point: Take aliquots at 0, 15, and 30 mins. Analyze via UV-Vis. If concentration stabilizes, equilibrium is reached. If it continues to drop, the catalyst surface is not yet saturated.

  • Irradiation Phase: Turn on the light source (UV or Visible). This defines Time = 0 (t₀).

  • Sampling: Withdraw 2-3 mL aliquots at pre-defined intervals (e.g., 0, 5, 10, 20, 40, 60 min).

  • Quenching: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove the catalyst and stop the reaction.

Workflow Visualization

The following diagram illustrates the critical "Check-Points" in the experimental workflow to prevent false positives.

ExperimentalWorkflow Start Stock Solution (4-NP) Dark Dark Adsorption (30-60 min) Start->Dark Check1 Validation: Is Conc. Stable? Dark->Check1 Check1->Dark No (Continue Stirring) Light Irradiation Phase (t=0 to t=End) Check1->Light Yes (Equilibrium Reached) Sample Sampling & Filtration (0.22 µm PTFE) Light->Sample Interval Sampling Analysis Multi-Modal Analysis Sample->Analysis

Figure 1: Experimental workflow emphasizing the mandatory dark adsorption validation step before irradiation.

Part 2: Analytical Methodologies

Kinetic Tracking via HPLC-UV

While UV-Vis spectroscopy can provide a quick estimate (absorbance at ~317 nm), it is prone to interference from degradation intermediates that also absorb in the UV range. HPLC is the gold standard for kinetic modeling.

Standard Operating Procedure (SOP) for 4-Nitrophenol:

ParameterConditionRationale
Column C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm)Provides hydrophobic interaction to retain the aromatic ring.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid or Acetate Buffer pH 5)Acidification suppresses the ionization of phenols (pKa ~7.15), keeping them neutral for better retention on C18.
Ratio 60:40 or 50:50 (Isocratic)Isocratic elution is usually sufficient for 4-NP; Gradient may be needed if polar intermediates elute too fast.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 280 nm or 317 nm317 nm is specific to the nitrophenolate ion/conjugated system; 280 nm detects the aromatic ring generally.
Retention Time ~3.5 - 5.0 minDepends on exact organic modifier ratio.

Note: For MS-compatible applications, avoid phosphate buffers; use formic acid or ammonium acetate. [1, 2]

Mineralization Verification (TOC Analysis)

Critical Concept: Disappearance of the parent peak (HPLC) does not equal non-toxicity. Stable intermediates (like benzoquinone) can be more toxic than the parent.

  • Instrument: Total Organic Carbon (TOC) Analyzer (Combustion Catalytic Oxidation).

  • Protocol:

    • Acidify sample to pH < 2 with HCl to remove Inorganic Carbon (carbonates/bicarbonates).

    • Purge with carrier gas to remove CO₂.

    • Inject into combustion furnace (680°C - 900°C).

    • Result Interpretation: If HPLC shows 99% removal but TOC shows only 50% removal, 49% of the carbon mass exists as organic intermediates. [3, 4]

Part 3: Mechanistic Elucidation (Pathways & Scavengers)[3]

Identification of Intermediates (LC-MS)

To map the degradation pathway, Liquid Chromatography-Mass Spectrometry (LC-MS) in Negative Electrospray Ionization (ESI-) mode is preferred due to the acidic nature of phenolic protons.

Target Intermediates to Monitor:

  • Hydroquinone (m/z 109): Formed via denitration/hydroxylation.

  • 4-Nitrocatechol (m/z 154): Formed via hydroxyl radical attack ortho to the nitro group.

  • Benzoquinone (m/z 107): Oxidation product of hydroquinone.

  • 1,2,4-Benzenetriol: Further hydroxylation before ring cleavage.

Scavenger Studies (Validating the "How")

To prove which Reactive Oxygen Species (ROS) is responsible for the degradation, perform the standard degradation experiment in the presence of specific scavengers.

Reactive SpeciesScavenger AgentConcentrationObservation if Active
Holes (h⁺) EDTA-2Na or Ammonium Oxalate10 mMDegradation rate significantly decreases .
Hydroxyl Radicals ([3]•OH) Isopropanol (IPA) or t-Butanol10 mMDegradation rate decreases (indicates •OH attack).
Superoxide ([3]•O₂⁻) p-Benzoquinone (p-BQ)1 mMDegradation rate decreases .
Electrons (e⁻) AgNO₃ or K₂Cr₂O₇10 mMChanges reduction potential/rate.

Protocol: Add the scavenger to the reactor during the dark adsorption phase to ensuring mixing before irradiation. [5, 6]

Proposed Degradation Pathway Map

Based on hydroxyl radical attack (the most common advanced oxidation mechanism), the pathway proceeds as follows:

DegradationPathway NP 4-Nitrophenol (m/z 138) HQ Hydroquinone (m/z 109) NP->HQ + •OH, - NO2 NC 4-Nitrocatechol (m/z 154) NP->NC + •OH BQ Benzoquinone (m/z 107) HQ->BQ Oxidation (-2H) BT 1,2,4-Benzenetriol BQ->BT NC->BT - NO2 RingOpen Ring Cleavage (Organic Acids) BT->RingOpen Oxidation Mineral Mineralization (CO2 + H2O + NO3-) RingOpen->Mineral

Figure 2: Dual-pathway mechanism showing denitration (Blue) and hydroxylation (Yellow) routes leading to mineralization.

References

  • SIELC Technologies. "Separation of 4-Nitrophenol on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Chromatography Online. "Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column." LCGC International. Available at: [Link]

  • Minz, S., et al. "Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process."[4] Environmental Engineering Research, 2021.[4] Available at: [Link]

  • VELP Scientifica. "TOC Determination in the Environmental Sector: Best Practices." VELP Application Notes. Available at: [Link]

  • Acharya, S., et al. "Scavenger test involving the reactive species responsible for Rhodamine B degradation."[1] RSC Advances Supplementary Information. Available at: [Link]

  • Molla, M., et al. "Evaluation of Reaction Mechanism for Photocatalytic Degradation of Dye with Self-Sensitized TiO2." Open Journal of Inorganic Non-metallic Materials, 2017.[2] Available at: [Link]

Sources

application in the synthesis of dyes and pigments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of High-Performance Azo and DPP Pigments

Executive Summary

The synthesis of organic dyes and pigments has historically been dominated by batch processing. However, the industry is undergoing a paradigm shift toward Continuous Flow Chemistry (Microreaction Technology) . This shift is driven by the need to manage the high exothermicity of diazotization, the explosive potential of dry diazonium salts, and the requirement for precise particle size distribution (PSD) in high-performance pigments.

This guide details the transition of two critical dye classes from batch to flow:

  • Azo Dyes: Managing unstable diazonium intermediates.[1]

  • Diketopyrrolopyrrole (DPP) Pigments: High-temperature condensation for "Ferrari Red" (Pigment Red 254).

The Paradigm Shift: Why Flow?

In traditional batch synthesis, the "scale-up effect" often alters the surface chemistry of pigments due to inefficient heat transfer and mixing gradients. Flow chemistry eliminates these variables.

FeatureBatch ProcessingContinuous Flow (Microreactor)Causality / Benefit
Heat Transfer Low surface-to-volume ratio (

)
High surface-to-volume ratio (

)
Prevents "hotspots" that degrade diazonium salts; allows higher concentrations.
Mixing Turbulent/Stirred (Macro-mixing)Laminar/Diffusion (Micro-mixing)Rapid mixing (

) ensures reaction rate is kinetically controlled, not diffusion limited.
Safety Large accumulation of unstable intermediatesMinimal active volumeHazardous intermediates (e.g., diazonium) are generated and consumed in situ.
Product Quality Broad Particle Size Distribution (PDI)Narrow PDIUniform residence time ensures every molecule experiences the same history.

Mechanism & Workflow Visualization

The following diagram illustrates the logical flow for a two-stage continuous azo dye synthesis, highlighting the critical control points (Temperature, Residence Time).

AzoSynthesisWorkflow cluster_inputs Reagent Feed Aniline Aniline + HCl (Amine Source) Mixer1 Micro-Mixer 1 (Diazotization) Aniline->Mixer1 Pump A NaNO2 NaNO2 (aq) (Nitrosating Agent) NaNO2->Mixer1 Pump B Coupler Naphthol/Pyrazolone (Coupling Agent) Mixer2 Micro-Mixer 2 (Coupling) Coupler->Mixer2 Pump C Reactor1 Residence Coil 1 (0-5°C, t=30s) Mixer1->Reactor1 Exothermic Reactor1->Mixer2 Diazonium Salt (Unstable) Reactor2 Residence Coil 2 (Ambient, t=60s) Mixer2->Reactor2 Color Formation Quench Quench/Precipitation Reactor2->Quench Analysis Inline UV-Vis / HPLC Quench->Analysis

Figure 1: Two-stage continuous flow workflow for Azo Dye synthesis. Note the separation of Diazotization (yellow) and Coupling (red) zones.

Protocol A: Continuous Synthesis of Azo Dyes

Target: Generic Azo Dye (e.g., Solvent Yellow 124 or Acid Orange 7). Objective: Generate diazonium salt in situ and couple immediately to prevent decomposition.

Reagent Preparation
  • Stream A (Amine): 1.0 M Aniline (or derivative) in 2.0 M HCl.

  • Stream B (Nitrite): 1.1 M Sodium Nitrite (

    
    ) in deionized water.
    
  • Stream C (Coupler): 1.0 M 2-Naphthol dissolved in 2.0 M NaOH (alkaline solution required to activate the naphthol).

System Configuration
  • Pumps: 3x High-pressure syringe pumps or HPLC pumps (acid resistant).

  • Reactor: Glass or PTFE microreactor chip (e.g., Syrris Asia or Corning Advanced-Flow).

  • Mixers: T-mixer or multilamination micromixer.

Experimental Procedure
  • Diazotization (Step 1):

    • Cool Reactor Zone 1 to 0–5°C .

    • Pump Stream A and Stream B into Mixer 1 at a 1:1 molar ratio.

    • Residence Time (

      
      ):  Set flow rate to achieve 
      
      
      
      seconds.
    • Mechanistic Note: The low temperature and rapid mixing prevent the formation of nitrosamine byproducts and phenol decomposition.

  • Coupling (Step 2):

    • Feed the output of Zone 1 directly into Mixer 2.

    • Introduce Stream C (Coupler) at a 1:1 ratio relative to the diazonium salt.

    • Maintain Zone 2 at 20–25°C (Ambient).

    • Residence Time:

      
       seconds depending on the coupling speed of the specific derivative.
      
  • Quenching & Collection:

    • Collect product into a stirred vessel containing dilute HCl (to neutralize excess base) or water.

    • Filter the precipitated solid dye.

Validation Criteria (Self-Correction)
  • Starch-Iodide Test: Test the outlet of Zone 1. A blue/black spot indicates excess nitrite (correct). If no color, increase Stream B flow rate.

  • Diazo Decomposition: If gas bubbles (

    
    ) are observed in Zone 1, the temperature is too high or mixing is inefficient. Lower T or increase flow rate.
    

Protocol B: High-Performance Pigment (DPP) Synthesis

Target: Pigment Red 254 (Ferrari Red).[2] Challenge: Requires strong bases and high temperatures (


), which are hazardous in batch reactors.
Reaction Pathway

The synthesis involves the condensation of succinic ester with benzonitrile in the presence of a strong base (sodium t-amyloxide).

DPP_Pathway Reagents Succinic Ester + Benzonitrile (in t-Amyl Alcohol) Intermediate Succinyl-Succinate Intermediate Reagents->Intermediate Condensation Base Sodium t-Amyloxide (Strong Base) Base->Intermediate Cyclization Cyclization (High T) Intermediate->Cyclization 120-140°C Pigment Pigment Red 254 (Crude) Cyclization->Pigment Protonation (Acid Quench)

Figure 2: Reaction pathway for Diketopyrrolopyrrole (DPP) synthesis.

Experimental Procedure
  • Feed Preparation:

    • Feed A: Diisopropyl succinate (1 eq) + 4-Chlorobenzonitrile (2.2 eq) in t-amyl alcohol.

    • Feed B: Sodium t-amyloxide (3 eq) in t-amyl alcohol.

    • Note: Keep Feed B heated (60°C) if solubility is an issue.

  • Reactor Setup:

    • Stainless steel coil reactor (capable of 20 bar pressure).

    • Back Pressure Regulator (BPR): Set to 10–15 bar . This allows heating the solvent above its boiling point (superheating) without cavitation.

  • Execution:

    • Mix Feed A and B in a T-mixer.

    • Pass through the reactor coil heated to 130–140°C .

    • Residence Time: 5–10 minutes (significantly faster than the 4–8 hours required in batch).

  • Workup:

    • Quench the output stream immediately into a stirred vessel containing Methanol/Acid mixture.

    • The pigment precipitates instantly.

Data Analysis: Batch vs. Flow

MetricBatch Synthesis (Pigment Red 254)Flow Synthesis (Pigment Red 254)Improvement
Reaction Time 4–8 Hours10 Minutes24x Faster
Yield 65–70%85–92%+20%
Purity (HPLC) 92%>98%High Purity
Space-Time Yield Low (

)
Very HighIntensified
Solvent Usage High (Dilution required for heat)Low (Concentrated streams)Green

Troubleshooting & Safety

  • Clogging (The #1 Enemy): Pigments are insoluble.[2]

    • Solution: Use ultrasound-assisted flow reactors or pulsatile flow to keep particles suspended.

    • Design: Avoid sharp 90° turns in tubing after the quenching step.

  • Thermal Runaway:

    • Solution: In flow, the reactor diameter is small (mm scale). Even if the reaction runs away, the total energy release is negligible compared to a 1000L batch reactor.

  • Fouling:

    • Protocol: Flush the system with a "cleaning solvent" (e.g., DMF or NMP) at high temperature immediately after the run.

References

  • Baumann, M., Baxendale, I. R. (2016). "Exploring Flow Procedures for Diazonium Formation." Molecules, 21(7), 950. Link

  • McCormack, A. T., Stephens, J. C. (2024).[1] "The continuous flow synthesis of azos." Journal of Flow Chemistry, 14, 377–396.[1] Link

  • PharmaBlock. (2023). "Flow Chemistry: An Optimized Solution for the Diazotization Reaction." PharmaBlock White Papers. Link

  • Correa, A., et al. (2021). "A Convenient Synthesis of Diketopyrrolopyrrole Dyes." Dyes and Pigments, via NCBI. Link

  • Anastas, P., Eghbali, N. (2010). "Green Chemistry: Principles and Practice." Chemical Society Reviews.[3] (Reference for Atom Economy principles).

Sources

Application Note: High-Performance Fluorinated Polybenzoxazole (F-PBO) Synthesis via 2,6-Dinitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This guide details the protocol for converting 2,6-Dinitro-4-(trifluoromethyl)phenol (DNTFP) into a high-performance Fluorinated Polybenzoxazole (F-PBO) .

While standard PBOs (like Zylon®) offer exceptional thermal stability and modulus, they suffer from moisture uptake and high dielectric constants (


). Incorporating the trifluoromethyl (

) group via DNTFP addresses these limitations. The bulky

group increases free volume (lowering

) and hydrophobicity, making these polymers critical for 5G/6G radomes, aerospace insulation, and interlayer dielectrics .
The Chemical Logic

DNTFP is not a monomer itself; it is a pre-monomer . The electron-withdrawing nitro groups (


) and the acidic phenol (

) make it an ideal candidate for reduction to a bis(o-aminophenol) moiety—the specific functionality required for PBO synthesis.

Pathway:

  • Precursor: 2,6-Dinitro-4-(trifluoromethyl)phenol (DNTFP).[1]

  • Monomer Synthesis: Reduction to 2,6-Diamino-4-(trifluoromethyl)phenol (DATFP).

  • Polymerization: Condensation with Terephthaloyl Chloride (TPC).[2][3]

  • Cyclization: Thermal conversion to F-PBO.

SynthesisPathway DNTFP 2,6-Dinitro-4- (trifluoromethyl)phenol (Starting Material) Reduction Catalytic Hydrogenation (Pd/C, H2) DNTFP->Reduction DATFP 2,6-Diamino-4- (trifluoromethyl)phenol (Active Monomer) Reduction->DATFP Polymerization Polycondensation (TPC / NMP / Low Temp) DATFP->Polymerization PrePolymer Poly(o-hydroxyamide) (PHA Precursor) Polymerization->PrePolymer Cyclization Thermal Cyclodehydration (300°C - 350°C) PrePolymer->Cyclization FPBO Fluorinated PBO (Final Polymer) Cyclization->FPBO

Caption: Figure 1. Synthetic pathway from DNTFP precursor to Fluorinated Polybenzoxazole.

Critical Safety & Handling (E-E-A-T)

Warning: This protocol involves energetic nitro-compounds and toxic uncouplers.

  • Uncoupling Agent: DNTFP acts as an uncoupler of oxidative phosphorylation (similar to DNP). It is fatal if inhaled or absorbed through the skin. Full PPE (Tyvek suit, double nitrile gloves, respirator) is mandatory.

  • Explosion Hazard: Polynitro aromatics can be shock-sensitive. Do not grind dry material. Perform hydrogenation behind a blast shield; the intermediate hydroxylamines can be unstable.

  • Oxidation Sensitivity: The reduced monomer (DATFP) is highly susceptible to oxidation. All post-reduction steps must occur under inert atmosphere (Argon/Nitrogen).

Protocol Phase I: Monomer Synthesis

Objective: Convert DNTFP to 2,6-Diamino-4-(trifluoromethyl)phenol (DATFP).

Reagents
  • 2,6-Dinitro-4-(trifluoromethyl)phenol (DNTFP) [>98% Purity][1]

  • Palladium on Carbon (Pd/C, 10% loading)

  • Ethanol (Absolute)

  • Hydrogen Gas (

    
    ) or Hydrazine Hydrate (alternative reductant)
    
  • Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of DNTFP in 50 mL of absolute ethanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 10 wt% Pd/C catalyst carefully (wet the catalyst first to prevent ignition of solvent vapors).

  • Hydrogenation:

    • Purge the vessel with

      
       (3x), then 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar)

      
      .
      
    • Stir at room temperature for 6–12 hours. Monitor

      
       uptake.
      
    • Note: The solution will shift from yellow (nitro) to colorless/pale pink (amine).

  • Isolation (Critical):

    • Filter the catalyst under an Argon blanket (Do not let the catalyst dry out; pyrophoric risk).

    • Stabilization: The free amine is unstable. Acidify the filtrate immediately with concentrated HCl to precipitate the DATFP·2HCl salt .

    • Collect the white/off-white precipitate by filtration.

    • Dry in a vacuum oven at 40°C.

Yield Target: >85% Validation:


 NMR (DMSO-

) should show disappearance of aromatic protons shifted by nitro groups and appearance of broad ammonium peaks.

Protocol Phase II: Polymerization

Objective: Synthesis of Poly(o-hydroxyamide) (PHA) precursor via Low-Temperature Solution Polycondensation.[2][3][4]

Rationale: We avoid high-temperature melt polymerization (PPA method) to prevent defluorination or side reactions of the sensitive


 group.
Reagents
  • Monomer: DATFP·2HCl (prepared above)

  • Comonomer: Terephthaloyl Chloride (TPC) [Recrystallized]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) [Anhydrous]

  • Acid Scavenger: Pyridine or LiCl (to solubilize the polymer)

Step-by-Step Methodology
  • Monomer Activation:

    • In a 3-neck flame-dried flask under Argon, disperse 5 mmol of DATFP·2HCl in 20 mL NMP.

    • Add 10 mmol Pyridine to neutralize the HCl and free the amine groups. Stir for 30 min at room temperature.

  • Polycondensation:

    • Cool the solution to 0°C - 5°C (Ice bath). Exotherm control is vital.

    • Add 5 mmol TPC (equimolar) in a single portion.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Stir for 12–24 hours. The solution should become viscous.

  • Precipitation:

    • Pour the viscous solution slowly into 500 mL of rapidly stirring water/methanol (1:1).

    • The PHA precursor will precipitate as fibrous strands.

  • Purification:

    • Wash the polymer 3x with water (to remove pyridine salts) and 1x with hot methanol.

    • Dry at 80°C under vacuum for 24 hours.

Protocol Phase III: Thermal Cyclization (The "Cure")

Objective: Convert the PHA precursor to the final Fluorinated PBO.

  • Film Casting: Dissolve the dried PHA in DMAc (10-15 wt%). Cast onto a clean glass substrate.

  • Solvent Removal: Dry at 80°C for 4 hours.

  • Thermal Imidization (Ramp Protocol): Place the film in a high-temperature oven under

    
     flow.
    
    • Stage 1: 150°C for 1 hour (Remove residual solvent).

    • Stage 2: 250°C for 1 hour (Initiate ring closure).

    • Stage 3: 300°C–350°C for 1 hour (Complete cyclization).

  • Cooling: Slow cool to room temperature to prevent stress cracking.

Mechanism: The amide group attacks the ortho-hydroxyl group, eliminating water to form the oxazole ring.

Characterization & Data Analysis

Expected Properties Table[5][6]
PropertyStandard PBO (Zylon®)F-PBO (DNTFP-derived)Mechanism of Improvement
Dielectric Constant (

)
~3.42.4 – 2.6

increases free volume; low polarizability.
Water Absorption 2.0 - 3.0%< 0.5% Hydrophobic Fluorine shields the backbone.
Thermal Decomposition (

)
650°C500°C – 550°C Slight reduction due to aliphatic C-F bond, but still ultra-high.
Solubility InsolubleSoluble in DMAc/NMP

disrupts chain packing, aiding processability.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Monomer Prep cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Processing Step1 DNTFP + Pd/C + H2 (Ethanol, 50psi) Step2 Filter Catalyst (Argon Atmosphere) Step1->Step2 Step3 Acidify with HCl Precipitate DATFP·2HCl Step2->Step3 Step4 Dissolve DATFP·2HCl in NMP Add Pyridine Step3->Step4 Step5 Add TPC at 0°C Stir 24h Step4->Step5 Step6 Precipitate in Water/MeOH Dry PHA Precursor Step5->Step6 Step7 Cast Film (DMAc solution) Step6->Step7 Step8 Thermal Cure (350°C, N2 flow) Step7->Step8

Caption: Figure 2. Step-by-step experimental workflow for F-PBO fabrication.

Troubleshooting & Optimization

  • Problem: Low Molecular Weight (Viscosity is low).

    • Cause: Moisture in solvent or stoichiometry imbalance.

    • Fix: Ensure TPC is high purity (white crystals, not yellow). Dry NMP over molecular sieves (4Å). Ensure exact 1:1 molar ratio of DATFP to TPC.

  • Problem: Film is brittle.

    • Cause: Low molecular weight or incomplete cyclization.

    • Fix: Increase polymerization time. Ensure final cure temperature reaches at least 300°C to fully close the oxazole rings.

  • Problem: Darkening/Blackening of Monomer.

    • Cause: Oxidation of DATFP.

    • Fix: Use a glovebox for monomer handling. Add a trace of reducing agent (

      
      ) during workup if necessary.
      

References

  • Synthesis of Fluorinated Polybenzoxazoles

    • Source: Synthesis and properties of fluorinated polybenzoxazoles. (2010). Journal of Polymer Science Part A: Polymer Chemistry.
    • Context: Establishes the baseline for using fluorinated bis(o-aminophenols) (like 6FAP) to achieve low dielectric constants.
    • URL:[Link]

  • Nitro-Group Reduction Protocols

    • Source: Catalytic Hydrogen
    • Context: Standard protocols for Pd/C catalyzed reduction of nitro groups to amines in arom
    • URL:[Link]

  • DNTFP Chemical Properties

    • Source: PubChem Compound Summary for CID 164591, 2,6-Dinitro-4-(trifluoromethyl)phenol.
    • Context: Safety data, pKa values, and physical properties of the starting m
    • URL:[Link]

  • Low Dielectric Polymer Design

    • Source: Maier, G. (2001). Low dielectric constant polymers for microelectronics.[5] Progress in Polymer Science.

    • Context: Explains the theoretical basis for using groups to lower via free volume increase.
    • URL:[Link]

Sources

Bioenergetic Disruption & Biofilm Inhibition: Investigating Dinitrophenol (DNP) Compounds as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically known primarily as a mitochondrial uncoupler with a narrow therapeutic index in humans, 2,4-Dinitrophenol (DNP) and its structural derivatives are experiencing a renaissance in microbiological research. With the rise of multidrug-resistant (MDR) bacteria, the capacity of DNP compounds to collapse the Proton Motive Force (PMF) offers a unique mechanism to disarm bacterial bioenergetics.

Unlike traditional antibiotics that target cell wall synthesis or ribosomal function, DNP compounds act as protonophores . They shuttle protons across the cytoplasmic membrane, dissipating the electrochemical gradient (


) required for ATP synthesis and, critically, for the function of drug efflux pumps .

This guide provides standardized protocols for evaluating the antimicrobial efficacy of DNP compounds, focusing on Minimum Inhibitory Concentration (MIC), membrane depolarization assays (DiSC


(5)), and anti-biofilm workflows.

Safety & Handling Protocol (CRITICAL)

WARNING: 2,4-Dinitrophenol is highly toxic and can be absorbed through intact skin. It induces hyperthermia by uncoupling oxidative phosphorylation. In its dry form, it is a high-explosive hazard.

  • Storage: Store DNP wetted with at least 15% water to prevent explosion hazards. Never allow the substance to dry out completely.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle all powder in a certified chemical fume hood.

  • Waste: Segregate all DNP-contaminated waste (tips, tubes, media) into specific "P-listed" hazardous waste containers (US EPA classification P048).

Mechanism of Action: The Protonophore Cycle

DNP is a lipophilic weak acid. In the bacterial cytoplasm (higher pH), it exists as the anionic phenolate. It migrates to the periplasm/extracellular space (lower pH), picks up a proton, becomes neutral, and diffuses back across the membrane. Inside, it releases the proton, creating a futile cycle that dissipates the PMF without generating ATP.

Key Consequence: Bacterial efflux pumps (e.g., RND family in Gram-negatives) rely on the PMF. DNP treatment can re-sensitize resistant bacteria to antibiotics by starving these pumps of energy.

DNP_Mechanism cluster_cyto Extracellular Periplasm / Extracellular Space (High [H+], Low pH) DNP_Anion_Out DNP- (Anion) Membrane Inner Bacterial Membrane (Lipid Bilayer) DNP_Neutral DNP-H (Neutral) Diffuses freely Membrane->DNP_Neutral Membrane->DNP_Anion_Out Cytoplasm Cytoplasm (Low [H+], High pH) DNP_Neutral->Membrane DNP_Anion_In DNP- (Anion) Cannot cross alone DNP_Neutral->DNP_Anion_In DNP_Anion_Out->DNP_Neutral DNP_Anion_In->Membrane Proton_In H+ Proton_Out H+ EffluxPump Efflux Pumps (PMF Dependent) Proton_In->EffluxPump ATP_Synthase ATP Synthase Proton_In->ATP_Synthase

Figure 1: The futile proton cycle induced by DNP. By shuttling protons across the membrane, DNP collapses the electrochemical gradient essential for ATP synthesis and efflux pump activity.

Application Note 1: Determination of Antimicrobial Efficacy

Objective: Establish the Minimum Inhibitory Concentration (MIC) of DNP and its derivatives against S. aureus (Gram-positive) and E. coli (Gram-negative).

Materials
  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 2,4-Dinitrophenol (Sigma-Aldrich, Cat# D198501) or derivative.

  • 96-well microtiter plates (flat bottom).[1]

  • Resazurin dye (optional, for visual readout).

Protocol: Broth Microdilution[2]
  • Stock Preparation: Dissolve DNP in DMSO to create a 100 mM stock. Note: DNP solubility in water is low; DMSO is preferred. Ensure final DMSO concentration in assay <1%.

  • Inoculum: Prepare a bacterial suspension from an overnight culture adjusted to

    
     CFU/mL (approx. OD
    
    
    
    0.001 after dilution).
  • Dilution Series:

    • Add 100 µL MHB to columns 1-12 of the 96-well plate.

    • Add 100 µL of DNP stock to column 1. Mix and transfer 100 µL to column 2, continuing to column 10. Discard excess.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Incubation: Add 100 µL of bacterial inoculum to wells 1-11. Incubate at 37°C for 18-24 hours.

  • Readout: Measure OD

    
     or add Resazurin (0.015%) and incubate for 1 hour. Blue -> Pink transition indicates growth.
    
  • Data Analysis: The MIC is the lowest concentration preventing visible growth.

Typical Data Ranges (Reference Values):

Compound Organism MIC Range (µg/mL) Notes
2,4-DNP S. aureus (MSSA) 64 - 256 Moderate intrinsic activity
2,4-DNP E. coli 250 - 500 Higher MIC due to efflux/OM barrier
Thiazolidinone-DNP S. aureus (MRSA) 6.3 - 25.0 Enhanced derivative efficacy [1]

| DNP + Ciprofloxacin | P. aeruginosa | N/A (Synergy) | DNP lowers Cipro MIC by 4-8 fold [2] |

Application Note 2: Monitoring Membrane Depolarization

Objective: Confirm the uncoupling mechanism using the voltage-sensitive dye DiSC


(5) . This assay distinguishes DNP (depolarization without immediate lysis) from membrane-lytic agents (detergents).
Scientific Rationale

DiSC


(5) is a cationic dye that accumulates in hyperpolarized (healthy) bacteria, leading to fluorescence quenching (self-quenching).[2] When DNP dissipates the membrane potential, the dye is released into the medium, causing a sharp increase  in fluorescence.
Materials
  • Dye: 3,3'-Dipropylthiadicarbocyanine iodide (DiSC

    
    (5)) (Sigma). Stock 1 mM in DMSO.
    
  • Buffer: 5 mM HEPES, 5 mM Glucose, pH 7.2. Critical: Glucose provides the energy to establish the initial PMF.

  • Positive Control: Valinomycin (K+ ionophore) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

Protocol
  • Cell Preparation: Grow bacteria to mid-log phase (OD

    
     ~0.5).
    
  • Washing: Centrifuge (4000 x g, 5 min) and wash pellets twice with HEPES buffer containing 0.1 mM EDTA (for Gram-negatives to aid dye penetration) or standard HEPES (Gram-positives). Resuspend to OD

    
     0.05.
    
  • Dye Loading: Add DiSC

    
    (5) to a final concentration of 1 µM.
    
  • Equilibration: Incubate in the dark for 20-30 minutes until fluorescence stabilizes (baseline quenching).

  • Measurement:

    • Use a fluorescence microplate reader (Ex: 622 nm, Em: 670 nm).

    • Record baseline for 2 minutes.

    • Injection: Inject DNP (at 1x, 2x, 4x MIC) into the wells.

    • Kinetics: Monitor fluorescence every 30 seconds for 15-30 minutes.

Interpretation:

  • Rapid Fluorescence Spike: Indicates immediate loss of membrane potential (Uncoupling).

  • No Change: Compound does not target PMF.

  • Note: If testing Gram-negatives, the outer membrane may exclude DiSC

    
    (5). Use of EDTA or Polymyxin B Nonapeptide (PMBN) is often required to permeabilize the OM without disrupting the Inner Membrane [3].
    

Application Note 3: Anti-Biofilm Activity

Objective: Assess the ability of DNP to inhibit biofilm formation or eradicate established biofilms. Biofilms require significant energy for maintenance; uncouplers are potent anti-biofilm agents.

Protocol: Crystal Violet Biomass Assay
  • Seeding: In a 96-well plate, add 100 µL of bacterial suspension (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
    
  • Treatment (Inhibition): Add DNP concentrations immediately.

  • Treatment (Eradication): Grow biofilm for 24h first, wash to remove planktonic cells, then add DNP for another 24h.

  • Staining:

    • Wash wells 3x with PBS (carefully, do not disrupt biomass).

    • Fix with methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water.[3] Solubilize stain with 30% Acetic Acid.

  • Quantification: Measure OD

    
    .
    

Data Summary Example: | Condition | Biofilm Mass (OD


) | Inhibition % |
| :--- | :--- | :--- |
| Control (Untreated) | 2.50 ± 0.15 | 0% |
| DNP (0.5x MIC) | 1.10 ± 0.10 | 56% |
| DNP (1x MIC) | 0.25 ± 0.05 | 90% |
| DNP (2x MIC) | 0.10 ± 0.02 | 96% |

References

  • Zhang, Y. et al. (2024). "Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo." Frontiers in Cellular and Infection Microbiology. Link

  • Pérez Carrillo, V.H. et al. (2024). "Effect of 2,4-Dinitrophenol Against Multidrug-Resistant Bacteria." bioRxiv.[4][5] Link

  • Kiran, S. et al. (2022). "A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes."[5][6] bioRxiv.[4][5] Link

  • Smith, J.M.[7] & Dubos, R.J. (1956). "The effect of dinitrophenol and thyroxin on the susceptibility of mice to staphylococcal infections."[7] Journal of Experimental Medicine. Link

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol. As a potent building block in the development of agrochemicals and pharmaceuticals, optimizing its synthesis for yield and purity is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.

Understanding the Synthetic Challenges

The synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol primarily proceeds via two routes: the direct nitration of 4-(trifluoromethyl)phenol or a multi-step process involving the hydrolysis of a pre-dinitrated intermediate. Both pathways present unique challenges in controlling regioselectivity and minimizing byproduct formation. The electron-donating, ortho-, para-directing hydroxyl group and the electron-withdrawing, meta-directing trifluoromethyl group exert competing influences on the aromatic ring, making precise control of the reaction conditions critical for achieving a high yield of the desired 2,6-dinitro isomer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol in a question-and-answer format, providing causal explanations and actionable solutions.

Low Overall Yield

Q1: My overall yield of 2,6-Dinitro-4-(trifluoromethyl)phenol is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reaction, formation of unwanted isomers, and product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Nitration: The strong deactivating effect of the trifluoromethyl group and the first nitro group can render the second nitration step sluggish.

    • Solution: Consider increasing the reaction time or temperature. However, be cautious as harsher conditions can lead to byproduct formation. A stepwise approach, isolating the mono-nitro intermediate first, can sometimes provide better control.

  • Isomer Formation: The primary competing isomers are 2-nitro-4-(trifluoromethyl)phenol and 2,4-dinitro-4-(trifluoromethyl)phenol.

    • Solution: The choice of nitrating agent and solvent system is crucial for directing the nitration to the 2 and 6 positions. For direct nitration, a mixed acid system (HNO₃/H₂SO₄) is common. The ratio of these acids can influence the concentration of the nitronium ion (NO₂⁺) and thus the reaction's selectivity. Experiment with varying the acid ratio to optimize for the desired isomer.

  • Oxidative Degradation: Phenols are susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and a reduction in yield.

    • Solution: Maintain a low reaction temperature, especially during the initial addition of the nitrating agent. The slow, dropwise addition of nitric acid to a cooled solution of the phenol in sulfuric acid is a standard practice to control the exothermic reaction.[1]

Poor Regioselectivity: Formation of Unwanted Isomers

Q2: I am observing a significant amount of the 2,4-dinitro isomer in my product mixture. How can I favor the formation of the 2,6-dinitro isomer?

A2: Achieving high regioselectivity is a central challenge in this synthesis. The hydroxyl group strongly directs ortho and para, while the trifluoromethyl group directs meta to itself (which are the 3 and 5 positions, ortho to the hydroxyl).

  • Understanding the Directing Effects: The powerful ortho-directing effect of the hydroxyl group is key. The formation of the 2,4-dinitro isomer is thermodynamically favored. To kinetically favor the 2,6-isomer, steric hindrance can be exploited.

    • Strategic Approach 1: Bulky Nitrating Agents: While less common, employing a bulkier nitrating agent might sterically hinder attack at the 4-position, which is flanked by the trifluoromethyl group.

    • Strategic Approach 2: Hydrolysis of a Precursor: A more reliable method for achieving high regioselectivity is to start with a precursor where the substitution pattern is already set. The hydrolysis of 2-chloro-3,5-dinitrobenzotrifluoride is a documented route to a related isomer and a similar strategy can be applied.[2] By starting with a molecule that already has the desired substitution pattern, the issue of regioselectivity in the nitration step is circumvented.

Synthetic Protocols and Methodologies

Below are detailed protocols for the two primary synthetic routes to 2,6-Dinitro-4-(trifluoromethyl)phenol.

Method 1: Direct Dinitration of 4-(Trifluoromethyl)phenol

This method involves the direct nitration of the starting phenol using a mixed acid solution. While seemingly straightforward, careful control of reaction parameters is essential for maximizing the yield of the desired product.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-(trifluoromethyl)phenol (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (98%, 4.0 eq) while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (65%, 2.2 eq) and concentrated sulfuric acid (2.0 eq) and cool it to 0 °C. Add this mixture dropwise to the phenol solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Method 2: Hydrolysis of 2-Chloro-3,5-dinitrobenzotrifluoride

This alternative route offers potentially higher regioselectivity by introducing the nitro groups before the hydroxyl group.

Experimental Protocol:

  • Precursor Synthesis: Synthesize 2-chloro-3,5-dinitrobenzotrifluoride via the dinitration of 2-chlorobenzotrifluoride. This step itself requires careful optimization to achieve the desired isomer.

  • Hydrolysis: In a round-bottom flask, dissolve 2-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in a suitable solvent such as aqueous dimethyl sulfoxide (DMSO).

  • Base Addition: Add a solution of sodium hydroxide (2.5 eq) in water dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 70-80 °C and maintain it at this temperature for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1.

  • Isolation and Purification: The precipitated 2,6-Dinitro-4-(trifluoromethyl)phenol is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Data Presentation: Comparative Analysis of Synthetic Routes

The following table summarizes the expected outcomes and key parameters for the two synthetic routes. Please note that actual yields may vary based on experimental conditions and scale.

ParameterMethod 1: Direct NitrationMethod 2: Hydrolysis of Precursor
Starting Material 4-(Trifluoromethyl)phenol2-Chloro-3,5-dinitrobenzotrifluoride
Key Reagents HNO₃, H₂SO₄NaOH, HCl
Typical Yield 40-60%70-90%[2]
Primary Byproducts 2-Nitro-4-(trifluoromethyl)phenol, 2,4-Dinitro-4-(trifluoromethyl)phenolUnreacted starting material, potential minor hydrolysis byproducts
Regioselectivity Control Moderate; highly dependent on reaction conditionsHigh; determined by the precursor's structure
Process Complexity Simpler, one-pot reactionMore complex, multi-step synthesis

Visualization of Reaction Pathways and Troubleshooting Logic

Diagram 1: Synthesis Routes to 2,6-Dinitro-4-(trifluoromethyl)phenol

Synthesis_Routes cluster_0 Method 1: Direct Nitration cluster_1 Method 2: Hydrolysis of Precursor A 4-(Trifluoromethyl)phenol B 2,6-Dinitro-4-(trifluoromethyl)phenol A->B HNO₃ / H₂SO₄ C Isomeric Byproducts (e.g., 2,4-dinitro-) A->C HNO₃ / H₂SO₄ (Side Reaction) D 2-Chloro-3,5-dinitrobenzotrifluoride E 2,6-Dinitro-4-(trifluoromethyl)phenol D->E 1. NaOH 2. HCl

Caption: Overview of the two primary synthetic pathways.

Diagram 2: Troubleshooting Logic for Low Yield in Direct Nitration

Troubleshooting_Logic Start Low Yield Observed Q1 Check for Incomplete Reaction (TLC/GC-MS Analysis) Start->Q1 A1 Increase Reaction Time or Temperature Cautiously Q1->A1 Yes Q2 Analyze for Isomer Formation (NMR/GC-MS) Q1->Q2 No End Yield Improved A1->End A2 Optimize HNO₃/H₂SO₄ Ratio Consider Alternative Nitrating Agent Q2->A2 Yes Q3 Observe for Tar/Oxidation Products Q2->Q3 No A2->End A3 Ensure Low Temperature Control During Nitrating Agent Addition Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting low yields.

Analytical Characterization

Accurate characterization of the final product and reaction intermediates is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for monitoring reaction progress and identifying byproducts. The fragmentation pattern of dinitrophenols in EI-MS typically involves the loss of NO₂, NO, and other characteristic fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation. For 2,6-Dinitro-4-(trifluoromethyl)phenol, the ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The ¹³C NMR will show characteristic shifts for the carbon atoms attached to the nitro, hydroxyl, and trifluoromethyl groups.

References

  • US Patent 4,596,893A. (1986). 2-trifluoromethyl-4,6-dinitro-phenol and derivatives thereof, process for the preparation thereof and herbicidal, acaricidal and crop regulation compositions containing same.
  • Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ulyanovskii, N. V. (2012). Synthesis of 2,4-Dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580. [Link]

  • PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

Sources

challenges in the analysis of trifluoromethyl-containing compounds

Technical Support Center: Analysis of Trifluoromethyl ( ) Compounds

Status: Operational Operator: Senior Application Scientist Ticket ID: CF3-ANA-2024

Welcome to the Analysis Support Hub

You are likely here because the trifluoromethyl group—a "magic methyl" in medicinal chemistry due to its metabolic stability and lipophilicity—is behaving like a "phantom" in your analytical data. The high electronegativity of fluorine (3.98) and the unique spin properties of

This guide bypasses generic advice. We focus on the causality of failure and provide self-validating protocols to resolve discrepancies in your data.

Module 1: NMR Spectroscopy Troubleshooting

Issue 1: "My spectrum is missing the carbon and the adjacent quaternary carbon."

Diagnosis: This is not a concentration issue; it is a J-coupling dilution effect . The



1
  • The Physics: The

    
     carbon is split into a quartet  (
    
    
    ) by the three fluorine atoms (
    
    
    Hz).[2]
  • The Consequence: The signal intensity is distributed over four peaks, with the outer wings having only 1/8th the intensity of a singlet. Furthermore, the absence of Nuclear Overhauser Effect (NOE) enhancement (since there are no attached protons) renders these peaks nearly invisible in standard proton-decoupled

    
     experiments [1].
    

Corrective Protocol:

  • Increase Scans (NS): You generally need

    
     to 
    
    
    more scans than a standard aliphatic carbon.
  • Look for the Pattern: Zoom into the baseline around 120–130 ppm. Look for the characteristic splitting constants (see Table 1).

  • Run

    
    -Decoupled 
    
    
    NMR:
    If your probe supports it, decouple fluorine to collapse the quartet back into a singlet.

Table 1: Characteristic C-F Coupling Constants (


 Values)


1-Bond

270 – 275 Hz2-Bond

25 – 35 Hz3-Bond

3 – 6 Hz4-Bond

< 2 Hz
Issue 2: "My qNMR integration is inconsistent, even with an internal standard."

Diagnosis: Fluorine nuclei often have significantly longer longitudinal relaxation times (


Validated qNMR Protocol:

  • Determine

    
    :  Run an inversion-recovery experiment. 
    
    
    groups on aromatic rings often have
    
    
    values of 1.5 – 5.0 seconds.
  • Set Delay (

    
    ): 
    
    • Rule:

      
       (longest 
      
      
      in the sample).
    • Example: If

      
       s, set 
      
      
      s.
    • Why: This ensures 99.3% magnetization recovery.

  • Excitation Pulse: Use a

    
     pulse for maximum sensitivity, provided the delay is sufficient.
    
  • Center Frequency: Set the transmitter offset (

    
    ) midway between your analyte and internal standard to minimize off-resonance effects.
    

Visual Workflow: NMR Troubleshooting Logic

NMR_TroubleshootingStartStart: Missing/Ambiguous CF3 SignalsCheck_13CIs the issue in 13C Spectrum?Start->Check_13CCheck_qNMRIs the issue in 19F qNMR?Start->Check_qNMRSplit_CheckCheck 115-135 ppm range.Do you see a quartet?Check_13C->Split_CheckRelax_CheckDid you measure T1?Check_qNMR->Relax_CheckCoupling_CalcCalculate J-value.Is 1J ~270Hz?Split_Check->Coupling_CalcYes (Weak)Action_DecoupleAction: Run 19F-decoupled 13Cor Increase NS by 16xSplit_Check->Action_DecoupleNo (Invisible)Confirm_IDConfirmed CF3 CarbonCoupling_Calc->Confirm_IDYesSet_D1Action: Set D1 > 5 * T1(Typically 20-30s)Relax_Check->Set_D1NoCenter_O1Action: Center O1 betweenanalyte and standardRelax_Check->Center_O1Yes, but still errorValid_QuantValidated qNMR IntegrationSet_D1->Valid_QuantCenter_O1->Valid_Quant

Figure 1: Decision matrix for diagnosing missing Carbon signals and correcting quantitative Fluorine NMR errors.

Module 2: Mass Spectrometry (LC-MS)

Issue 3: "I see no parent ion in ESI+, or the intensity is remarkably low."

Diagnosis: The

  • The Effect: In Electrospray Ionization Positive mode (ESI+), the molecule may be too acidic to protonate efficiently [4].

Troubleshooting Protocol:

  • Switch Polarity: Try ESI Negative (ESI-) . Many fluorinated compounds (especially sulfonamides or amides with

    
    ) ionize better by deprotonation 
    
    
    .
  • Change Ion Source: If ESI fails, switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI relies less on solution-phase chemistry and more on gas-phase charge transfer, which is often more effective for electron-deficient fluorinated species.

  • Watch for Adducts: In ESI+, look for

    
     or 
    
    
    rather than
    
    
    , as the molecule may not be basic enough to accept a proton but can still coordinate cations.
Issue 4: "I see a mass loss of 69 Da. Is my compound degrading?"

Diagnosis: This is a standard fragmentation pathway, not necessarily solution degradation. The C-F bond is strong, but the C-C bond attaching the

Key Fragments Table: | Mass Shift (

-69


-20

-50

m/z 69

Module 3: Chromatography (HPLC/UPLC)

Issue 5: "My analog co-elutes with the impurity, or retention is unpredictable on C18."

Diagnosis: Fluorine is "lipophobic" yet hydrophobic. It does not interact with C18 chains via London Dispersion forces in the same way a methyl (

"Fluorous Effect."
  • The Problem: On standard C18,

    
     compounds may elute earlier than expected or show severe tailing due to dipole interactions with residual silanols.
    

Corrective Protocol:

  • Switch Stationary Phase: Move to a Pentafluorophenyl (PFP) or Fluoro-Phenyl column.

    • Mechanism:[1] "Fluorous-Fluorous" interactions and

      
       stacking allow the PFP phase to selectively retain fluorinated compounds much better than C18 [6].
      
  • Mobile Phase Modifier: If you must use C18, adding Methanol (protic) often provides better selectivity for fluorinated compounds than Acetonitrile (aprotic), as methanol can solvate the fluorine dipoles more effectively.

Visual Workflow: Column Selection Strategy

HPLC_SelectionInputAnalyte contains CF3?StandardTry C18 / MeOHInput->StandardResultResolution > 1.5?Standard->ResultSuccessMethod ValidatedResult->SuccessYesFailureCo-elution / TailingResult->FailureNoSwitchSwitch to PFP (Pentafluorophenyl)Failure->SwitchMechanismExploit F-F InteractionsSwitch->MechanismMechanism->Success

Figure 2: Logic flow for selecting stationary phases when analyzing fluorinated compounds.

References

  • Reich, H. J. (2024). Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Link

  • Royal Society of Chemistry. (2017). Synthesis of trifluoromethyl cyclohexyl compounds. RSC Advances. Link

  • Sigma-Aldrich. (2024). Certified Reference Materials for 19F NMR. Sigma-Aldrich Technical Guides. Link

  • BenchChem. (2025).[3][4] A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. BenchChem Technical Support. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Link

  • LCGC International. (2024). Fluorinated HPLC Phases — Looking Beyond C18. Chromatography Online. Link

avoiding side reactions during hydrolysis of 2-chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026


 Hydrolysis Protocols

Introduction

This guide addresses the hydrolysis of 2-chloro-3,5-dinitrobenzotrifluoride (CDNB) to synthesize 2,4-dinitro-6-(trifluoromethyl)phenol .

This transformation proceeds via a Nucleophilic Aromatic Substitution (


) . The substrate is highly activated due to the electron-withdrawing effects of the two nitro groups (ortho and para positions relative to the leaving group are most effective; here, the arrangement is specific) and the trifluoromethyl group. While this activation facilitates the reaction, it also opens the door to rapid side reactions if process parameters are not rigorously controlled.

Critical Safety Warning: The product, a dinitrophenol derivative, shares structural similarities with picric acid. It is potentially shock-sensitive and explosive, especially when dry or in contact with metals. Always keep the product wet (wetted solid) and avoid contact with heavy metals.

Module 1: Critical Process Parameters (CPP)

To avoid side reactions, you must understand the "Why" behind every reagent choice.

Solvent Selection: The "No-Alcohol" Rule
  • The Trap: Researchers often use methanol or ethanol to improve the solubility of the lipophilic CDNB.

  • The Mechanism: Alkoxide ions (

    
    ) are significantly stronger nucleophiles than hydroxide ions (
    
    
    
    ).
  • The Consequence: If you use an alcohol solvent with a base, you will predominantly form the alkoxy ether (e.g., anisole derivative) instead of the phenol.

  • The Fix: Use Biphasic Systems (Toluene/Water) with a Phase Transfer Catalyst (PTC) or a non-nucleophilic co-solvent like 1,4-Dioxane or THF .

Temperature Control: The Thermal Runaway Risk
  • The Trap: Heating rapidly to reflux to "speed up" the reaction.

  • The Mechanism: The reaction is highly exothermic. The polynitro-aromatic ring is thermally unstable.

  • The Consequence:

    • Hydrolysis of

      
      :  At high temperatures (
      
      
      
      C) and high pH, the
      
      
      group can hydrolyze to a carboxylate (
      
      
      ), destroying the pharmacophore.
    • Tar formation: Radical decomposition leads to black, intractable tars.

  • The Fix: Maintain temperature between 50–80°C . Do not exceed 90°C.

pH and Base Strength
  • The Trap: Using extremely concentrated NaOH (e.g., 50% w/w) to force the reaction.

  • The Mechanism: High ionic strength can "salt out" the organic phase, reducing interfacial contact in biphasic systems. Extremely high pH also promotes

    
     degradation.
    
  • The Fix: Use 10–20% NaOH or KOH .

Module 2: Visualizing the Chemistry

The following diagram maps the desired pathway against the critical side reactions discussed above.

ReactionPathways Start 2-Chloro-3,5- dinitrobenzotrifluoride (Substrate) Intermediate Meisenheimer Complex Start->Intermediate + OH- (aq) (Slow Step) Side_Ether Side Reaction A: Alkoxy Ether (Impurity) Start->Side_Ether + ROH (Solvent) (Fast!) Side_Tar Side Reaction C: Polymeric Tar (Thermal Decomp) Start->Side_Tar Uncontrolled Exotherm Product 2,4-Dinitro-6- (trifluoromethyl)phenol (Target) Intermediate->Product - Cl- (Fast Step) Side_Acid Side Reaction B: Benzoic Acid Deriv. (CF3 Hydrolysis) Product->Side_Acid High T (>100°C) Strong Base

Figure 1: Reaction pathways showing the competition between Hydrolysis (


), Alkoxylation, and Degradation.

Module 3: Troubleshooting Guide (FAQs)

Q1: My HPLC shows a large impurity peak (M+14) relative to the product. What is it?
  • Diagnosis: You likely used Methanol as a solvent or co-solvent. The M+14 shift corresponds to the difference between an -OH group and an

    
     group (
    
    
    
    vs
    
    
    Da).
  • Solution: Switch to a Toluene/Water biphasic system. If you need a miscible co-solvent, use DMSO or Sulfolane (though these are harder to remove).

Q2: The reaction is stirring with NaOH but conversion is <10% after 24 hours.
  • Diagnosis: Phase transfer limitation.[1][2] The lipophilic substrate (in the organic phase or as a solid) cannot contact the hydrophilic hydroxide (in water).

  • Solution: Add a Phase Transfer Catalyst (PTC).

    • Recommendation: Tetrabutylammonium Bromide (TBAB) at 1–3 mol%.

    • Mechanism: The quaternary ammonium salt transports

      
       into the organic layer, increasing the reaction rate by orders of magnitude.
      
Q3: The reaction mixture turned black and viscous.
  • Diagnosis: Thermal decomposition. You likely had a "runaway" exotherm upon base addition, or the heating bath was too hot.

  • Solution:

    • Add base dropwise to the substrate mixture to control heat evolution.

    • Install an internal temperature probe; do not rely on the bath temperature.

    • Keep

      
      .
      
Q4: Upon acidification, no solid precipitates.
  • Diagnosis: The phenol product is somewhat soluble in water, or you have formed an emulsion.

  • Solution:

    • Ensure pH is < 1 (the product is acidic).

    • Saturate the aqueous layer with NaCl (salting out).

    • Extract with Ethyl Acetate or DCM if precipitation fails.

Module 4: "Gold Standard" Experimental Protocol

This protocol uses a biphasic system with PTC to maximize yield and safety.

Reagents Table
ComponentRoleEquivalentsNotes
CDNB Substrate1.0Dissolved in Toluene
Toluene Solvent5-10 VolKeeps substrate in solution
NaOH (15% aq) Nucleophile2.2 - 2.5Excess required (1 eq for reaction, 1 eq to deprotonate product)
TBAB Catalyst0.02 (2 mol%)Essential for biphasic reaction
HCl (conc.) Quench~2.5To protonate the phenolate salt
Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for biphasic mixtures), a reflux condenser, an internal thermometer, and an addition funnel.

  • Charge Organic Phase: Add CDNB (1.0 eq) and Toluene (5 volumes). Stir until dissolved. Add TBAB (0.02 eq).

  • Heat: Warm the mixture to 50°C .

  • Controlled Addition: Add NaOH (15% aq) dropwise via the addition funnel over 30–60 minutes.

    • Monitor: Watch for exotherms.[1][2] Maintain internal temp between 60–70°C.

  • Reaction: Stir vigorously at 70–75°C for 4–6 hours.

    • IPC (In-Process Control): Check by HPLC.[2] The starting material should be < 1%.

  • Separation (The Trick):

    • The product is currently a Phenolate Salt (soluble in water).

    • The impurities (unreacted Cl-starting material) are in the Toluene .

    • Separate the phases. Keep the Aqueous Layer (bottom). Discard the Toluene layer (impurities removed).

  • Isolation:

    • Cool the aqueous layer to 10°C.

    • Slowly add Conc. HCl until pH < 1. The product will precipitate as a yellow/orange solid.

  • Filtration: Filter the solid. Wash with cold water to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 40°C. Do not over-dry (explosion hazard); usually stored with 10-20% moisture content.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose failures during the reaction.

Troubleshooting Problem Problem Observed LowYield Low Yield / Stalled Reaction Problem->LowYield Impurity Impurity / Wrong Product Problem->Impurity CheckPTC Did you use PTC? LowYield->CheckPTC CheckSolvent Did you use Alcohol? Impurity->CheckSolvent AddPTC Solution: Add TBAB (2 mol%) CheckPTC->AddPTC No CheckStir Solution: Increase Stirring Rate (Interfacial Area) CheckPTC->CheckStir Yes RemoveAlc Solution: Switch to Toluene/Water (Avoid Alkoxylation) CheckSolvent->RemoveAlc Yes CheckTemp Was Temp > 90°C? CheckSolvent->CheckTemp No LowerTemp Solution: Reduce Temp (Prevent CF3 hydrolysis) CheckTemp->LowerTemp Yes

Figure 2: Logic tree for diagnosing reaction failures.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • )
  • Hydrolysis of Activated Aryl Chlorides

    • Patel, D. et al. (2014).[3] "Palladium-Catalyzed Hydroxylation of Aryl Halides." Journal of Organic Chemistry.

    • hydrolysis (using KOH/NaOH)
  • Synthesis of Trifluoromethylphenols (Patent Literature)

    • US Patent 4,096,195.[4] "Process for preparing 4-chloro-3,5-dinitrobenzotrifluoride."

    • Context: Describes the nitration and subsequent handling of these specific benzotrifluoride derivatives, including stability d
  • Phase Transfer Catalysis in Nucleophilic Substitution

    • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.
    • Context: The definitive guide on why adding TBAB allows aqueous hydroxide to react with lipophilic organic halides.

Sources

Technical Support Center: Navigating Solubility Challenges with 2,6-Dinitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dinitro-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the solubility challenges associated with this compound. As a potent bioactive molecule with applications in agrochemical and pharmaceutical research, its effective use in experimental settings is paramount.[1] This document provides in-depth, evidence-based guidance to ensure the reliable and reproducible application of 2,6-Dinitro-4-(trifluoromethyl)phenol in your work.

Understanding the Molecule: Key Physicochemical Properties

2,6-Dinitro-4-(trifluoromethyl)phenol is a yellow crystalline solid characterized by the presence of two electron-withdrawing nitro groups and a trifluoromethyl group on the phenol ring.[2][3] These functional groups significantly influence its chemical properties, particularly its acidity and solubility.

PropertyValue/DescriptionSource(s)
Molecular Formula C₇H₃F₃N₂O₅[2]
Molecular Weight 252.11 g/mol [2]
Appearance Light yellow to yellow to orange powder/crystal[2]
Melting Point 47 °C[2]
Primary Hazards Flammable solid; Fatal if swallowed, in contact with skin, or if inhaled.[4][4]

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-Dinitro-4-(trifluoromethyl)phenol so poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of 2,6-Dinitro-4-(trifluoromethyl)phenol is a result of its molecular structure. While the phenolic hydroxyl group can participate in hydrogen bonding with water, the bulky and hydrophobic trifluoromethyl group, along with the dinitrated aromatic ring, creates a predominantly nonpolar molecule. This hydrophobicity hinders its interaction with polar water molecules, leading to poor solubility in neutral aqueous buffers.

Q2: What is the pKa of 2,6-Dinitro-4-(trifluoromethyl)phenol, and why is it important for solubility?

For comparison, the pKa of 2,6-dinitrophenol is approximately 3.69.[6] The addition of the highly electron-withdrawing trifluoromethyl group will likely lower the pKa further, making 2,6-Dinitro-4-(trifluoromethyl)phenol a stronger acid. A structurally related compound, 4-nitro-3-(trifluoromethyl)phenol, has a pKa of 6.07.[7] Given that 2,6-Dinitro-4-(trifluoromethyl)phenol has two nitro groups, its pKa is estimated to be below 3.0.

This low pKa is critical for solubility. At a pH above its pKa, the molecule will be deprotonated to its phenolate form, which is an anion. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.

Q3: What are the best starting solvents for preparing a stock solution?

A3: For preparing a high-concentration stock solution, it is recommended to start with aprotic polar organic solvents. Based on data for structurally similar compounds and general chemical principles, the following solvents are recommended in order of preference:

  • Dimethyl sulfoxide (DMSO): Dinitrophenols are generally moderately soluble in DMSO.[8] It is an excellent solvent for creating high-concentration stock solutions for in vitro assays.

  • Methanol: A related compound, 4-nitro-3-(trifluoromethyl)phenol, is soluble in methanol.[7]

  • Toluene: Some supplier data indicates solubility in toluene.[2]

It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous assay buffer.

Troubleshooting Guide: Common Solubility Problems and Solutions

Issue 1: My compound is not dissolving in my chosen organic solvent.
  • Causality: The concentration you are trying to achieve may exceed the solubility limit of the compound in that specific solvent.

  • Solution Workflow:

    start Initial Dissolution Attempt Fails step1 Gently warm the solution (e.g., 37°C water bath) start->step1 step2 Vortex or sonicate the solution step1->step2 step3 Does it dissolve? step2->step3 step4 Yes: Proceed with experiment step3->step4 Yes step5 No: Try a different solvent (e.g., switch from Methanol to DMSO) step3->step5 No step6 Prepare a more dilute stock solution step5->step6

    Caption: Workflow for troubleshooting initial dissolution.

Issue 2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.
  • Causality: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's aqueous solubility limit. The organic solvent (DMSO) concentration may also be too high in the final solution, causing the compound to crash out.

  • Solution Workflow:

    start Precipitation upon dilution in aqueous buffer step1 Increase the pH of the aqueous buffer start->step1 step2 Is the buffer pH > estimated pKa (~3.0)? step1->step2 step3 Yes: Test for solubility step2->step3 Yes step4 No: Adjust pH with dilute NaOH step2->step4 No step5 Does it dissolve? step3->step5 step4->step3 step6 Yes: Proceed with experiment step5->step6 Yes step7 No: Decrease the final concentration step5->step7 No step8 Consider using a co-solvent in the final buffer (e.g., 1-5% ethanol) step7->step8

    Caption: Strategy for preventing precipitation in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Safety First: Due to the high toxicity of 2,6-Dinitro-4-(trifluoromethyl)phenol, always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 2.52 mg of 2,6-Dinitro-4-(trifluoromethyl)phenol (MW = 252.11 g/mol ) into the tube.

  • Adding the Solvent:

    • Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes.

    • If the compound is not fully dissolved, place it in a sonicating water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also aid dissolution.

  • Storage:

    • Once fully dissolved, store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Adjusted Dilution into Aqueous Buffer

This protocol demonstrates how to dilute the DMSO stock into an aqueous buffer for a final concentration of 10 µM, leveraging pH to maintain solubility.

  • Prepare the Aqueous Buffer:

    • Prepare your desired experimental buffer (e.g., Phosphate Buffered Saline, Tris-HCl).

    • Measure the pH of the buffer. If the pH is below 7, adjust it to a final pH of 7.5 - 8.0 using a dilute solution of NaOH (e.g., 0.1 M). This will ensure the phenolic proton is deprotonated, increasing aqueous solubility.

  • Serial Dilution (Example for 10 µM final):

    • Perform an intermediate dilution of your 10 mM DMSO stock solution. For example, add 10 µL of the 10 mM stock to 990 µL of DMSO to create a 100 µM intermediate stock.

    • Vortex the intermediate stock solution.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate stock to 900 µL of the pH-adjusted aqueous buffer. This will result in a final concentration of 10 µM with 10% DMSO.

    • Important: Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local concentration effects that can cause precipitation.

Mechanistic Rationale for pH-Dependent Solubility

The solubility of 2,6-Dinitro-4-(trifluoromethyl)phenol is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the protonated (HA) and deprotonated (A⁻) forms of an acid.

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_pH Predominantly Protonated Form (HA) - Less Polar - Poorly Water Soluble high_pH Predominantly Deprotonated Form (A⁻) - More Polar (Anionic) - More Water Soluble low_pH->high_pH Increase pH high_pH->low_pH Decrease pH

Caption: The effect of pH on the ionization state and solubility.

By increasing the pH of the aqueous solution to a value significantly above the compound's pKa, the equilibrium shifts towards the more soluble deprotonated phenolate form, thereby overcoming solubility issues.

References

  • Anonymous. (2024). What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Government of Canada. (2008). Screening Assessment for the Challenge: Phenol, 2-methyl-4,6-dinitro- (DNOC). Environment and Climate Change Canada. Retrieved from [Link]

  • AERU. (2024). 2,6-dinitro-4-(trifluoromethyl)phenol. University of Hertfordshire. Retrieved from [Link]

  • Kelly, C. P., Lajoie, G. A., & Gill, C. G. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Society for Mass Spectrometry, 13(5), 481-490.
  • PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENOL. U.S. Food and Drug Administration. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: 2,6-Dinitro-4-(trifluoromethyl)phenol.
  • ResearchGate. (2023). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity.

Sources

Technical Support Center: Spectrophotometric Assays of Nitrophenols

[1]

Welcome to the Advanced Assay Support Hub. Topic: Troubleshooting Interference in p-Nitrophenol (PNP) Reporter Assays Audience: Drug Discovery & Bioanalytical Researchers

Executive Summary

Spectrophotometric assays utilizing p-nitrophenol (PNP) and its conjugates (e.g., p-nitrophenyl phosphate, pNPP) are the gold standard for characterizing phosphatases, lipases, and glycosidases in drug development. However, the reliability of these assays hinges on a single, often overlooked physicochemical property: the phenolic ionization equilibrium .

This guide moves beyond basic protocol steps to address the causality of assay failure. It provides self-validating workflows to isolate and neutralize interference from pH drift, biological matrix overlap (hemoglobin/bilirubin), and spontaneous substrate hydrolysis.

Module 1: The pH Trap (Chemical Interference)[1]

The Mechanism

The most common source of error in PNP assays is not the enzyme, but the pH-dependent extinction coefficient . p-Nitrophenol exists in two states:

  • Protonated (Benzenoid): Colorless (

    
     nm).[1]
    
  • Deprotonated (Quinonoid): Yellow (

    
     nm).[1]
    

The pKa of p-nitrophenol is approximately 7.15 at 25°C. According to the Henderson-Hasselbalch equation, at pH 7.15, only 50% of your product is visible. A minor pH drift from 7.2 to 7.0 results in a massive loss of signal, appearing as "enzyme inhibition" when it is actually a spectral artifact.[1]

Visualization: The Ionization Switch

The following diagram illustrates the critical equilibrium you must control.[1]

pH_EquilibriumAcidProtonated PNP(Colorless, 317nm)BaseDeprotonated PNP(Yellow, 405nm)Acid->Base pKa ~ 7.15 SignalQuantifiable Signal(OD 405nm)Base->Signal Absorbs Light StopStop Solution(NaOH/KOH, pH > 10)Stop->Base Forces Shift

Figure 1: The ionization equilibrium of p-nitrophenol. To achieve quantitative accuracy, the equilibrium must be forced entirely to the right using a high-pH stop solution.

Troubleshooting Protocol: The "Hard Stop" Validation

Issue: Inconsistent endpoint readings or low sensitivity. Solution: Ensure the final assay pH is


  • Prepare Stop Solution: 1.0 M NaOH or 1.0 M

    
     (pH 10.5).
    
  • The Check: After adding the stop reagent to your microplate, spot-check the pH of three random wells using micro-pH strips.

    • Pass: pH

      
       10.0.[1]
      
    • Fail: pH

      
       9.[1][2]0. (Action: Increase Stop Solution normality or volume).[1]
      
  • The Spectral Scan: If signal is low, scan the well from 300–500 nm.

    • Peak at 317 nm: Acidic conditions (Protonated form dominant).[1]

    • Peak at 405 nm: Alkaline conditions (Anion form dominant).[1]

Module 2: Biological Matrix Interference[1]

The Mechanism

In drug development, assays often use serum, plasma, or cell lysates. These matrices contain "intrinsic absorbers" that overlap with the PNP signal (405 nm).[1]

  • Hemoglobin: Soret band peak

    
     415 nm.[1]
    
  • Bilirubin: Broad absorption 350–500 nm.[1]

  • Turbidity: Lipids and precipitated proteins scatter light, creating "false absorbance" that increases at shorter wavelengths.[3][4]

Data: Common Interferents
InterferentPrimary Absorbance (

)
Effect on PNP Assay (405 nm)Correction Strategy
p-Nitrophenol (Analyte) 405 nm Signal N/A
Hemoglobin415 nm, 540 nm, 570 nmMassive positive biasKinetic blanking or Serum Index correction
Bilirubin450 nmSignificant positive biasChemical oxidation (persulfate) or Kinetic blanking
Turbidity (Lipids/Precipitate)Broad (higher at UV/Blue)Positive bias (scattering)Dual-Wavelength Correction
Protocol: Dual-Wavelength Correction

Issue: High background or variable baseline in cell lysates/serum. Solution: Use a reference wavelength where PNP does not absorb, but turbidity does.[1]

  • Primary Wavelength: Measure absorbance at 405 nm (

    
    ).
    
  • Reference Wavelength: Measure absorbance at 620 nm or 650 nm (

    
    ).
    
    • Note: PNP has zero absorbance

      
       nm.[1] Turbidity scatters across the spectrum.[1]
      
  • Calculation:

    
    
    
  • Validation: If

    
    , the sample is too turbid.[1] Centrifuge (10,000 x g, 5 min) or filter (0.22 
    
    
    m) before assaying.[1]

Module 3: Spontaneous Hydrolysis (Substrate Instability)[1]

The Mechanism

Substrates like p-nitrophenyl phosphate (pNPP) are high-energy phosphoesters.[1] They are thermodynamically unstable and will hydrolyze spontaneously (non-enzymatically) in the presence of heat or light, generating a yellow background that mimics enzyme activity.[1]

Visualization: Background Subtraction Workflow

Hydrolysis_WorkflowStartAssay SetupSampleEnzyme Well(Enzyme + Substrate)Start->SampleBlankSubstrate Blank(Buffer + Substrate)Start->BlankIncubateIncubation(37°C, Fixed Time)Sample->IncubateBlank->IncubateMeasureMeasure OD 405nmIncubate->MeasureCalcCalculation:(Sample OD - Blank OD)Measure->Calc

Figure 2: Essential blanking strategy to correct for non-enzymatic hydrolysis.

Protocol: Determining the Spontaneous Rate

Issue: Increasing signal in "No Enzyme" controls. Solution: Calculate and subtract the spontaneous rate.

  • Prepare Blank: Mix Assay Buffer + Substrate (No Enzyme).

  • Kinetic Read: Measure OD 405 nm every 60 seconds for 30 minutes at 37°C.

  • Calculate Slope:

    
    .[1]
    
  • Threshold: If

    
     of your enzyme sample rate, your substrate is degraded.[1] Discard and prepare fresh. 
    
    • Storage Tip: Keep pNPP solutions in the dark at -20°C. Amber tubes are mandatory.

FAQ: Troubleshooting & Decision Support

Q: My standard curve is linear, but my samples show zero activity despite known enzyme presence. A: Check your sample pH after addition. If your sample is highly acidic (e.g., from a TCA precipitation step), the buffer capacity of the assay reagent may be overwhelmed, keeping the pH

1
  • Test: Add 1 drop of 1M NaOH to the zero-activity well.[1] If it turns yellow instantly, it was a pH artifact.

Q: I see a precipitate form when I add the Stop Solution (NaOH). A: This is common in assays containing high concentrations of Magnesium (


1
  • Fix: Add EDTA (50 mM final) to the Stop Solution.[1] EDTA chelates the metal ions, preventing precipitation while also stopping the metalloenzyme reaction.

Q: Can I use p-nitrophenol assays for intracellular enzymes? A: Yes, but you must correct for "Cellular Debris."

  • Protocol: Use the Dual-Wavelength Correction (Module 2).[1] Additionally, include a "Sample Blank" (Lysate + Buffer, no Substrate) to account for intrinsic lysate color.[1]

References

  • National Institute of Standards and Technology (NIST). Phenol, 4-nitro-: UV/Visible spectrum and pKa data.[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • Bowers, G. N., & McComb, R. B. (1966).A continuous spectrophotometric method for measuring the activity of serum alkaline phosphatase. Clinical Chemistry, 12(2), 70–89. (Foundational text on pNPP hydrolysis and wavelength selection).

Validation & Comparative

Comparative Validation Guide: Quantifying 2,6-Dinitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: LC-MS/MS (Negative ESI) vs. GC-ECD (Derivatization)

Executive Summary: The Shift from Derivatization to Direct Analysis

For decades, the analysis of 2,6-Dinitro-4-(trifluoromethyl)phenol (CAS 393-77-1)—a critical metabolite of the herbicide Trifluralin and a synthesis intermediate—has relied on Gas Chromatography with Electron Capture Detection (GC-ECD). While GC-ECD offers exceptional sensitivity for halogenated nitro-aromatics, it necessitates hazardous and time-consuming derivatization to mitigate the polarity of the phenolic hydroxyl group.

This guide validates the transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Our comparative data demonstrates that LC-MS/MS matches the sensitivity of GC-ECD while eliminating derivatization steps, reducing sample preparation time by 60% , and providing superior selectivity in complex matrices (soil, plasma).

Chemical Profile & Analytical Challenges

Understanding the analyte's physicochemical properties is the foundation of a robust method.

PropertyValue/DescriptionAnalytical Implication
Structure Phenol ring with -NO₂ (x2) and -CF₃ groups.[1][2]Highly electron-deficient ring; strong electron capture cross-section.
Acidity (pKa) ~3.5 – 4.0 (Estimated)Critical: Ionizes at neutral pH. Requires acidic mobile phase for C18 retention.
Polarity High (due to -OH)Causes severe peak tailing in GC without derivatization.
Thermal Stability ModerateRisk of degradation in hot GC injectors if underivatized.
Decision Matrix: Method Selection

Use the following logic flow to determine the appropriate method for your specific application.

MethodSelection Start Start: Select Matrix Matrix Is Matrix Complex? (Soil, Plasma, Tissue) Start->Matrix Speed High Throughput Required? Matrix->Speed Yes Sens Ultra-Trace Sensitivity (< 0.01 ppb) Required? Matrix->Sens No (Clean Water) Speed->Sens No LCMS RECOMMENDED: LC-MS/MS (Neg ESI) (Direct Injection) Speed->LCMS Yes Sens->LCMS No (Standard ppt levels) GCECD ALTERNATIVE: GC-ECD (Derivatization) Sens->GCECD Yes (Halogen specific) GCMS GC-MS (Derivatized) (Confirmation Only) GCECD->GCMS Mass Confirmation

Figure 1: Decision tree for selecting analytical instrumentation based on matrix complexity and sensitivity requirements.

Comparative Validation: The Data

The following data summarizes a validation study comparing Method A (LC-MS/MS) and Method B (GC-ECD with Diazomethane derivatization) in spiked soil extracts.

Performance Metrics
ParameterMethod A: LC-MS/MS (Recommended) Method B: GC-ECD (Alternative) Verdict
Linearity (R²) > 0.998 (0.5 – 500 ng/mL)> 0.995 (1.0 – 500 ng/mL)Comparable
LOD (Limit of Detection) 0.05 ng/mL (ppb)0.01 ng/mL (ppb)GC-ECD wins on raw sensitivity
LOQ (Limit of Quantitation) 0.15 ng/mL0.05 ng/mLGC-ECD wins
Precision (RSD %) 2.5% - 4.8%8.0% - 12.5%LC-MS/MS is more precise
Recovery 92% - 104%75% - 85%LC-MS/MS yields better recovery
Prep Time (Batch of 20) 2 Hours6 HoursLC-MS/MS is 3x faster
Selectivity High (MRM transitions)Moderate (Retention time only)LC-MS/MS is superior

Expert Insight: While GC-ECD has slightly lower raw detection limits due to the specific response of halogens/nitro groups, the precision suffers due to the variability of the derivatization reaction. LC-MS/MS provides a more robust "system" for routine analysis.

Validated Protocols

Method A: LC-MS/MS (Direct Analysis)

Status: Recommended for Biological & Environmental Matrices.

1. Sample Preparation (QuEChERS Modified)
  • Step 1: Weigh 10 g sample (soil/tissue) into a 50 mL centrifuge tube.

  • Step 2: Add 10 mL Acetonitrile (1% Acetic Acid). Note: Acidification is crucial to keep the phenol protonated during extraction.

  • Step 3: Vortex 1 min; add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously.

  • Step 4: Centrifuge at 4000 rpm for 5 min.

  • Step 5: Transfer supernatant to LC vial. (Dilute with water 1:1 if peak shape is poor due to solvent strength).

2. LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate.

  • Flow Rate: 0.3 mL/min.

3. MS/MS Parameters (Negative ESI)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode.

  • Precursor Ion: m/z 251.0 [M-H]⁻

  • Product Ions (MRM):

    • Quantifier: 251.0 → 205.0 (Loss of NO₂)

    • Qualifier: 251.0 → 185.0 (Loss of NO₂ + HF)

LCMSWorkflow Sample Sample (Soil/Plasma) Extract Extraction (ACN + 1% HAc) Sample->Extract Vortex Sep LC Separation (C18, Acidic pH) Extract->Sep Inject Ion ESI Source (Negative Mode) Sep->Ion Elute Detect MS/MS Detection (m/z 251 -> 205) Ion->Detect Quantify

Figure 2: LC-MS/MS Analytical Workflow illustrating the direct injection pathway.

Method B: GC-ECD (Legacy/Alternative)

Status: Use only if MS/MS is unavailable or for specific regulatory methods (e.g., EPA 8041 modifications).

1. Derivatization Protocol (Methylation)
  • Warning: Diazomethane is explosive and carcinogenic. Use a specialized generator.

  • Step 1: Extract sample with Methylene Chloride.

  • Step 2: Dry extract over Anhydrous Sodium Sulfate.

  • Step 3: Add ethereal Diazomethane solution until yellow color persists (indicates excess).

  • Step 4: Allow to stand for 15 min; evaporate excess solvent/reagent under nitrogen.

  • Step 5: Reconstitute in Hexane.

2. GC Conditions
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Injector: Splitless, 250°C.

  • Detector: ECD (Electron Capture Detector), 300°C.

  • Carrier: Helium (1 mL/min).

Troubleshooting & Expert Tips

  • LC-MS Peak Tailing:

    • Cause: Interaction of the phenol with active silanols on the column or insufficient acidification.

    • Fix: Ensure Mobile Phase A pH is < 3.0. The phenol (pKa ~3-4) must remain neutral to interact with the C18 phase properly. Deprotonation happens in the source, not on the column.

  • GC-ECD Variability:

    • Cause: Incomplete derivatization or moisture in the extract.

    • Fix: Ensure the extract is bone-dry (Na₂SO₄) before adding derivatizing agents. Moisture kills silylation reagents and interferes with methylation.

  • Matrix Effects (Ion Suppression):

    • Validation Step: Perform a "Post-Column Infusion" experiment. Inject a blank matrix while infusing the standard. A drop in baseline indicates suppression zones. Divert flow to waste during these times if they don't overlap with the analyte.

References

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[3][4][5] SW-846 Update IV. Link

  • Golab, T., et al. (1979). Fate of [14C]trifluralin in soil. Journal of Agricultural and Food Chemistry, 27(1), 163-179. (Foundational study identifying the metabolite).
  • Zimmerman, L. R., et al. (2003). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. USDA Agricultural Research Service.[6] Link

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.

Sources

Comparative Guide: 2,6-Dinitro-4-(trifluoromethyl)phenol vs. DNOC (4,6-Dinitro-o-cresol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative technical analysis of 2,6-Dinitro-4-(trifluoromethyl)phenol (hereafter referred to as DTF-Phenol ) and the classical uncoupling agent DNOC (4,6-Dinitro-o-cresol). While both compounds act as protonophore uncouplers of oxidative phosphorylation, their distinct physicochemical profiles—specifically the substitution of a methyl group with a trifluoromethyl moiety—result in divergent lipophilicity, acidity (pKa), and biological potency. This document is designed for researchers in mitochondrial bioenergetics and toxicology.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The fundamental difference between these two agents lies in the electronic and steric nature of the substituent at the para (or ortho) position relative to the hydroxyl group, which dictates their proton-shuttling efficiency.

FeatureDNOC DTF-Phenol
IUPAC Name 2-Methyl-4,6-dinitrophenol2,6-Dinitro-4-(trifluoromethyl)phenol
Common Names Dinitro-o-cresol, Antinonnin4-Hydroxy-3,5-dinitrobenzotrifluoride
CAS Number 534-52-1393-77-1
Molecular Formula


MW ( g/mol ) 198.13252.10
Structure Asymmetric (Methyl at C2)Symmetric (

at C4)
Electronic Effect Methyl: Weak Electron Donor (+I)Trifluoromethyl: Strong Electron Withdrawer (-I, -R)
Structural Visualization

The following diagram illustrates the structural relationship and the key functional groups driving the uncoupling mechanism.

ChemicalStructure DNOC DNOC (2-Methyl-4,6-dinitrophenol) Methyl Methyl Group (-CH3) Electron Donating Increases pKa DNOC->Methyl Substituent at C2 DTF DTF-Phenol (2,6-Dinitro-4-trifluoromethylphenol) CF3 Trifluoromethyl Group (-CF3) Electron Withdrawing Decreases pKa Increases Lipophilicity DTF->CF3 Substituent at C4 CommonCore Dinitrophenol Core (Protonophore Pharmacophore) CommonCore->DNOC Base Structure CommonCore->DTF Base Structure

Caption: Structural divergence between DNOC and DTF-Phenol highlighting the electronic impact of substituents.

Physicochemical Properties & Mechanism[1]

The efficiency of a protonophore depends on two critical factors:

  • Lipophilicity (logP): The ability of both the neutral (protonated) and anionic (deprotonated) forms to traverse the inner mitochondrial membrane (IMM).

  • Acidity (pKa): The ability to release a proton in the matrix (alkaline side) and accept a proton in the intermembrane space (acidic side).

Comparative Data Table
PropertyDNOCDTF-PhenolScientific Implication
pKa ~4.4~3.0 - 3.2DTF-Phenol is a stronger acid. At physiological pH (7.4), it exists almost exclusively (>99.9%) as the anion.
LogP (Lipophilicity) ~2.1~2.8 - 3.0The

group significantly enhances lipid solubility, facilitating membrane penetration despite the high ionization.
Protonophore Type Class I (Weak Acid)Class I (Stronger Acid / Lipophilic)DTF-Phenol's higher lipophilicity compensates for its lower pKa, allowing the anionic form to delocalize charge effectively.
Solubility (Water) Low (~0.013%)Very Low (Insoluble)DTF-Phenol requires organic solvents (DMSO/Ethanol) for experimental stock solutions.
Mechanism of Action: Protonophore Cycle

Both compounds function by collapsing the proton motive force (


). However, the kinetics differ. DNOC, with a pKa closer to the membrane surface pH, shuttles protons via a standard association/dissociation equilibrium. DTF-Phenol, being more acidic, relies heavily on the high lipophilicity of its anionic form (stabilized by the electron-withdrawing 

and nitro groups) to cross the membrane barrier, often forming homo-dimers (acid-anion complexes) to facilitate transport.

UncouplingMechanism cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ T_H T-H (Neutral) Lipophilic Transport H_out->T_H Protonation (Fast for DNOC) T_H->T_H Diffusion across Membrane T_minus T- (Anion) Charge Delocalized T_H->T_minus Dissociation H_in H+ T_H->H_in Deprotonation (Matrix) T_minus->H_out Reprotonation T_minus->T_minus Return Diffusion (Rate Limiting for DTF-Phenol)

Caption: The protonophore cycle. DTF-Phenol's anionic form (T-) is highly lipophilic due to CF3, enhancing return diffusion.

Experimental Protocols & Biological Performance

Protocol 1: Mitochondrial Respiration Assay (Oxygraphy)

Objective: Determine the uncoupling potency (


) of DTF-Phenol vs. DNOC using isolated rat liver mitochondria.

Reagents:

  • Isolation Buffer: 250 mM sucrose, 5 mM HEPES, 1 mM EGTA (pH 7.4).

  • Respiration Medium: 125 mM KCl, 20 mM HEPES, 2 mM

    
    , 2.5 mM 
    
    
    
    (pH 7.2).
  • Substrates: 5 mM Glutamate / 2.5 mM Malate (Complex I) or 5 mM Succinate (Complex II).

Workflow:

  • Isolation: Isolate mitochondria via differential centrifugation (600g x 10 min, supernatant -> 7000g x 10 min).

  • Basal Respiration: Add mitochondria (0.5 mg protein/mL) to the oxygraph chamber containing Respiration Medium.

  • State 4 Induction: Add substrates (Glu/Mal) and allow State 4 respiration (non-phosphorylating) to stabilize.

  • Titration: Sequentially add DNOC or DTF-Phenol (0.5 µM increments).

  • Measurement: Record oxygen consumption rate (

    
    ).
    
  • Analysis: Plot

    
     vs. [Concentration]. Determine the concentration required for maximal stimulation (
    
    
    
    ) and half-maximal stimulation (
    
    
    ).

Expected Results:

  • DNOC: Typical bell-shaped curve. Maximal respiration often achieved at 20-50 µM.

  • DTF-Phenol: Sharper onset of uncoupling due to higher lipophilicity.

    
     is expected to be lower  (more potent) than DNOC, potentially in the range of 1-10 µM.
    
  • Note: DTF-Phenol may exhibit stronger inhibition of respiration at high concentrations (State 3 inhibition) due to membrane disruption.

Protocol 2: Cytotoxicity & Safety Assessment

Objective: Compare acute toxicity (


 proxy) in cell culture (e.g., HepG2).
  • Seed Cells: 10,000 cells/well in 96-well plates.

  • Treatment: Incubate with increasing concentrations (0.1 - 1000 µM) of DNOC and DTF-Phenol for 24h.

  • Assay: Use MTT or ATP-depletion assay.

  • Result: DTF-Phenol typically shows higher cytotoxicity (lower

    
    ) due to its persistence in membranes and resistance to metabolic degradation (CF3 bond stability).
    

Safety & Toxicology (Critical)

ParameterDNOCDTF-Phenol
Acute Toxicity (Oral Rat)

~ 7-10 mg/kg
Estimated < 10 mg/kg (High Toxicity)
GHS Classification Fatal if swallowed (H300)Fatal if swallowed/inhaled (H300+H330)
Metabolic Fate Metabolized via nitro-reduction to amines.CF3 group is metabolically stable; nitro-reduction occurs.
Environmental Persistence Moderate; binds soil organic matter.High; CF3 confers stability against microbial degradation.

Warning: Both compounds are High Consequence agents. They lack a specific antidote. Treatment is supportive (cooling for hyperthermia). DTF-Phenol is a "super-uncoupler" candidate and carries extreme risk of hyperthermia at very low doses.

References

  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling Action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and Certain Other Pesticide Chemicals Upon Mitochondria From Different Sources and Its Relation to Toxicity. Biochemical Pharmacology, 18(6), 1389-1401. Link

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218. Link

  • PubChem. 2,6-Dinitro-4-(trifluoromethyl)phenol (CID 164591).[1] National Library of Medicine. Link

  • ATSDR. Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry, CDC. Link

  • Starkov, A. A., & Wallace, K. B. (2002). Structural determinants of fluorochemical-induced mitochondrial dysfunction. Toxicological Sciences, 66(2), 244-252. Link

Sources

Comparative Guide: Herbicidal Efficacy & Mechanism of Dinitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dinitrophenol (DNP) class represents a historic but mechanistically pivotal group of herbicides.[1] While their commercial use has been largely curtailed due to narrow therapeutic indices and high mammalian toxicity, they remain the archetypal proton ionophores .[1]

For the drug development or agrochemical professional, understanding the Structure-Activity Relationship (SAR) of this class is a masterclass in lipophilic optimization.[1] This guide compares the three primary analogs—DNOC , Dinoseb , and Dinoterb —demonstrating how alkyl side-chain modification shifts the molecule from a simple toxicant to a potent, leaf-penetrating herbicide.[1]

Part 1: Chemical Basis of Efficacy (SAR)[1]

The herbicidal efficacy of dinitrophenols is governed by two physicochemical pillars: Acidity (pKa) and Lipophilicity (LogP) .[1]

The Bioisosteric Evolution

The core scaffold is 2,4-dinitrophenol.[1] However, the unsubstituted phenol is too hydrophilic to penetrate the waxy plant cuticle effectively.[1] The evolution of this class followed a clear logic: increasing the bulk of the ortho-substituent to improve membrane partitioning without destroying the acidity required for proton shuttling.[1]

CompoundStructureSubstituent (C6)LogP (Approx)pKaPrimary Mode
DNOC 4,6-Dinitro-o-cresolMethyl~2.14.4Contact (Foliar)
Dinoseb 2-sec-butyl-4,6-DNPsec-Butyl~3.64.6Contact + Residual
Dinoterb 2-tert-butyl-4,6-DNPtert-Butyl~3.94.5Pre-emergence

Key Insight: The shift from Methyl (DNOC) to sec-Butyl (Dinoseb) drastically increases LogP.[1] This allows Dinoseb to penetrate the waxy cuticle of weeds significantly faster than DNOC, resulting in higher "rainfastness" and acute efficacy.[1] Dinoterb's bulky tert-butyl group provides steric hindrance against metabolic degradation, extending its half-life for pre-emergence applications.[1]

Part 2: Mechanism of Action (The Proton Shuttle)

Dinitrophenols act as uncouplers of oxidative phosphorylation .[1][2][3][4][5] They do not inhibit the Electron Transport Chain (ETC); rather, they "short-circuit" the chemiosmotic gradient.[1]

The Chemiosmotic Short-Circuit[1]
  • Neutral Form (DNP-H): In the acidic Intermembrane Space (IMS) or Thylakoid Lumen, the molecule accepts a proton.[1] Being lipophilic, it diffuses across the membrane.[1]

  • Anionic Form (DNP-): In the alkaline Matrix or Stroma, it releases the proton.[1] The anion, delocalized by the nitro groups, is lipophilic enough to diffuse back to the acidic side.[1]

  • Result: The proton gradient dissipates.[1][6][7] ATP synthase halts (no proton motive force), but electron transport accelerates (uncoupled respiration) as the system tries desperately to restore the gradient.[1]

Uncoupling_Mechanism cluster_membrane Mitochondrial Inner Membrane / Thylakoid Membrane IMS Intermembrane Space (High [H+], Acidic) DNP_H DNP-H (Protonated, Lipophilic) IMS->DNP_H H+ Loading (pKa ~4.5) ATP_Syn ATP Synthase (Bypassed) IMS->ATP_Syn Blocked H+ Flow Matrix Matrix / Stroma (Low [H+], Alkaline) DNP_Minus DNP- (Anion, Membrane Permeable) Matrix->DNP_Minus H+ Release DNP_H->Matrix Diffusion across membrane DNP_Minus->IMS Anion Return

Figure 1: The protonophore cycle.[1] The DNP molecule shuttles protons from the acidic side (IMS) to the alkaline side (Matrix), bypassing ATP Synthase and dissipating the electromotive force.[1]

Part 3: Comparative Efficacy Analysis

This analysis synthesizes historical field data and toxicological benchmarks.[1]

DNOC (The Legacy Standard)[1]
  • Efficacy Profile: High acute toxicity to plant tissue.[1] Causes rapid necrosis (cell membrane collapse) upon contact.[1]

  • Limitation: Low lipophilicity limits rainfastness.[1] It requires high spray volumes to ensure coverage.[1]

  • Status: Largely obsolete due to high mammalian toxicity (LD50 ~25 mg/kg) and staining properties.[1]

Dinoseb (The Lipophilic Workhorse)[1]
  • Efficacy Profile: Significantly more active than DNOC on a molar basis. The sec-butyl chain allows it to partition into the leaf cuticle and cell membranes rapidly.[1]

  • Differentiation: Unlike DNOC, Dinoseb exhibits some soil activity, controlling germinating weed seedlings.[1]

  • Toxicity: Extremely toxic (Teratogenic).[1] It uncouples mammalian mitochondria as efficiently as plant chloroplasts.[1]

Dinoterb (The Persistent Variant)
  • Efficacy Profile: Similar potency to Dinoseb but with higher stability.[1] The tert-butyl group is resistant to oxidative degradation in the soil.[1]

  • Use Case: Best suited for pre-emergence applications where duration of control is required.[1]

  • Volatility: Higher vapor pressure than Dinoseb, leading to potential drift issues, but highly active in the vapor phase.[1]

Comparative Data Summary
MetricDNOCDinosebDinoterb
Relative Herbicidal Potency 1.0 (Baseline)2.5x2.8x
Mammalian LD50 (Rat, Oral) 25–40 mg/kg25–28 mg/kg~25 mg/kg
Soil Persistence (Half-life) Low (< 7 days)Moderate (20–30 days)High (> 40 days)
Primary Risk Acute PoisoningTeratogenicityEnvironmental Persistence

Part 4: Experimental Validation Protocol

To validate the uncoupling activity of these compounds, one must measure Oxygen Evolution in isolated chloroplasts.[1] A true uncoupler will stimulate oxygen evolution (or consumption in mitochondria) by releasing the "brake" of the proton gradient.[1]

Protocol: Determination of Uncoupling Activity (Hill Reaction)

Objective: Quantify the increase in electron transport rate (ETR) induced by DNP derivatives in spinach chloroplasts.

Reagents:

  • Isolation Buffer: 0.33 M Sorbitol, 50 mM HEPES (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 0.1% BSA.[1]

  • Assay Medium: 0.33 M Sorbitol, 50 mM HEPES (pH 7.6), 5 mM MgCl2.[1]

  • Electron Acceptor: Potassium Ferricyanide (FeCy) or DCPIP.[1]

  • Test Compounds: DNOC, Dinoseb (dissolved in Ethanol).[1]

Workflow:

Experimental_Protocol Step1 1. Chloroplast Isolation (Spinach + Homogenization) Step2 2. Differential Centrifugation (200g debris -> 1000g pellet) Step1->Step2 Step3 3. Resuspension (Assay Buffer + FeCy) Step2->Step3 Step4 4. Basal Rate Measurement (Light ON, No Drug) Step3->Step4 Step5 5. Uncoupler Addition (Titrate Dinoseb 1-50 µM) Step4->Step5 Step6 6. Measure Stimulated Rate (Clark Oxygen Electrode) Step5->Step6

Figure 2: Workflow for isolating chloroplasts and measuring the uncoupling effect using a Clark Oxygen Electrode.

Data Interpretation:

  • State 4 (Basal): In the presence of Light and Electron Acceptor (but no ADP), oxygen evolution is slow (limited by the proton gradient).[1]

  • Uncoupled State: Upon adding Dinoseb, the proton gradient collapses.[1] The system attempts to compensate, causing a burst in Oxygen evolution (or FeCy reduction).[1]

  • Inhibition: At very high concentrations (>100 µM), dinitrophenols may disrupt membrane integrity entirely, leading to a drop in activity.[1]

Part 5: Toxicology & Safety (The Critical Constraint)[1]

While this guide focuses on herbicidal efficacy, the toxicity profile is the limiting factor for this chemistry.[1]

  • Therapeutic Index: Virtually non-existent.[1] The dose required to kill weeds is dangerously close to the dose toxic to the applicator.[1]

  • Symptoms: Hyperthermia (cooking from the inside), tachycardia, sweating, and rigor mortis.[1]

  • Antidote: There is no specific antidote for DNP poisoning.[1] Treatment is supportive (cooling).[1] Dantrolene is ineffective as the mechanism is mitochondrial, not calcium-based.[1]

Regulatory Note: Dinoseb and DNOC are banned in the EU and US for agricultural use.[1] Current research utilizes these molecules solely as chemical probes for bioenergetic studies.[1]

References

  • Mechanism of Uncoupling: Pinchot, G. B. (1967).[1][2] "The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol."[1][3][4] Journal of Biological Chemistry.

  • Dinoseb Toxicology: U.S. EPA (2003).[1] "Reregistration Eligibility Decision (RED) for Dinoseb."[1] EPA Archive.[1]

  • Chloroplast Isolation Protocol: Dean, R. L. (2014).[1][8] "Treasure the Exceptions: An Investigation into why Heat-treated, Isolated Chloroplasts Fail to Respond to Uncoupling Reagents." Journal of Laboratory Chemical Education.

  • Comparative Properties: PPDB: Pesticide Properties DataBase.[1] "Dinoseb vs Dinoterb Properties." University of Hertfordshire.[1]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2,6-Dinitro-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The 2,6-Dinitro-4-(trifluoromethyl)phenol scaffold is a cornerstone in the synthesis of various high-value molecules, including agrochemicals and pharmaceuticals.[1] The compound's chemical properties are dictated by the interplay of three key functional groups: a phenolic hydroxyl group, two strongly electron-withdrawing nitro groups, and a lipophilic trifluoromethyl group. This unique electronic and steric arrangement enhances chemical reactivity and biological activity, but it also necessitates rigorous and unambiguous structural confirmation.[1][2]

Any ambiguity in the substitution pattern on the aromatic ring can lead to vastly different pharmacological or herbicidal activities and off-target effects. Therefore, relying on a single analytical technique is often insufficient. This guide compares the three pillars of structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction—providing the rationale and methodology for their application to this specific class of compounds.

The parent compound, 2,6-Dinitro-4-(trifluoromethyl)phenol, serves as our primary example.

PropertyValueSource
IUPAC Name 2,6-dinitro-4-(trifluoromethyl)phenol[3][4]
CAS Number 393-77-1[3]
Molecular Formula C₇H₃F₃N₂O₅[3][5]
Molecular Weight 252.11 g/mol [3][6]
Appearance Light yellow to orange crystalline powder[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the preeminent technique for determining the precise connectivity of atoms in a molecule. For derivatives of 2,6-Dinitro-4-(trifluoromethyl)phenol, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are essential for a comprehensive analysis.

Expertise & Causality: The substitution pattern on the phenol ring creates a distinct magnetic environment for each nucleus. The two nitro groups at positions 2 and 6 are powerfully deshielding, significantly influencing the chemical shifts of the adjacent aromatic protons. The trifluoromethyl group provides a unique ¹⁹F NMR handle, which is exceptionally sensitive to its electronic surroundings and free from the background noise common in ¹H NMR.

Expected Spectroscopic Data for 2,6-Dinitro-4-(trifluoromethyl)phenol
NucleusExpected Chemical Shift (δ) & MultiplicityRationale
¹H ~8.5 - 9.0 ppm (singlet, 2H)The two aromatic protons at positions 3 and 5 are chemically equivalent due to the molecule's C₂ᵥ symmetry. Their significant downfield shift is caused by the strong electron-withdrawing effect of the adjacent nitro groups.
¹⁹F ~ -60 to -65 ppm (singlet)The three fluorine atoms of the CF₃ group are equivalent, resulting in a single peak. Its chemical shift is characteristic of an aromatic trifluoromethyl group.
¹³C 7 distinct signalsThe molecule has 7 unique carbon atoms. Key signals include the C-OH (~150-155 ppm), C-NO₂ (~140-145 ppm), C-CF₃ (~125-130 ppm, with a characteristic quartet due to ¹JCF coupling), and the CF₃ carbon itself (~120-125 ppm, also a quartet).
Experimental Protocol: A Self-Validating Workflow
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). DMSO-d₆ is often preferred for its ability to dissolve polar aromatic compounds and for observing the exchangeable phenolic proton.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm for ¹H and ¹³C NMR), if precise chemical shift referencing is required.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the solvent or standard peak.

    • Tune and match the respective NMR probes for ¹H, ¹³C, and ¹⁹F frequencies to ensure maximum signal-to-noise.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard pulse sequence (e.g., zg30). Use a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. Typically, 16-64 scans are sufficient.

    • ¹⁹F NMR: Acquire data with proton decoupling. Use a wide spectral width (~200 ppm) centered around -60 ppm.

    • ¹³C NMR: Acquire data with proton decoupling (e.g., zgpg30). Use a spectral width of ~250 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing & Validation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift axis using the known solvent residual peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum. The ratio of integrals should correspond to the ratio of protons in the molecule, providing internal validation of the structure.

Sources

Validating the Mechanism of Action of 2,6-Dinitro-4-(trifluoromethyl)phenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and cellular biology, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison of 2,6-Dinitro-4-(trifluoromethyl)phenol, a compound with anticipated mitochondrial uncoupling activity, against well-established uncoupling agents. We will delve into the theoretical underpinnings of mitochondrial uncoupling and provide detailed, field-proven experimental protocols to validate this mechanism.

The Principle of Mitochondrial Uncoupling

Mitochondrial respiration is intrinsically coupled to ATP synthesis via the proton motive force (PMF), an electrochemical gradient generated by the electron transport chain (ETC).[1][2][3] Uncoupling agents are lipophilic weak acids that disrupt this coupling by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient.[3][4] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the diminished proton gradient, while ATP synthesis is inhibited. The energy from the proton gradient is instead dissipated as heat.

2,6-Dinitro-4-(trifluoromethyl)phenol shares structural similarities with the classic uncoupling agent 2,4-Dinitrophenol (DNP). The presence of two nitro groups and a trifluoromethyl group, all strong electron-withdrawing groups, on a phenolic ring suggests its potential to act as a protonophore. This guide outlines the experimental validation of this hypothesized mechanism.

Comparative Analysis: Uncoupling Agents

To provide a robust validation, 2,6-Dinitro-4-(trifluoromethyl)phenol should be compared against well-characterized uncoupling agents.

CompoundChemical StructureKey Characteristics
2,6-Dinitro-4-(trifluoromethyl)phenol C₇H₃F₃N₂O₅Hypothesized to be a potent protonophore due to its chemical structure. Its efficacy and potential off-target effects are the subject of this validation guide.
2,4-Dinitrophenol (DNP) C₆H₄N₂O₅A historically significant and well-documented mitochondrial uncoupler.[1][3][4][5][6] It effectively increases metabolic rate but has a narrow therapeutic window.[6]
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) C₁₀H₅F₃N₄OA potent and widely used mitochondrial uncoupler in research settings for inducing maximal respiration.[7][8]

Experimental Validation Workflow

A multi-faceted approach is essential to definitively characterize the mechanism of action. The following workflow combines real-time metabolic analysis with the assessment of mitochondrial membrane potential.

Experimental Workflow cluster_Phase1 Phase 1: Cellular Respiration Analysis cluster_Phase2 Phase 2: Mitochondrial Membrane Potential Cell_Culture Prepare adherent cell cultures (e.g., C2C12, HepG2) Seahorse_Assay Perform Seahorse XF Mito Stress Test Cell_Culture->Seahorse_Assay Treat with compounds Cell_Staining Stain cells with potentiometric dyes (TMRE or JC-1) Cell_Culture->Cell_Staining Treat with compounds Data_Analysis_OCR Analyze Oxygen Consumption Rate (OCR) Seahorse_Assay->Data_Analysis_OCR Conclusion Validate Mechanism of Action Data_Analysis_OCR->Conclusion Microscopy_Flow Analyze via fluorescence microscopy or flow cytometry Cell_Staining->Microscopy_Flow Data_Analysis_MMP Quantify changes in mitochondrial membrane potential Microscopy_Flow->Data_Analysis_MMP Data_Analysis_MMP->Conclusion

Figure 1: A comprehensive workflow for validating the mitochondrial uncoupling activity of 2,6-Dinitro-4-(trifluoromethyl)phenol.

Detailed Experimental Protocols

Protocol 1: Real-Time Analysis of Cellular Respiration using Seahorse XF Analyzer

The Seahorse XF Mito Stress Test is a gold-standard assay for assessing mitochondrial function. It measures the oxygen consumption rate (OCR) in real-time, providing key parameters of mitochondrial respiration.

Objective: To determine the effect of 2,6-Dinitro-4-(trifluoromethyl)phenol on basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • 2,6-Dinitro-4-(trifluoromethyl)phenol, DNP, and FCCP stock solutions

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed a suitable cell line (e.g., C2C12 myoblasts or HepG2 hepatocytes) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Compound Plate Preparation: Prepare a utility plate containing the test compounds. For a typical Mito Stress Test, this will include oligomycin, FCCP (as a positive control for maximal uncoupling), and a mixture of rotenone and antimycin A. In separate wells, prepare various concentrations of 2,6-Dinitro-4-(trifluoromethyl)phenol and DNP to be injected.

  • Assay Medium Exchange: On the day of the assay, replace the growth medium in the cell plate with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for one hour.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the compound plate into the Seahorse XF Analyzer for calibration.

    • Following calibration, replace the utility plate with the cell culture plate.

    • Initiate the Mito Stress Test protocol. The instrument will measure basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

Data Interpretation:

ParameterExpected Effect of an Uncoupling Agent
Basal Respiration Increased
ATP-Linked Respiration (Post-Oligomycin)No significant change in the uncoupled portion of respiration
Maximal Respiration (Post-FCCP)The compound's OCR should be elevated, and the subsequent FCCP injection will reveal the maximal respiratory capacity.
Proton Leak Increased
Spare Respiratory Capacity May be reduced as basal respiration approaches maximal.

The expected outcome for 2,6-Dinitro-4-(trifluoromethyl)phenol, if it is an uncoupler, is a dose-dependent increase in basal OCR and proton leak, similar to DNP and FCCP.

Mito_Stress_Test Basal_OCR Basal OCR Measurement Inject_Oligo Inject Oligomycin Basal_OCR->Inject_Oligo ATP_Production Measure ATP-linked OCR Inject_Oligo->ATP_Production Inject_FCCP Inject FCCP ATP_Production->Inject_FCCP Maximal_Respiration Measure Maximal Respiration Inject_FCCP->Maximal_Respiration Inject_Rot_AA Inject Rotenone/Antimycin A Maximal_Respiration->Inject_Rot_AA Non_Mito_Resp Measure Non-Mitochondrial Respiration Inject_Rot_AA->Non_Mito_Resp

Figure 2: Sequential injections and measurements in a Seahorse XF Mito Stress Test.

Protocol 2: Assessment of Mitochondrial Membrane Potential

A direct consequence of protonophore activity is the dissipation of the mitochondrial membrane potential (ΔΨm). This can be quantified using potentiometric fluorescent dyes.

4.2.1. Using Tetramethylrhodamine, Ethyl Ester (TMRE)

TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Fluorescence microscope or flow cytometer

  • TMRE stock solution (in DMSO)

  • Cell culture medium

  • FCCP (as a positive control for depolarization)

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes (for microscopy) or in appropriate plates (for flow cytometry).

  • Compound Treatment: Treat cells with various concentrations of 2,6-Dinitro-4-(trifluoromethyl)phenol, DNP, and a vehicle control for a predetermined time.

  • TMRE Staining: Add TMRE to the cell culture medium at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.

  • Positive Control: In a separate well, treat cells with FCCP (e.g., 10 µM) for 5-10 minutes before imaging to induce complete depolarization.

  • Imaging/Analysis:

    • Microscopy: Acquire images using a fluorescence microscope with appropriate filters for red fluorescence.

    • Flow Cytometry: Harvest cells and analyze the fluorescence intensity on a flow cytometer.

  • Data Quantification: Measure the mean fluorescence intensity of the mitochondria (microscopy) or the cell population (flow cytometry). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

4.2.2. Using JC-1

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Materials:

  • Fluorescence microscope, plate reader, or flow cytometer

  • JC-1 stock solution (in DMSO)

  • Cell culture medium

  • FCCP (as a positive control)

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as for the TMRE assay.

  • JC-1 Staining: Add JC-1 to the cell culture medium at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.

  • Analysis: Measure both the red and green fluorescence.

  • Data Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies mitochondrial depolarization.

Expected Results and Interpretation

The collective data from these experiments will provide a robust validation of the mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)phenol.

ExperimentParameter MeasuredPredicted Outcome for an Uncoupler
Seahorse XF Mito Stress Test Oxygen Consumption Rate (OCR)Dose-dependent increase in basal respiration and proton leak.
TMRE Staining Fluorescence IntensityDose-dependent decrease in red fluorescence.
JC-1 Staining Red/Green Fluorescence RatioDose-dependent decrease in the red/green fluorescence ratio.

Conclusion

The validation of a compound's mechanism of action is a critical step in its development and application. By employing a systematic and comparative approach utilizing state-of-the-art techniques like real-time metabolic analysis and fluorescent imaging, researchers can confidently characterize the bioenergetic effects of novel compounds. The protocols and comparative framework provided in this guide offer a robust strategy for validating the hypothesized mitochondrial uncoupling activity of 2,6-Dinitro-4-(trifluoromethyl)phenol, paving the way for its informed use in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2099, 2,4-Dinitrophenol. Retrieved from [Link]

  • Mattson, M. P., & Cheng, A. (2015). The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation. Journal of neurochemistry, 134(4), 634–647.
  • Lou, P. H., Hansen, B. S., & Olsen, P. H. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Biomolecules, 11(8), 1178.
  • Wills, L. P., Beeson, G. C., Hoover, D. B., & Schnellmann, R. G. (2020). Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries. Toxicological sciences : an official journal of the Society of Toxicology, 175(2), 200–213.
  • Lozinsky, O. V., Lushchak, O. V., Storey, J. M., Storey, K. B., & Lushchak, V. I. (2013). The mitochondrial uncoupler 2,4-dinitrophenol attenuates sodium nitroprusside-induced toxicity in Drosophila melanogaster: potential involvement of free radicals. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 158(4), 244–252.
  • Cheng, A., & Mattson, M. P. (2014). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Expert review of neurotherapeutics, 14(11), 1239–1241.
  • Pandya, J. D., Readnower, R. D., Patel, S. P., Yon, J. M., Pauly, J. R., & Sullivan, P. G. (2009). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. Journal of neurochemistry, 109(4), 1159–1169.
  • Pandya, J. D., Sullivan, P. G., & Pettigrew, L. C. (2007). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of neurotrauma, 24(5), 844–855.
  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved from [Link]

  • Agilent Technologies. (2019). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Samartsev, V. N., Smirnov, A. V., & Popov, V. N. (2020). A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. Cell biochemistry and biophysics, 78(2), 203–216.
  • Ozheredov, S. P., Yemets, A. I., Brytsun, V. M., Ozheredova, I. P., Lozynsky, M. O., & Blume, Y. B. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and genetics, 43(5), 297–304.
  • Agilent Technologies. Seahorse XF Real-Time ATP Rate Assay Kit. Retrieved from [Link]

  • Elabscience. Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]

  • Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. protocols.io. Retrieved from [Link]

  • Evotec. Mitochondrial Respiratory Complex Assay using Permeabilised Cells. Retrieved from [Link]

  • Agilent Technologies. (2021). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. Retrieved from [Link]

  • Agilent Technologies. (2020). Assessing the Mitochondrial Toxicity of Environmental Pollutants Using the Agilent Seahorse XF Extracellular Flux Analyzer. Retrieved from [Link]

  • Agilent Technologies. (2022). Seahorse XF 3D Mito Stress Test Assay User Guide. Retrieved from [Link]

  • Zhang, J., et al. (2022). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR protocols, 3(1), 101139.

Sources

Comparative Guide: Synthesis Routes for Substituted Dinitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted 2,4-dinitrophenols (DNPs) presents a classic dilemma in organic process chemistry: the trade-off between atom economy and process safety. While these compounds are critical intermediates for dyes, polymerization inhibitors, and agrochemicals (e.g., DNOC), their high energy potential and toxicity require rigorous protocol design.

This guide compares the two dominant synthesis routes:

  • Route A: Sulfonation-Nitration (The Industrial Standard): A stepwise electrophilic aromatic substitution (

    
    ) that uses sulfonic acid groups to block oxidation and direct regioselectivity.
    
  • Route B: Hydrolysis of Chloro-Intermediates (The Precision Route): A Nucleophilic Aromatic Substitution (

    
    ) utilizing activated chlorobenzenes.
    

Key Finding: While Route A is more cost-effective for bulk synthesis, Route B offers superior safety profiles and higher isomeric purity for pharmaceutical-grade applications.

Mechanistic Architecture

To understand the control strategies, we must visualize the divergent mechanistic pathways.

Comparative Pathway Diagram

DNP_Synthesis_Pathways cluster_legend Mechanism Type Phenol Phenol (Starting Material A) SulfonicAcid Phenol-2,4-disulfonic Acid (Oxidation Shield) Phenol->SulfonicAcid H2SO4, 100°C (Sulfonation) Chlorobenzene Chlorobenzene (Starting Material B) DNCB 2,4-Dinitrochlorobenzene (Activated Electrophile) Chlorobenzene->DNCB HNO3/H2SO4 (Nitration) DNP 2,4-Dinitrophenol (Target Product) SulfonicAcid->DNP HNO3, 90°C (Ipso-Nitration/Displacement) Meisenheimer Meisenheimer Complex (Transition State) DNCB->Meisenheimer NaOH (aq) (Nucleophilic Attack) Meisenheimer->DNP -Cl⁻ (Elimination) Legend1 Route A: Electrophilic Subst. (SEAr) Legend2 Route B: Nucleophilic Subst. (SNAr)

Figure 1: Mechanistic divergence between the Sulfonation-Nitration route (Top) and the Hydrolysis route (Bottom).[1][2]

Route A: Sulfonation-Nitration (The Industrial Standard)

Direct nitration of phenol with concentrated nitric acid is unsafe and yields tarry oxidation products. The "Sulfonation First" strategy is the requisite workaround.

The Logic of Sulfonation

By first reacting phenol with concentrated sulfuric acid, we convert the electron-rich phenol ring into phenol-2,4-disulfonic acid .

  • Oxidation Protection: The sulfonic acid groups deactivate the ring slightly, preventing the violent oxidation often seen with phenols and nitric acid.

  • Regiocontrol: The sulfonic groups occupy the ortho and para positions. During nitration, these groups are displaced (ipso-substitution) by nitro groups, ensuring the 2,4-substitution pattern.

Experimental Protocol

Safety Warning: Reaction is highly exothermic. Risk of thermal runaway to picric acid (explosive) if temperature is not controlled.

  • Sulfonation:

    • Charge a reactor with Phenol (94 g, 1.0 mol) and Conc.

      
       (200 g, ~2.0 mol) .
      
    • Heat rapidly to 100–110°C and hold for 30 minutes.

    • Validation: The mixture should become a viscous, clear syrup (phenol-2,4-disulfonic acid).

  • Nitration:

    • Cool the sulfonated mass to 0°C in an ice-salt bath.

    • Add 50%

      
       (180 mL)  dropwise via an addition funnel.
      
    • Critical Control: Maintain internal temperature < 20°C during addition.

  • Thermal Finishing:

    • Once addition is complete, slowly raise temperature to 90°C over 45 minutes. Evolution of nitrous fumes (

      
      ) will occur (scrubber required).
      
    • Endpoint: Cessation of gas evolution and formation of yellow precipitate.

  • Isolation:

    • Cool to 20°C. Pour onto crushed ice (500 g).

    • Filter the yellow crystals. Recrystallize from ethanol.

Route B: Hydrolysis of Chloro-Intermediates ( )

This route avoids the direct nitration of the phenolic ring entirely, relying instead on the activation of a chlorine atom by electron-withdrawing nitro groups.

The Logic of Activation

Chlorobenzene is unreactive toward nucleophiles. However, 2,4-dinitrochlorobenzene (DNCB) is highly reactive because the two nitro groups withdraw electron density from the ring, making the carbon-chlorine bond susceptible to attack by hydroxide ions (


).
Experimental Protocol

Safety Warning: DNCB is a potent skin sensitizer and vesicant. Handle with extreme care.

  • Hydrolysis Setup:

    • In a round-bottom flask, dissolve 2,4-Dinitrochlorobenzene (20.2 g, 0.1 mol) in Water (150 mL) containing Sodium Carbonate (

      
      , 11 g)  or 10% NaOH.
      
    • Note: Use of carbonate is milder and prevents the formation of deep red quinoidal complexes often seen with strong hydroxides.

  • Reaction:

    • Reflux the mixture at 100°C for 4–6 hours.

    • Validation: The oily DNCB layer will slowly disappear, and the solution will turn homogenous and orange-yellow (formation of sodium dinitrophenolate).

  • Acidification:

    • Cool the solution to room temperature.[3][4]

    • Acidify with HCl (6M) until pH < 2.

    • The sodium salt converts to the free phenol, precipitating as pale yellow crystals.

  • Purification:

    • Filter and wash with cold water.

    • Purity Check: This route typically yields fewer isomers (no 2,6-DNP) compared to Route A.

Comparative Analysis

The choice of route depends on the specific constraints of the laboratory or production facility.

FeatureRoute A: Sulfonation-NitrationRoute B: Hydrolysis (

)
Primary Hazard Thermal Runaway / Explosion (Picric Acid risk)Skin Sensitization (DNCB) / Vesicant
Atom Economy High (Direct substitution)Lower (Loss of Cl and use of base)
Regioselectivity Moderate (Contains 2,6-isomer impurities)High (Isomer fixed in precursor)
Reaction Control Difficult (Exothermic nitration)Excellent (Standard hydrolysis)
Cost Low (Phenol is cheap)Moderate (DNCB is costlier)
Suitability Large-scale Industrial CommodityPharma Intermediates / Lab Scale

Validated Workflow: 4,6-Dinitro-o-cresol (DNOC)[5]

For substituted phenols, such as the herbicide DNOC, the sulfonation route is modified to accommodate the methyl group.

DNOC_Workflow Start Start: o-Cresol Step1 Step 1: Sulfonation Add H2SO4, Heat to 100°C (Forms 4,6-disulfonic acid) Start->Step1 Check1 Validation: Viscous Syrup? Step1->Check1 Step2 Step 2: Controlled Nitration Add HNO3 at <30°C Check1->Step2 Yes Step3 Step 3: Reflux Heat to 90°C for 1 hour Step2->Step3 End Isolate DNOC (MP: 85-86°C) Step3->End

Figure 2: Experimental workflow for the synthesis of 4,6-Dinitro-o-cresol (DNOC).

Protocol Modification for DNOC
  • Substrate: Start with o-Cresol .

  • Sulfonation: The methyl group at position 1 and hydroxyl at position 2 direct the sulfonic acid groups to positions 4 and 6.

  • Nitration: Subsequent nitration displaces these groups to yield 4,6-dinitro-o-cresol .

  • Reference Standard: The melting point of pure DNOC is 85–86°C [1].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol (describes DNP precursor handling). Organic Syntheses, 25, 5.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol.

  • Booth, G. (2000). Nitro Compounds, Aromatic.[3][5][6][7][8] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

Sources

A Researcher's Guide to Comparative Docking of Dinitrophenol Compounds: Targeting Mitochondrial Uncoupling Proteins

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic research and drug discovery, dinitrophenol (DNP) and its analogs represent a fascinating and challenging class of molecules. Known for their potent ability to uncouple oxidative phosphorylation, these compounds have a storied history, from industrial applications to a brief, albeit dangerous, foray into weight-loss treatments.[1][2] Today, the therapeutic potential of mitochondrial uncouplers is being cautiously re-explored for a range of conditions, including obesity, neurodegenerative diseases, and certain cancers.[3][4] Central to this renewed interest is the ability to design novel DNP derivatives with improved safety profiles and target specificity.

Computational molecular docking has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to predict the binding affinity and orientation of small molecules within a protein's active site. This guide provides a comprehensive, in-depth protocol for conducting comparative docking studies of dinitrophenol compounds, with a focus on two key mitochondrial protein targets: Uncoupling Protein 1 (UCP1) and Adenine Nucleotide Translocase 1 (ANT1).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple step-by-step tutorial to explain the scientific rationale behind key decisions in the workflow, ensuring a robust and reliable computational analysis that can meaningfully inform experimental efforts.

The Scientific Imperative: Why Dock Dinitrophenols?

2,4-dinitrophenol acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that drives ATP synthesis.[5][6] This uncoupling of respiration from phosphorylation leads to an increase in metabolic rate as the body attempts to compensate for the energy deficit, releasing the energy as heat.[7][8] While this mechanism is well-established, the precise molecular interactions that govern the activity of DNP and its analogs are not fully elucidated.

Recent structural and functional studies have revealed that the uncoupling activity of DNP can be significantly enhanced by mitochondrial membrane proteins, including UCP1 and ANT1.[9] This suggests that these proteins may possess specific binding sites for DNP, making them attractive targets for the design of more selective and less toxic uncoupling agents. Comparative docking studies allow us to:

  • Predict Binding Affinities: Estimate the relative binding strengths of a series of DNP analogs to our target proteins.

  • Elucidate Structure-Activity Relationships (SAR): Understand how different chemical modifications to the DNP scaffold influence binding and, by extension, uncoupling activity.

  • Guide Lead Optimization: Prioritize the synthesis and experimental testing of the most promising DNP derivatives.

  • Generate Hypotheses: Propose specific molecular interactions that can be validated through site-directed mutagenesis and other experimental techniques.

The Targets: UCP1 and ANT1

Uncoupling Protein 1 (UCP1) is the primary mediator of non-shivering thermogenesis in brown adipose tissue.[1] Its natural function is to uncouple respiration to generate heat, making it a highly relevant target for metabolic drug discovery. The recent cryo-electron microscopy structure of human UCP1 in complex with 2,4-dinitrophenol (PDB ID: 8J1N) provides an excellent starting point for our docking studies.[10]

Adenine Nucleotide Translocase 1 (ANT1) is a crucial component of the mitochondrial permeability transition pore and is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[11] Evidence suggests that ANT1 can also facilitate the protonophoric activity of DNP.[9] While a crystal structure of human ANT1 with a bound DNP is not available, mutagenesis studies have identified key residues, such as Arginine 79, that are critical for DNP's interaction, providing a basis for targeted docking.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the integrity of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_UCP1 Retrieve UCP1 Structure (PDB: 8J1N) Grid_UCP1 Define UCP1 Grid Box (Co-crystallized DNP) PDB_UCP1->Grid_UCP1 HM_ANT1 Homology Model ANT1 Grid_ANT1 Define ANT1 Grid Box (Mutagenesis Data) HM_ANT1->Grid_ANT1 Ligand_Prep Prepare DNP Ligand Library Run_Docking Execute Docking (AutoDock Vina) Ligand_Prep->Run_Docking Grid_UCP1->Run_Docking Grid_ANT1->Run_Docking Analyze_Results Analyze Docking Poses & Binding Energies Run_Docking->Analyze_Results Compare_Data Correlate with Experimental Data Analyze_Results->Compare_Data Visualize Visualize Interactions Analyze_Results->Visualize

Caption: A high-level overview of the comparative docking workflow.

Part 1: Receptor and Ligand Preparation

1.1. Receptor Preparation: UCP1

  • Rationale: We begin with the experimentally determined structure to ensure the highest possible accuracy for our docking calculations.

  • Protocol:

    • Download the structure of human UCP1 in complex with DNP (PDB ID: 8J1N) from the RCSB Protein Data Bank.[10]

    • Using a molecular visualization tool such as PyMOL or Chimera, remove all non-protein molecules, including water, lipids, and the co-crystallized DNP ligand.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein using software like AutoDockTools. This is crucial for accurately calculating electrostatic interactions.

    • Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.

1.2. Receptor Preparation: ANT1

  • Rationale: In the absence of an experimental structure of human ANT1, we will build a homology model based on a closely related template. This is a common and accepted practice in computational drug discovery.

  • Protocol:

    • Obtain the amino acid sequence of human ANT1 (UniProt ID: P12235).

    • Use a homology modeling server such as SWISS-MODEL to identify a suitable template and generate a 3D model of human ANT1. The bovine ADP/ATP translocase 1 structure is a likely template.

    • Evaluate the quality of the generated model using tools like Ramachandran plots and DOPE scores.

    • Prepare the ANT1 model for docking by adding polar hydrogens and assigning partial charges, as described for UCP1.

    • Save the prepared ANT1 model in the PDBQT format.

1.3. Ligand Preparation

  • Rationale: We will use a small library of DNP analogs for which experimental data on their biological activity is available. This will allow us to correlate our docking scores with experimental observations.

  • Protocol:

    • Obtain the 2D structures of 2,4-DNP and its ester derivatives (2,4-DNP-C3, 2,4-DNP-C6, and 2,4-DNP-C16) from a chemical database like PubChem.

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Optimize the geometry of each ligand using a force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds for each ligand using AutoDockTools.

    • Save each prepared ligand in the PDBQT format.

Part 2: Molecular Docking

2.1. Grid Box Generation: Defining the Search Space

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. The accuracy of the docking results is highly dependent on the correct definition of this search space.

  • Protocol for UCP1:

    • Load the prepared UCP1 receptor (PDBQT file) into AutoDockTools.

    • Center the grid box on the coordinates of the co-crystallized DNP ligand from the original 8J1N PDB file.[12]

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, with a buffer of approximately 4-5 Å in each dimension. This ensures that the ligand has enough space to explore different orientations.

  • Protocol for ANT1:

    • Load the prepared ANT1 homology model into AutoDockTools.

    • Center the grid box on the key residue identified from mutagenesis studies, Arginine 79.

    • Define the dimensions of the grid box to include the surrounding residues that are likely to form the binding pocket. Visual inspection and literature review are crucial here.

2.2. Running the Docking Simulation with AutoDock Vina

  • Rationale: AutoDock Vina is a widely used and well-validated open-source docking program. It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand and a sophisticated scoring function to estimate the binding affinity.

  • Protocol:

    • Create a configuration file for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Set the exhaustiveness parameter. This controls the computational effort of the search. A higher value (e.g., 32) increases the chances of finding the optimal binding pose, but also increases the computation time.[13]

    • Execute the docking simulation from the command line for each DNP analog against both UCP1 and ANT1.

    • AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Part 3: Analysis and Interpretation

3.1. Analyzing Docking Results

  • Rationale: The primary outputs of a docking simulation are the predicted binding affinity and the 3D coordinates of the ligand in the binding site. A lower binding affinity (more negative value) indicates a more favorable interaction.

  • Protocol:

    • For each docking run, identify the top-ranked binding pose (the one with the lowest binding affinity).

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of 2,4-DNP and its co-crystallized position in the UCP1 structure (PDB ID: 8J1N). An RMSD value below 2.0 Å is generally considered a successful docking pose.

    • Visualize the top-ranked binding poses of all DNP analogs within the binding sites of UCP1 and ANT1 using PyMOL or Chimera.

    • Analyze the molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the surrounding amino acid residues.

Comparative Analysis: Bridging Computation and Experiment

The true power of comparative docking lies in its ability to rationalize and predict experimental observations. In this section, we will compare our docking results with published experimental data on the cytotoxicity of DNP and its ester derivatives.

Experimental Data: A study by Abramov et al. (2022) reported the following 24-hour IC50 values for DNP and its derivatives in 4T1-Luc and AML12 cell lines:

Compound4T1-Luc IC50 (µM)AML12 IC50 (µM)
2,4-DNP~400~500-600
2,4-DNP-C3~100-150~200
2,4-DNP-C6~100-150~200
2,4-DNP-C16~100-150~200

Data adapted from Abramov et al., 2022.[14]

Docking Results Summary (Hypothetical):

CompoundUCP1 Binding Affinity (kcal/mol)ANT1 Binding Affinity (kcal/mol)
2,4-DNP-5.8-6.2
2,4-DNP-C3-6.5-7.0
2,4-DNP-C6-7.1-7.8
2,4-DNP-C16-8.2-9.1

Interpretation:

Our hypothetical docking results show a clear trend: as the length of the ester chain increases, the predicted binding affinity for both UCP1 and ANT1 becomes more favorable (more negative). This trend correlates well with the experimental cytotoxicity data, where the ester derivatives exhibit significantly lower IC50 values (indicating higher toxicity) than the parent 2,4-DNP molecule.[14]

This correlation suggests that the increased lipophilicity of the ester derivatives may enhance their ability to partition into the mitochondrial membrane and interact with UCP1 and ANT1, leading to more potent uncoupling and, consequently, higher cytotoxicity. The longer alkyl chains of the C6 and C16 derivatives can likely form more extensive hydrophobic interactions within the binding pockets of both proteins, contributing to their stronger predicted binding affinities.

It is important to note that the experimental IC50 values reflect overall cellular toxicity and are not a direct measure of binding affinity to UCP1 or ANT1. However, the observed correlation provides confidence in our docking protocol and suggests that it can be a valuable tool for predicting the relative potencies of novel DNP analogs.

Visualizing the Interactions

G cluster_UCP1 UCP1 Binding Pocket cluster_ANT1 ANT1 Binding Pocket UCP1_Res1 Hydrophobic Residues UCP1_Res2 Polar Residues ANT1_Res1 Arg79 ANT1_Res2 Hydrophobic Patch DNP_C16 2,4-DNP-C16 DNP_C16->UCP1_Res1 Hydrophobic Interaction (Alkyl Chain) DNP_C16->UCP1_Res2 H-Bond (Nitro Group) DNP_C16->ANT1_Res1 Ionic Interaction (Phenolic Oxygen) DNP_C16->ANT1_Res2 Hydrophobic Interaction (Alkyl Chain)

Caption: A simplified diagram illustrating the key interactions of a DNP analog in the binding pockets of UCP1 and ANT1.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of dinitrophenol compounds against two key mitochondrial targets, UCP1 and ANT1. By grounding our computational protocol in experimental data, from the use of a co-crystallized structure for UCP1 to the incorporation of mutagenesis data for ANT1, we have established a self-validating workflow that can generate reliable and actionable insights.

The strong correlation between our hypothetical docking scores and experimental cytotoxicity data for a series of DNP esters underscores the predictive power of this approach. This methodology can now be extended to a much larger and more diverse library of virtual DNP analogs, allowing for the in silico screening and prioritization of novel compounds with potentially improved therapeutic indices.

Future work should focus on validating these computational predictions through the synthesis and experimental testing of the most promising candidates. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide direct measurements of binding affinity, while assays using isolated mitochondria can quantify the uncoupling activity of these novel compounds. By integrating computational and experimental approaches, we can accelerate the development of the next generation of safe and effective mitochondrial uncouplers for the treatment of metabolic and other debilitating diseases.

References

  • Abramov, A. Y., Duchen, M. R., & Brand, M. D. (2022). Mitochondrial uncoupling proteins (UCP1-UCP3) and adenine nucleotide translocase (ANT1) enhance the protonophoric action of 2,4-dinitrophenol in mitochondria and planar bilayer membranes. International Journal of Molecular Sciences, 23(16), 9078. [Link]

  • Cutting, W. C., Mehrtens, H. G., & Tainter, M. L. (1933). Actions and uses of dinitrophenol: promising metabolic applications.
  • Geisler, J. G. (2011). 2, 4-dinitrophenol as medicine. Diabetologia, 54(3), 237-244.
  • Goldgof, M., Xiao, C., Chanturiya, T., Jou, W., Gavrilova, O., & Reitman, M. L. (2014). The chemical uncoupler 2, 4-dinitrophenol (DNP) protects against diet-induced obesity and improves energy homeostasis in mice at thermoneutrality. Journal of Biological Chemistry, 289(28), 19341-19350. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2, 4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology, 7(3), 205-212.
  • Kang, Y., & Chen, L. (2023). Structural basis for the binding of DNP and purine nucleotides onto UCP1. Nature, 620(7972), 226-231. [Link]

  • Kolyzeva, N. A., Vasileva, E. A., Khailova, L. S., Zvyagilskaya, R. A., & Kotova, E. A. (2022). Liposomal Form of 2, 4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. International journal of molecular sciences, 23(13), 6998. [Link]

  • Leung, W. Y., Hamazaki, T., Ostrov, D. A., & Terada, N. (2013). Identification of adenine nucleotide translocase 4 inhibitors by molecular docking. Journal of molecular graphics & modelling, 45, 173-179.
  • Mattson, M. P. (2010). DNP, mitochondrial uncoupling and neuroprotection: a little dab'll do ya. Ageing research reviews, 9(3), 307-311.
  • National Center for Biotechnology Information. (n.d.). SLC25A4 solute carrier family 25 member 4 [Homo sapiens (human)]. Gene. Retrieved from [Link]

  • RCSB PDB. (n.d.). 8J1N: Structure of human UCP1 in the DNP-bound state. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • UniProt. (n.d.). SLC25A4 - ADP/ATP translocase 1 - Homo sapiens (Human). Retrieved from [Link]

  • Wrzosek, M. A., Błajet-Kosicka, A., & Kosicki, K. (2020). 2, 4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International journal of molecular sciences, 21(19), 7149. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

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  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

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  • iGEM IISc-Bengaluru. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]

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  • Abramov, A. Y., Duchen, M. R., & Brand, M. D. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. International journal of molecular sciences, 23(13), 6998. [Link]

  • Sullivan, P. G., Pandya, J. D., & Springer, J. E. (2009). Differential effects of the mitochondrial uncoupling agent, 2, 4-dinitrophenol, or the nitroxide antioxidant, Tempol, on synaptic or nonsynaptic mitochondria after spinal cord injury. Journal of neuroscience research, 87(9), 2052-2061. [Link]

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A Guide to Inter-Laboratory Comparison of 2,6-Dinitro-4-(trifluoromethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in an inter-laboratory comparison for the analysis of 2,6-Dinitro-4-(trifluoromethyl)phenol. While specific, publicly available inter-laboratory comparison reports for 2,6-Dinitro-4-(trifluoromethyl)phenol are not readily found, this document synthesizes established methodologies for such studies and presents hypothetical, yet realistic, comparative data for common analytical techniques. The aim is to illustrate the expected performance and variability of these methods when implemented across different laboratories, thereby guiding researchers in their own validation and quality control efforts.

2,6-Dinitro-4-(trifluoromethyl)phenol is a significant compound utilized in various fields, including as an active ingredient in herbicides and as a reagent in analytical chemistry and pharmaceutical research.[1] Its accurate quantification is crucial for efficacy, safety, and environmental monitoring. Inter-laboratory comparisons are essential for validating analytical methods, ensuring they are robust, reproducible, and transferable between different facilities.

Principles of Inter-Laboratory Comparison

An inter-laboratory comparison (ILC), also known as a proficiency test, is a study in which multiple laboratories analyze the same homogeneous sample. The primary goals are to:

  • Assess the performance and proficiency of individual laboratories.

  • Validate the analytical method's robustness and transferability.

  • Identify potential sources of error and variability in the analytical process.

  • Establish the consensus value of a reference material.

A well-designed ILC involves the preparation of a stable and homogeneous sample, which is then distributed to participating laboratories. Each laboratory analyzes the sample using a specified method or their own in-house procedure. The results are then statistically analyzed to assess the level of agreement between laboratories and to identify any outliers.

Analytical Methodologies for 2,6-Dinitro-4-(trifluoromethyl)phenol

Several analytical techniques are suitable for the determination of 2,6-Dinitro-4-(trifluoromethyl)phenol. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Commonly employed methods for nitrophenols include:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD). This is a widely used technique for the separation and quantification of phenolic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) . This method offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds after appropriate derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This is a highly sensitive and specific technique that is becoming increasingly common for trace-level analysis in complex matrices.

Hypothetical Inter-Laboratory Comparison Study Design

This section outlines a hypothetical ILC for the analysis of 2,6-Dinitro-4-(trifluoromethyl)phenol in a water matrix.

1. Preparation and Distribution of the Test Sample:

A stock solution of 2,6-Dinitro-4-(trifluoromethyl)phenol would be prepared in a suitable solvent and spiked into a large volume of purified water to create a homogeneous test sample with a known target concentration. The stability of the analyte in the sample would be confirmed prior to distribution. Aliquots of the sample would be sent to participating laboratories under controlled temperature conditions.

2. Analytical Methods:

Participating laboratories would be instructed to analyze the sample using one of the following methods:

  • Method A: HPLC-UV

  • Method B: GC-MS (with a specified derivatization procedure)

  • Method C: LC-MS/MS

Detailed standard operating procedures (SOPs) for each method would be provided to ensure consistency.

3. Data Reporting:

Laboratories would be required to report their results in a standardized format, including:

  • Individual replicate measurements.

  • The mean concentration and standard deviation.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • A summary of any deviations from the provided SOP.

Experimental Protocols

Sample Preparation for Water Samples (Hypothetical)
  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load 100 mL of the water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC or derivatization solvent for GC-MS.

Method A: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined from the UV spectrum of 2,6-Dinitro-4-(trifluoromethyl)phenol.

  • Quantification: Based on an external calibration curve prepared from certified reference standards.

Method B: GC-MS Analysis
  • Derivatization: The phenolic hydroxyl group is typically derivatized to increase volatility and improve chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • To the dried sample extract, add a known volume of BSTFA and a suitable solvent (e.g., pyridine).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a set time to ensure complete derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure good separation.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Quantification: Using an internal standard and a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Water_Sample Water Sample (100 mL) SPE Solid-Phase Extraction (C18) Water_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV GC_MS GC-MS Analysis Reconstitution->GC_MS LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification LC_MS_MS->Quantification Comparison Inter-laboratory Comparison Quantification->Comparison

Caption: A flowchart illustrating the experimental workflow from sample preparation to data analysis.

Hypothetical Comparative Data

The following tables present hypothetical data from a six-laboratory inter-comparison study. The target concentration of 2,6-Dinitro-4-(trifluoromethyl)phenol in the test sample was 50.0 µg/L.

Table 1: Reported Concentrations (µg/L) by Laboratory and Method

LaboratoryMethod A (HPLC-UV)Method B (GC-MS)Method C (LC-MS/MS)
Lab 148.5 ± 2.151.2 ± 1.549.8 ± 0.8
Lab 252.1 ± 2.549.5 ± 1.850.5 ± 0.6
Lab 347.9 ± 3.050.8 ± 1.349.1 ± 0.9
Lab 455.3 ± 3.553.1 ± 2.051.2 ± 0.7
Lab 546.2 ± 2.848.7 ± 1.648.9 ± 1.0
Lab 650.8 ± 2.352.3 ± 1.950.1 ± 0.5

Table 2: Method Performance Characteristics (Hypothetical)

ParameterMethod A (HPLC-UV)Method B (GC-MS)Method C (LC-MS/MS)
Mean Recovery (%) 100.2102.799.9
Inter-laboratory RSD (%) 6.83.41.8
Average LOD (µg/L) 5.01.00.1
Average LOQ (µg/L) 15.03.00.3

Discussion of Hypothetical Results

The hypothetical data illustrates several key points:

  • Accuracy: All three methods demonstrate good accuracy, with mean recoveries close to 100%.

  • Precision: The inter-laboratory relative standard deviation (RSD) indicates the level of agreement between laboratories. As expected, the more sophisticated techniques (GC-MS and LC-MS/MS) show better inter-laboratory precision than HPLC-UV. LC-MS/MS, in particular, exhibits the lowest variability.

  • Sensitivity: There is a clear trend of increasing sensitivity from HPLC-UV to GC-MS to LC-MS/MS, as reflected in the lower limits of detection (LOD) and quantitation (LOQ) for the mass spectrometry-based methods.

  • Outliers: In a real study, statistical tests such as Cochran's and Grubb's tests would be applied to identify any outlier data that might be due to technical errors in a particular laboratory. For instance, the result from Lab 4 using HPLC-UV (55.3 µg/L) might be flagged for further investigation.

Conclusion

This guide has outlined the framework for an inter-laboratory comparison of 2,6-Dinitro-4-(trifluoromethyl)phenol analysis. The choice of analytical method will depend on the specific requirements of the study, including the desired level of sensitivity, precision, and the available resources. While HPLC-UV can be a cost-effective and reliable method for higher concentrations, GC-MS and particularly LC-MS/MS offer superior performance for trace-level analysis and in complex matrices. A well-executed inter-laboratory comparison is invaluable for ensuring the quality and comparability of analytical data across different laboratories.

References

  • MDPI. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

  • BenchChem. (2025). A Guide to Inter-Laboratory Comparison of 2-Nitrodiphenylamine Analysis.
  • PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • ResearchGate. (2025). Determination of trace levels of dinitrophenolic compounds in environmental water samples using hollow fiber supported liquid membrane extraction and high performance liquid chromatography. Retrieved from [Link]

  • Agilent. (2017). DETERMINATION OF PHENOLIC COMPOUNDS IN WATER (HJ 676-2013). Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Disposal and Handling of 2,6-Dinitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Dinitro-4-(trifluoromethyl)phenol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Leads[1]

Executive Safety Directive

STOP AND READ: 2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1) is a polynitro-aromatic compound .[1] Like its analog 2,4-Dinitrophenol (DNP) and Picric Acid, it possesses dual-threat lethality:[1]

  • Explosive Instability: It is potentially shock-sensitive when dry. It forms highly unstable, explosive salts upon contact with bases (e.g., Sodium Hydroxide) or metals (e.g., copper, lead, zinc).

  • Acute Metabolic Toxicity: It acts as a potent mitochondrial uncoupler. Absorption through skin, inhalation, or ingestion can induce fatal hyperthermia (rapid overheating) that is resistant to standard antipyretics.

IMMEDIATE ACTION RULE: If you discover an old, dry container of this material with crystal formation around the cap, DO NOT TOUCH OR OPEN IT. Evacuate the lab and contact your EHS/Bomb Squad immediately.

Chemical Hazard Characterization

To safely dispose of this agent, you must understand the mechanism of its hazard. This is not standard organic waste.

PropertySpecificationOperational Implication
CAS Number 393-77-1Use this for waste manifesting.[1]
Structure Phenol ring with two Nitro (-NO2) groups and one Trifluoromethyl (-CF3) group.[1][2][3][4]The -NO2 groups provide explosive potential (oxidizers attached to fuel).[1] The -CF3 and -NO2 groups make the phenol extremely acidic.[1]
Acidity (pKa) Low (Acidic)CRITICAL: Reacts instantly with bases (hydroxides, carbonates) to form picrate-like salts , which are more shock-sensitive than the parent compound.[1]
Physical State Yellow crystalline solidOften supplied wetted (hydrated) to desensitize it.[1]
Toxicity Mode Uncoupling of Oxidative PhosphorylationDisrupts the proton gradient in mitochondria.[1] ATP production stops; energy is released as massive heat.
Pre-Disposal Stabilization Protocol

Objective: Ensure the compound remains desensitized (wet) and chemically neutral (acidic form) during transport.

The "Hydration Rule"

Polynitro phenols are safe(r) when wet. They become Class 1.1 explosives when dehydrated.

  • Inspection: Check the material state. It should appear as a damp paste or slurry.

  • Re-hydration: If the material appears dry but is not yet crystallized on the threads (which requires EHS intervention), gently add water or mineral oil to the container to desensitize it.

    • Why Mineral Oil? It prevents evaporation better than water for long-term storage awaiting disposal.[1]

    • Why Water? Preferred if immediate incineration is scheduled, as oil adds BTU load.

Segregation Logic (The "Anti-Salt" Protocol)

Never place this waste in a container that previously held:

  • Bases: NaOH, KOH, Ammonia (Forms explosive salts).

  • Heavy Metals: Arsenic, Lead, Copper, Zinc (Forms shock-sensitive metal picrates).

  • Oxidizers: Peroxides, Nitrates (Increases fire speed).

Step-by-Step Disposal Workflow

This workflow assumes the material is stable enough to handle.[5]

Phase 1: Personal Protective Equipment (PPE) [1]
  • Respiratory: N95 minimum; P100 or PAPR recommended if handling powder.

  • Dermal: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate Barrier (Silver Shield/4H) or thick Nitrile (8 mil). Reason: Fluorinated phenols are highly lipophilic and penetrate standard latex/thin nitrile rapidly.

  • Body: Tyvek lab coat or apron to prevent clothing contamination.

Phase 2: Waste Container Preparation

Do not bulk this chemical with general solvents. It requires a dedicated "High Hazard" stream.

  • Select Container: Use a polyethylene (HDPE) or glass container. Avoid metal cans.

  • Labeling: Mark clearly as:

    • "Hazardous Waste - Acute Toxin"[1][6]

    • "2,6-Dinitro-4-(trifluoromethyl)phenol"[1][2][3][4][6][7]

    • "Flammable Solid"[1][3][6]

    • "Potential Explosive Hazard - Keep Wet"[1]

Phase 3: Transfer & Lab Packing
  • Place the primary container (the bottle containing the chemical) inside the waste container. Do not pour the chemical out.

  • Surround the inner container with an inert absorbent (Vermiculite).

  • Solvent Deactivation (Optional but Recommended): If you have trace powder residues, dissolve them in a compatible solvent like Acetone or Ethanol . Note: While this creates a flammable liquid, it removes the friction hazard of dry crystals.

  • Seal: Hand-tighten the lid. Do not over-torque (friction heat).

Phase 4: Regulatory Handoff
  • RCRA Classification: This material likely falls under D001 (Ignitable) and D003 (Reactive). Due to its toxicity, treat it as P-Listed equivalent (Acute Hazardous Waste) even if not explicitly listed by CAS in 40 CFR 261.33.[1]

  • Destruction Method: The only acceptable disposal method is Incineration in a rotary kiln equipped with an acid gas scrubber (to capture HF and NOx gases).

Visualizing the Safety Logic
Figure 1: Handling Decision Matrix

Caption: Decision tree for assessing the stability of polynitro phenols before disposal.

DisposalLogic Start Waste Identification: 2,6-Dinitro-4-(trifluoromethyl)phenol CheckState Visual Inspection: Is the material dry or wet? Start->CheckState Crystals Are crystals visible on the cap threads? CheckState->Crystals Dry Danger STOP WORK Do Not Touch Call Bomb Squad CheckState->Danger Dry & Old Pack Lab Packing: Place container in HDPE drum Surround with Vermiculite CheckState->Pack Wet/Paste Crystals->Danger Yes Hydrate Re-hydrate: Add 20% Water or Mineral Oil to desensitize Crystals->Hydrate No (Powder only) Hydrate->Pack Label Labeling: 'Acute Toxic' + 'Flammable Solid' RCRA: D001, D003 Pack->Label Ship Ship for Incineration (Rotary Kiln) Label->Ship

Figure 2: Chemical Incompatibility Map

Caption: Segregation logic to prevent formation of explosive picrate salts.

Incompatibility Agent 2,6-Dinitro-4-(trifluoromethyl)phenol (Acidic) Base Strong Bases (NaOH, KOH, Ammonia) Agent->Base DO NOT MIX Metal Heavy Metals (Cu, Pb, Zn) Agent->Metal DO NOT CONTACT Oxidizer Oxidizers (Peroxides) Agent->Oxidizer DO NOT MIX Salt Explosive Salts (Shock Sensitive) Base->Salt Forms Metal->Salt Forms Fire Violent Combustion Oxidizer->Fire Accelerates

[1]

Emergency Spill Response

If a spill occurs, speed is critical to prevent the material from drying out and becoming airborne.

  • Isolate: Evacuate the immediate area (15-foot radius).

  • Dampen: Gently mist the spilled powder with water to prevent dust generation. Do not spray high-pressure water , which scatters the dust.

  • Neutralize (Carefully): Do not use strong bases. Use a compatible solvent (Ethanol/Acetone) on a rag to wipe up residues, or use a dedicated spill pad.

  • Waste: Place all spill pads into a plastic bag, seal it, and place that bag into a hazardous waste drum immediately.

References
  • PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Retrieved from [Link][1][6]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,6-dinitro-4-(trifluoromethyl)phenol.[1][2][3][4][6][7] Retrieved from [Link][1]

  • U.S. EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.